molecular formula C4H3BrF4 B103247 4-Bromo-3,3,4,4-tetrafluoro-1-butene CAS No. 18599-22-9

4-Bromo-3,3,4,4-tetrafluoro-1-butene

Cat. No.: B103247
CAS No.: 18599-22-9
M. Wt: 206.96 g/mol
InChI Key: GVCWGFZDSIWLMO-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a useful research compound. Its molecular formula is C4H3BrF4 and its molecular weight is 206.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3,3,4,4-tetrafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4/c1-2-3(6,7)4(5,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCWGFZDSIWLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066389
Record name 2-Vinyl(1-bromoperfluoroethane)
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Molecular Weight

206.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18599-22-9
Record name 4-Bromo-3,3,4,4-tetrafluoro-1-butene
Source CAS Common Chemistry
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Record name 4-Bromo-3,3,4,4-tetrafluoro-1-butene
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Record name 1-Butene, 4-bromo-3,3,4,4-tetrafluoro-
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Record name 2-Vinyl(1-bromoperfluoroethane)
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Record name 4-bromo-3,3,4,4-tetrafluorobut-1-ene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Bromo-3,3,4,4-tetrafluoro-1-butene chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene: Chemical Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and applications of this compound. This versatile fluorinated compound serves as a critical building block in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] Its unique molecular structure, featuring both a reactive bromine atom and a terminal double bond, allows for a wide range of chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering detailed data and a summary of its synthetic utility.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid at room temperature.[1] It is recognized for its high thermal stability and chemical resistance, which are characteristic of fluorinated compounds.[1] These properties make it a valuable intermediate in various industrial and research applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 18599-22-9[1][2][3]
Molecular Formula C₄H₃BrF₄[1][3]
Molecular Weight 206.97 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 55-60 °C[1][3][4]
Density 1.627 - 1.63 g/mL[1][4]
Refractive Index (n20D) 1.354 - 1.36[1][3]
Purity ≥ 98% (GC)[1][4]
InChI Key GVCWGFZDSIWLMO-UHFFFAOYSA-N[5]
Storage Temperature 2 - 8 °C[1]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following table summarizes the available spectroscopic information.

Table 2: Spectroscopic Data for this compound

TechniqueDescriptionSource
¹H NMR Spectral data is available, which can be used to identify the vinyl protons.[3][5]
¹³C NMR Spectral data is available for the analysis of the carbon framework.[3]
IR Spectroscopy Infrared spectra are available, typically showing characteristic peaks for C=C and C-F bonds.[3]
Mass Spectrometry Mass spectral data is available for determining the molecular weight and fragmentation pattern.[3][5]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the terminal alkene and the bromo-tetrafluoroethyl group. This unique combination makes it a valuable intermediate for introducing the tetrafluoroethylenated moiety into a variety of molecular structures.

Key application areas include:

  • Fluorinated Polymer Production : It serves as a key monomer or intermediate in the synthesis of specialty polymers known for their high thermal stability and chemical resistance, which are used in advanced coatings and sealants.[1]

  • Pharmaceutical and Agrochemical Synthesis : The compound is a versatile intermediate for creating complex fluorinated molecules in the pharmaceutical and agrochemical industries.[1][3] Its bromine and fluorine substituents enhance its reactivity for building these structures.[1]

  • Advanced Materials : It is used in the formulation of high-performance lubricants and next-generation refrigerants with lower global warming potential.[1]

  • Asymmetric Synthesis : It has been utilized in diastereoselective reductive coupling reactions with chiral aldehydes and imines to produce optically active alcohols and amines, which are valuable building blocks in medicinal chemistry.[6]

G cluster_0 Key Functional Groups cluster_1 Reaction Pathways & Applications A This compound B Vinyl Group (H₂C=CH-) A->B Site for Addition Reactions C Bromo-tetrafluoroethyl Group (-CF₂-CF₂Br) A->C Site for Substitution/Coupling D Polymerization B->D E Nucleophilic Substitution (e.g., Grignard, Organozinc) C->E F Reductive Coupling C->F G Fluorinated Polymers D->G H Pharmaceutical Intermediates E->H I Optically Active Amines/Alcohols F->I

Caption: Reactivity and application pathways of the subject molecule.

Experimental Protocols

Detailed experimental protocols for specific reactions are highly dependent on the desired product and reaction scale. However, a generalized workflow for a synthetic transformation using this compound as a starting material is outlined below. This serves as a logical guide for researchers designing new synthetic routes.

General Protocol for a Coupling Reaction:

  • Reagent Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), a solution of the coupling partner (e.g., an organometallic reagent or a nucleophile) is prepared in a suitable anhydrous solvent.

  • Reaction Setup : The reaction vessel is charged with this compound and any necessary catalysts or additives. The vessel is cooled to the appropriate temperature.

  • Addition : The prepared reagent solution is added dropwise to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring : The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution). The organic phase is separated, and the aqueous phase is extracted with an organic solvent.

  • Purification : The combined organic layers are dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography or distillation.

  • Analysis : The final product is characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

G A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Controlled Temperature) A->B C Reaction Monitoring (TLC/GC) B->C C->C Incomplete D Aqueous Work-up & Extraction C->D Reaction Complete E Purification (Chromatography/Distillation) D->E F Product Analysis (NMR, IR, MS) E->F G Pure Product F->G

Caption: A generalized workflow for a typical synthetic experiment.

Safety Information

Appropriate safety precautions must be taken when handling this compound. It is a flammable liquid and can cause irritation upon contact.[2]

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Flammable Liquids H225: Highly flammable liquid and vapor[2]
Skin Corrosion/Irritation H315: Causes skin irritation[2][7]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[2]
Specific Target Organ Toxicity (Single Exposure) H336: May cause drowsiness or dizziness[2]

Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Conclusion

This compound is a specialty chemical with a unique set of properties that make it an invaluable tool for chemists in both academic and industrial settings. Its combination of high thermal stability, chemical resistance, and dual reactive sites allows for the synthesis of a wide array of high-performance materials and complex organic molecules. The data and guidelines presented in this document are intended to support researchers in leveraging the full potential of this versatile fluorinated building block.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a fluorinated organic compound of significant interest in various fields of chemical research and development. Its unique molecular structure, featuring a terminal double bond, a bromine atom, and a tetrafluoroethyl moiety, imparts a distinct combination of reactivity and physical characteristics. This makes it a valuable building block in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] The presence of both bromine and fluorine substituents enhances its utility as a versatile intermediate.[1] This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for its potential synthesis.

Core Physical Properties

The essential physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₄H₃BrF₄[1][2][3][4]
Molecular Weight 206.97 g/mol [1][2][3]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 55 - 60 °C[1][2][5]
Density 1.627 - 1.63 g/mL at 20-25°C[1][2]
Refractive Index n20/D 1.354 - 1.36[1][5]
CAS Number 18599-22-9[1][2][4]

Experimental Protocols

The determination of the physical properties listed above is achieved through standard laboratory procedures. These methods ensure accuracy and reproducibility, which are paramount for research and quality control.

Boiling Point Determination (Micro-Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is often employed.[6][7][8]

  • Apparatus Setup: A small amount of the liquid (a few drops) is placed in a micro test tube (e.g., 6 x 50 mm).[6] A capillary tube, sealed at one end, is inverted and placed inside the test tube.[6]

  • Heating: The test tube is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or a melting point apparatus containing a heating oil like mineral oil.[6]

  • Observation: As the liquid is heated, trapped air in the capillary tube will be expelled, forming a slow stream of bubbles. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

  • Measurement: The heat source is then removed. The temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[9][10][11]

  • Initial Measurement: A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately (m₀).[9]

  • Calibration with Water: The pycnometer is filled with a reference liquid of a well-known density, such as distilled water. The stopper, which has a fine capillary hole, is inserted, allowing excess liquid to be expelled. The filled pycnometer is weighed again (m₁). The volume of the pycnometer (V) can be calculated using the known density of water at a specific temperature.[9]

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound). The filled pycnometer is weighed (m₂).

  • Calculation: The mass of the sample liquid is determined by subtracting the mass of the empty pycnometer (m₂ - m₀). The density of the sample is then calculated by dividing its mass by the known volume of the pycnometer.[9]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is measured using a refractometer.

  • Calibration: The Abbe refractometer is first calibrated using a standard sample with a known refractive index, often distilled water.[12][13]

  • Sample Application: A few drops of the sample liquid are placed on the clean, dry surface of the lower prism of the refractometer.[12]

  • Measurement: The prisms are closed, and a light source is directed through the sample. The user looks through the eyepiece and adjusts the instrument until a distinct light/dark boundary is visible.[12][14] If color fringes are present, they are sharpened into a clear line using the compensator dial.[12]

  • Reading: The boundary line is aligned with the crosshairs in the eyepiece, and the refractive index value is read directly from the instrument's scale.[12] The measurement is temperature-dependent and is typically recorded at 20°C (n20/D).[14]

Representative Synthetic Workflow

While this compound is commercially available, understanding its synthesis is crucial for researchers. A common and chemically sound method for synthesizing such compounds is the free-radical addition of a brominated fluorocarbon to an unsaturated bond.[15][16][17] The following diagram illustrates a generalized workflow for the synthesis of this compound from the reaction of 1,2-dibromotetrafluoroethane with ethylene, a process involving radical initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., Peroxide, UV light) Radical Bromodifluoromethyl Radical (•CF2CF2Br) Initiator->Radical Homolytic Cleavage Ethylene Ethylene (CH2=CH2) BrCF2CF2Br 1,2-Dibromotetrafluoroethane Product This compound (Target Molecule) BrCF2CF2Br->Product Radical->Ethylene IntermediateRadical Intermediate Radical (BrCF2CF2CH2CH2•) Ethylene->IntermediateRadical Termination Radical Combination (e.g., R• + R• -> R-R) IntermediateRadical->BrCF2CF2Br Step 2: Bromine Abstraction Product->Radical Regenerates Radical

Caption: Generalized workflow for the free-radical synthesis of the target molecule.

References

4-Bromo-3,3,4,4-tetrafluoro-1-butene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: 4-Bromo-3,3,4,4-tetrafluoro-1-butene

For: Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

This document provides the core chemical identification and properties of this compound, a fluorinated organic compound used as a versatile building block in the synthesis of specialized polymers, pharmaceuticals, and advanced materials.[1]

The fundamental properties, including molecular formula and molecular weight, are summarized below. These values are critical for stoichiometric calculations in reaction planning, analytical characterization, and material specification.

Summary of Core Properties

The essential chemical data for this compound are presented in the table below for quick reference.

IdentifierValueSource
Chemical Name This compoundIUPAC
CAS Number 18599-22-9[1][2][3]
Molecular Formula C₄H₃BrF₄[1][2][3][4]
Molecular Weight 206.96 g/mol [4][5]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula (C₄H₃BrF₄) and the standard atomic weights of each element.

Elemental Composition and Atomic Weights

The table below details the contribution of each element to the overall molecular weight of the compound. Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC412.011[6][7][8][9]48.044
HydrogenH31.008[10][11][12][13]3.024
BromineBr179.904[14][15][16][17]79.904
FluorineF418.998[18][19][20][21]75.992
Total 206.964

Note: The final molecular weight is commonly rounded to two decimal places, yielding 206.96 g/mol .[4][5]

Logical Relationship Visualization

To illustrate the relationship between the elemental components and the final molecular properties, the following diagram outlines the logical flow from elemental composition to the calculated molecular weight.

G cluster_elements Elemental Composition (from Formula C₄H₃BrF₄) cluster_calculation Calculation C Carbon (C) Atom Count: 4 Atomic Weight: 12.011 Calc_C 4 * 12.011 = 48.044 C->Calc_C H Hydrogen (H) Atom Count: 3 Atomic Weight: 1.008 Calc_H 3 * 1.008 = 3.024 H->Calc_H Br Bromine (Br) Atom Count: 1 Atomic Weight: 79.904 Calc_Br 1 * 79.904 = 79.904 Br->Calc_Br F Fluorine (F) Atom Count: 4 Atomic Weight: 18.998 Calc_F 4 * 18.998 = 75.992 F->Calc_F Sum Summation (48.044 + 3.024 + 79.904 + 75.992) Calc_C->Sum Calc_H->Sum Calc_Br->Sum Calc_F->Sum Result Final Molecular Weight 206.96 g/mol Sum->Result

Caption: Elemental contribution to the final molecular weight.

References

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard spectrometric techniques used to characterize 4-Bromo-3,3,4,4-tetrafluoro-1-butene. While a complete experimental dataset for this specific compound is not publicly available, this document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the principles for interpreting the resulting spectra. This guide is designed to be a valuable resource for researchers working with halogenated and fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are the most informative experiments.

Predicted Spectral Data

The following tables summarize the predicted chemical shifts for this compound based on its structure. These values are estimates and can vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
=CH₂5.0 - 6.0Doublet of doublets
-CH=5.8 - 6.5Multiplet

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)
=CH₂115 - 125
-CH=130 - 140
-CF₂-110 - 130 (with C-F coupling)
-CBrF₂-115 - 135 (with C-F coupling)

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine AtomsPredicted Chemical Shift (ppm)
-CF₂-CH=-110 to -120
-CBrF₂--60 to -70
Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is free of any particulate matter.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • For more detailed structural information, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H stretch (alkene)3050 - 3150
C=C stretch (alkene)1640 - 1680
C-F stretch1000 - 1400 (multiple strong bands)
C-Br stretch500 - 600
Experimental Protocol: FT-IR Spectroscopy

For a liquid sample, the Attenuated Total Reflectance (ATR) or thin-film method is commonly used.

  • ATR-FTIR:

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Record the spectrum. The IR beam interacts with the sample at the surface of the crystal.

    • Clean the crystal thoroughly with an appropriate solvent after the measurement.

  • Thin-Film Method:

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrum

For this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, an isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 5: Predicted Key Fragments in the Mass Spectrum

m/zFragment
206/208[C₄H₃BrF₄]⁺ (Molecular Ion)
127[C₄H₃F₄]⁺ (Loss of Br)
77[C₃H₂F₃]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a Gas Chromatography (GC) system or a direct insertion probe.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire Spectra (1H, 13C, 19F) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Calibrate proc1->proc2 proc3 Integrate and Analyze proc2->proc3 Experimental_Workflow_IR_MS cluster_ir FT-IR Spectroscopy (ATR) cluster_ms Mass Spectrometry (EI-MS) ir1 Place Sample on ATR Crystal ir2 Acquire Spectrum ir1->ir2 ir3 Analyze Functional Groups ir2->ir3 ms1 Introduce Sample ms2 Ionize and Fragment ms1->ms2 ms3 Separate by m/z ms2->ms3 ms4 Detect and Generate Spectrum ms3->ms4 ms5 Analyze Molecular Ion and Fragments ms4->ms5 Spectral_Interpretation_Logic cluster_data Acquired Spectral Data cluster_analysis Data Analysis and Interpretation cluster_info Derived Structural Information data_nmr NMR Spectra (1H, 13C, 19F) analysis_nmr Chemical Shifts Coupling Patterns Integration data_nmr->analysis_nmr data_ir IR Spectrum analysis_ir Characteristic Absorptions data_ir->analysis_ir data_ms Mass Spectrum analysis_ms Molecular Ion Peak Isotopic Pattern Fragmentation data_ms->analysis_ms info_nmr Carbon-Hydrogen Framework Connectivity analysis_nmr->info_nmr info_ir Functional Groups Present analysis_ir->info_ir info_ms Molecular Weight Elemental Composition (Br) analysis_ms->info_ms structure Proposed Structure info_nmr->structure info_ir->structure info_ms->structure

An In-depth Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a fluorinated organic compound with significant potential in various fields of chemical research and development. Its unique molecular structure, featuring a terminal double bond, a bromine atom, and a tetrafluoroethyl moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, and its potential applications, particularly in the realm of medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter the biological activity, metabolic stability, and physicochemical properties of organic molecules, making fluorinated compounds like this one of particular interest to the pharmaceutical industry.[1]

Chemical Structure and Identifiers

The structure of this compound is characterized by a four-carbon chain with a double bond between the first and second carbon atoms. The third and fourth carbons are each bonded to two fluorine atoms, and the fourth carbon is also bonded to a bromine atom.

Identifier Value
IUPAC Name 4-bromo-3,3,4,4-tetrafluorobut-1-ene[2][3]
CAS Number 18599-22-9[2][3]
Molecular Formula C4H3BrF4[2][3]
Molecular Weight 206.97 g/mol [2][3]
InChI InChI=1S/C4H3BrF4/c1-2-3(6,7)4(5,8)9/h2H,1H2[3]
InChIKey GVCWGFZDSIWLMO-UHFFFAOYSA-N[3]
SMILES C=CC(F)(F)C(F)(F)Br[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property Value
Appearance Colorless liquid
Boiling Point 55-57 °C[5]
Density 1.627 g/mL at 20 °C[5]
Refractive Index 1.354
Purity >98.0% (GC)
Storage Temperature 2-8 °C

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While detailed spectra are proprietary, the following information is available from various sources.

Spectroscopy Description
¹H NMR Spectrum available, typically showing signals for the vinyl protons and the allylic proton.[6]
¹³C NMR Spectrum in CDCl₃ is available.[7]
¹⁹F NMR Spectrum available.[3]
Mass Spectrometry (GC-MS) Mass spectrum data is available, which would show the molecular ion peak and fragmentation patterns characteristic of the structure.[3]
Infrared (IR) IR spectrum (liquid film) is available.[7]

Synthesis and Reactivity

Synthetic Approach

Proposed Experimental Protocol (based on the synthesis of a similar compound):

  • Reaction Setup: A two-necked reactor equipped with a stirrer, condenser, and dropping funnel is charged with zinc powder and a catalytic amount of a zinc salt (e.g., ZnCl₂) in an appropriate solvent (e.g., dimethyl sulfoxide).

  • Precursor Addition: A solution of a suitable precursor, such as a 1,4-dibromo-2-chloro-tetrafluorobutane derivative, is added dropwise to the reactor.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 50-90 °C) and maintained for a period to ensure complete reaction. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled, and the excess zinc powder is filtered off. The filtrate is then subjected to an aqueous workup, which may involve washing with a dilute acid solution followed by neutralization.

  • Purification: The crude product is extracted with a suitable organic solvent. The organic layer is then dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product is purified by distillation.

Reactivity

The reactivity of this compound is dictated by its functional groups: the terminal alkene and the bromo-tetrafluoroethyl group.

  • Alkene Reactivity: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization reactions.

  • Bromo-tetrafluoroethyl Reactivity: The bromine atom can be displaced by nucleophiles or participate in coupling reactions. For instance, it can be used in reductive coupling reactions with aldehydes and imines.[8] This reactivity makes it a valuable intermediate for introducing the tetrafluoroethyl group into other molecules.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of fluorinated compounds. Its applications span from materials science to medicinal chemistry.

  • Polymer Chemistry: It can be used as a monomer or a comonomer in the production of fluorinated polymers, which are known for their high thermal stability and chemical resistance.

  • Pharmaceutical and Agrochemical Synthesis: The introduction of fluorine atoms into bioactive molecules can significantly enhance their efficacy.[1] This compound serves as a building block for creating novel drug candidates and agrochemicals with improved properties.

  • Advanced Materials: It is utilized in the development of advanced materials, including specialty coatings, sealants, and electronic components.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Potential Role in Drug Discovery Workflow

drug_discovery_workflow cluster_synthesis Synthesis & Modification cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development start 4-Bromo-3,3,4,4- tetrafluoro-1-butene intermediate Fluorinated Intermediates start->intermediate Reaction lead Lead Compounds intermediate->lead Synthesis screening High-Throughput Screening lead->screening sar Structure-Activity Relationship (SAR) screening->sar sar->lead Optimization admet ADMET Profiling sar->admet preclinical Preclinical Studies admet->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: Role of fluorinated building blocks in a drug discovery workflow.

References

A Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a versatile fluorinated compound. It includes a summary of its key quantitative data, detailed experimental protocols for property determination, and a visualization of its role as a synthetic intermediate. This document is intended to serve as a valuable resource for professionals in research, chemical engineering, and drug development who are interested in leveraging the unique characteristics of this compound.

Physical and Chemical Properties

This compound (CAS No: 18599-22-9) is a colorless liquid recognized for its high thermal stability and chemical resistance.[1] Its molecular formula is C₄H₃BrF₄, and it has a molecular weight of approximately 206.97 g/mol .[2] The presence of both bromine and fluorine substituents enhances its reactivity, making it a valuable intermediate in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals.[1][3]

Data Presentation

The following table summarizes the reported boiling point and density of this compound from various sources.

PropertyValueSource
Boiling Point 55-57 °C[4]
60 °C
55 °C[5]
Density 1.627 g/mL at 20 °C[4]
1.63 g/mL
1.35 g/mL[5]

Experimental Protocols

1. Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small quantities of a liquid sample.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), Bunsen burner or oil bath, and a small test tube.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

    • The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

    • This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., paraffin oil).

    • The Thiele tube is gently heated, and the sample is observed.[5]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

    • Heating is stopped when a rapid and continuous stream of bubbles is observed.[6]

    • The liquid is allowed to cool, and the point at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

2. Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[7]

  • Apparatus: A graduated cylinder, an electronic balance, and a thermometer.

  • Procedure:

    • The mass of a clean, dry 10 mL or 25 mL graduated cylinder is measured using an electronic balance.[8]

    • A known volume of the liquid (e.g., 5-10 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8][9]

    • The combined mass of the graduated cylinder and the liquid is measured.[8]

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

    • The density is then calculated using the formula: Density = Mass / Volume.[10]

    • The temperature of the liquid should be recorded as density is temperature-dependent.[7]

    • The measurement should be repeated multiple times to ensure accuracy and precision.[8]

Logical Relationships and Applications

This compound serves as a critical building block in organic synthesis due to its reactive functional groups. The carbon-carbon double bond and the carbon-bromine bond allow for a variety of chemical transformations.

logical_relationship cluster_compound This compound cluster_properties Key Properties cluster_applications Applications compound C₄H₃BrF₄ properties High Thermal Stability Chemical Resistance Enhanced Reactivity compound->properties polymers Specialty Polymers (Coatings, Sealants) properties->polymers pharma Pharmaceuticals properties->pharma agrochemicals Agrochemicals properties->agrochemicals materials Advanced Materials (Lubricants, Refrigerants) properties->materials

Caption: Relationship between properties and applications.

The unique combination of a bromo group and a fluorinated alkyl chain makes this compound a valuable precursor in the synthesis of a wide range of organic molecules. Its high thermal stability and chemical resistance are desirable traits for materials used in demanding environments, such as specialty polymers for coatings and sealants.[1] Furthermore, its role as a synthetic intermediate is crucial in the development of new pharmaceuticals and agrochemicals.[1][3] The compound is also utilized in the formulation of high-performance lubricants and next-generation refrigerants.[1] The versatility of this compound underscores its importance in various fields of chemical research and development.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a versatile fluorinated compound. Due to its unique properties, including high thermal stability and chemical resistance, this compound is a valuable intermediate in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior in different solvent systems.

PropertyValue
CAS Number 18599-22-9
Molecular Formula C₄H₃BrF₄
Molecular Weight 206.97 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 55-60 °C[1][2]
Density ~1.63 g/mL[1]
Refractive Index n20/D ~1.36[1]

Qualitative Solubility Data

Based on available information, the solubility of this compound in various organic solvents can be summarized as follows:

SolventSolubility Description
N,N-DimethylformamideVery soluble[3]
MethanolSoluble[3]
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
ChloroformVery slightly soluble[3]
Glacial Acetic AcidSparingly soluble[3]
WaterPractically insoluble[3]

This qualitative data suggests that this compound, a polar fluorinated compound, exhibits good solubility in polar aprotic and protic organic solvents. Its insolubility in water is consistent with the hydrophobic nature of the fluorinated alkyl chain.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol outlines the isothermal saturation method, a common and reliable technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, acetone, dichloromethane)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a distinct solute phase ensures that the solution is saturated.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter into a volumetric flask to remove any undissolved micro-droplets.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a gas chromatograph. The choice of detector will depend on the required sensitivity; an ECD is particularly sensitive to halogenated compounds.

    • Construct a calibration curve by plotting the peak area from the chromatograms of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any experimental work.

Visualizations

To further aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Cease agitation and allow to settle prep2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 ana2 Analyze standards and sample by GC samp2->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Construct calibration curve ana2->ana3 ana4 Determine concentration ana3->ana4

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data remains a gap in the current literature, the provided qualitative information and detailed experimental protocol offer a strong starting point for practical applications and further research. The principles of "like dissolves like" and the polarity of both the solute and solvent are key determinants of its solubility profile.

References

stability and storage conditions for 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of significant interest in various fields of chemical synthesis. Its unique molecular structure, featuring a terminal double bond, a bromine atom, and a tetrafluorinated carbon chain, makes it a valuable intermediate for creating specialty polymers, pharmaceuticals, and advanced materials.[1] The presence of both bromine and fluorine substituents enhances its reactivity and utility in developing innovative materials with tailored properties, such as high thermal stability and chemical resistance.[1] However, the very features that make this compound synthetically useful also dictate stringent requirements for its storage and handling to ensure its stability and the safety of laboratory personnel. This guide provides a comprehensive overview of the core principles and detailed protocols for the proper storage and handling of this compound.

Chemical and Physical Properties

A foundational understanding of the compound's physical properties is essential for predicting its behavior under various conditions. These properties dictate everything from appropriate container choice to the necessary environmental controls for storage.

PropertyValueSource
CAS Number 18599-22-9[2][3]
Molecular Formula C₄H₃BrF₄[1][2]
Molecular Weight 206.97 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 55 - 60 °C[1][3]
Density ~1.63 g/cm³[1]
Vapor Pressure 91.1 mmHg at 25°C[3]
Flash Point 55 - 57 °C (Note: some sources indicate high flammability)[2][3]
Refractive Index n20/D 1.36[1]

Stability Profile: A Mechanistic Perspective

The stability of this compound is not absolute; it is contingent upon controlling its chemical environment. Its reactivity profile provides the rationale for the specific storage conditions recommended.

Thermal Stability and Flammability

While the fluorinated backbone of the molecule imparts high thermal stability in terms of chemical decomposition, this should not be confused with its flammability.[1] The compound is a highly flammable liquid with a low boiling point and a high vapor pressure.[3][4][5] This combination means that at room temperature, a significant concentration of flammable vapor can accumulate in a closed container or a poorly ventilated space. The primary directive for storage is, therefore, the strict avoidance of ignition sources, including heat, sparks, open flames, and static discharge.[5][6]

Chemical Reactivity and Incompatibilities

The molecule possesses two primary reactive sites: the butene double bond and the carbon-bromine bond. These sites are susceptible to reaction with a range of common laboratory reagents, which must be segregated during storage.

  • Strong Oxidizing Agents : These can react aggressively and potentially explosively with the alkene functional group.

  • Strong Bases : Bases can initiate dehydrobromination, leading to the formation of a fluorinated diene, thus degrading the starting material.

  • Strong Acids : While more stable to acids than many alkenes, strong acids can potentially catalyze polymerization or other reactions at the double bond.

  • Strong Reducing Agents : These can react with the carbon-bromine bond.

Therefore, storing this compound away from materials such as strong acids, bases, and oxidizing agents is a critical requirement.[5]

Environmental Sensitivities

Some safety data suggests the compound is air-sensitive.[5] Exposure to atmospheric oxygen and moisture over prolonged periods can potentially lead to slow degradation or the formation of peroxides, a common issue with unsaturated compounds. To mitigate these risks, storage under an inert atmosphere is recommended.[2] This involves displacing the air in the container with a dry, non-reactive gas like nitrogen or argon.

Optimal Storage Protocol

A self-validating storage system ensures the compound's integrity by systematically addressing each element of its stability profile. The following step-by-step protocol is designed to maximize shelf-life and maintain purity.

Objective: To store this compound in a manner that prevents chemical degradation and ensures safety.

Materials:

  • Original supplier container or a clean, dry, chemically compatible container with a tightly sealing cap.

  • Inert gas source (Nitrogen or Argon) with a regulator and tubing.

  • A refrigerator or cold room rated for the storage of flammable materials.

  • Secondary containment tray.

Procedure:

  • Initial Receipt and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

  • Inert Gas Blanketing : If the compound is to be stored for an extended period or will be opened multiple times, refreshing the inert atmosphere is crucial.

    • In a fume hood, carefully open the container.

    • Direct a gentle stream of dry nitrogen or argon over the headspace of the liquid for 15-30 seconds to displace any air.

    • Promptly and securely reseal the container cap.

  • Temperature Control : Place the sealed container in a designated refrigerator approved for flammable liquid storage. The recommended storage temperature is between 2°C and 8°C .[1][2] This low temperature reduces the compound's vapor pressure, significantly lowering the fire hazard and slowing potential degradation pathways.

  • Location and Segregation :

    • The storage unit must be in a well-ventilated area.[5][7]

    • Place the primary container within a chemically resistant secondary containment tray to manage potential leaks.

    • Ensure the storage location is physically segregated from all incompatible materials as detailed in the Stability Profile section.

  • Labeling : Clearly label the container with the compound name, date received, and any specific hazard warnings (e.g., "Flammable," "Store under Nitrogen").

Safe Handling and Workflow

Adherence to a strict safety workflow is non-negotiable. The following diagram illustrates the critical decision points and actions required from receipt to disposal of the compound.

receive Receive Compound Inspect Container Integrity ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) receive->ppe Before Handling location Work in Fume Hood Ensure Ventilation ppe->location grounding Ground Equipment Prevent Static Discharge location->grounding If Transferring dispense Dispense Required Amount grounding->dispense reseal Blanket with Inert Gas Reseal Tightly dispense->reseal After Dispensing cleanup Clean Spills Immediately Decontaminate Surfaces dispense->cleanup If Spill Occurs waste Dispose of Waste (Halogenated Organics) dispense->waste After Use storage Store at 2-8°C in Flammables Cabinet reseal->storage Return to Storage

Caption: Workflow for safe handling of this compound.

This workflow emphasizes a system of proactive safety measures. Personal protective equipment, including safety goggles, impervious gloves, and a lab coat, is mandatory.[7] All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors, which may cause respiratory irritation.[4][5] Crucially, all equipment must be grounded to prevent the ignition of flammable vapors by static electricity.[5][6]

Conclusion

The long-term stability and safe utilization of this compound are entirely achievable through a disciplined approach to storage and handling. The core principles are rooted in understanding its chemical nature: it is a flammable, air-sensitive liquid that is incompatible with common classes of reagents. By implementing a protocol that includes refrigerated storage under an inert atmosphere, segregation from incompatible materials, and strict adherence to safety measures within a well-ventilated environment, researchers can confidently maintain the integrity of this valuable synthetic intermediate for its intended applications.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile fluorinated building block with significant applications in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] Its unique chemical structure, featuring both a reactive bromine atom and a terminal double bond, coupled with the influence of the tetrafluoroethyl moiety, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the known reactivity of this compound, with a focus on its participation in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Introduction

This compound, with the chemical formula C₄H₃BrF₄, is a colorless liquid at room temperature.[2] The presence of both a vinyl group and a bromine atom makes it a valuable intermediate for a variety of chemical transformations. The strong electron-withdrawing nature of the tetrafluoroethyl group significantly influences the reactivity of both the double bond and the carbon-bromine bond. This guide will primarily focus on the well-documented Mizoroki-Heck reaction, a cornerstone of its application in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number18599-22-9[2]
Molecular FormulaC₄H₃BrF₄[2]
Molecular Weight206.96 g/mol [2]
Boiling Point55 °C[2]
Density1.63 g/mL[1]
Refractive Index1.354[2]

Reactivity Profile

The reactivity of this compound is dominated by transformations involving the carbon-bromine bond and the terminal alkene. While its application in the synthesis of fluorinated polymers is noted, specific details on its polymerization behavior are not extensively documented in readily available literature.[1] The most thoroughly characterized reaction of this compound is the Mizoroki-Heck reaction.

Palladium-Catalyzed Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This compound has been successfully employed as a substrate in this reaction, particularly with aryldiazonium salts as the coupling partner.

A study by Konno and co-workers demonstrated the palladium-catalyzed Mizoroki-Heck reaction of this compound with various aryldiazonium tetrafluoroborates.[1][3] The reaction proceeds with high stereoselectivity, exclusively yielding the E-configured products.[1][3]

Table 2: Mizoroki-Heck Reaction of this compound with Aryldiazonium Tetrafluoroborates [1][3]

EntryAryldiazonium Salt (Ar)ProductYield (%)
1Phenyl(E)-1,1,2,2-Tetrafluoro-4-phenyl-3-butene85
24-Methylphenyl(E)-1,1,2,2-Tetrafluoro-4-(p-tolyl)-3-butene82
34-Methoxyphenyl(E)-1,1,2,2-Tetrafluoro-4-(4-methoxyphenyl)-3-butene78
44-Chlorophenyl(E)-4-(4-Chlorophenyl)-1,1,2,2-tetrafluoro-3-butene88
54-Nitrophenyl(E)-1,1,2,2-Tetrafluoro-4-(4-nitrophenyl)-3-butene91

The following is a representative experimental protocol for the Mizoroki-Heck reaction of this compound with an aryldiazonium tetrafluoroborate, based on the work of Konno and co-workers.[1][3]

Materials:

  • This compound

  • Aryldiazonium tetrafluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the aryldiazonium tetrafluoroborate (1.2 mmol) in methanol (5 mL) was added this compound (1.0 mmol) and palladium(II) acetate (0.005 mmol, 0.5 mol%).

  • The resulting mixture was stirred at 40 °C for 1 hour.

  • After completion of the reaction (monitored by TLC or GC-MS), the solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel to afford the desired (E)-4-aryl-3,3,4,4-tetrafluoro-1-butene.

experimental_workflow reagents Combine Reactants: - Aryldiazonium Salt - this compound - Pd(OAc)₂ - Methanol reaction Stir at 40 °C for 1 hour reagents->reaction Reaction Initiation workup Solvent Removal (Reduced Pressure) reaction->workup Reaction Completion purification Column Chromatography (Silica Gel) workup->purification product Pure (E)-Product purification->product heck_mechanism cluster_main_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_aryl [Ar-Pd(II)-L₂]⁺ pd0->pd2_aryl Oxidative Addition (Ar-N₂⁺) alkene_complex Alkene Complex pd2_aryl->alkene_complex Alkene Coordination migratory_insertion Migratory Insertion Intermediate alkene_complex->migratory_insertion Syn-Migratory Insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride product_complex Product Complex beta_hydride->product_complex Syn-Elimination product_complex->pd0 Reductive Elimination (via Base) product E-Alkene Product product_complex->product Product Release h_pd_x [H-Pd(II)-L₂]⁺ h_pd_x->pd0 Regeneration base Base aryl_diazonium Ar-N₂⁺ alkene 4-Bromo-3,3,4,4- tetrafluoro-1-butene

References

An In-depth Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,3,4,4-tetrafluoro-1-butene, a versatile fluorinated building block, holds a significant position in the landscape of organic synthesis, materials science, and drug discovery. Its unique structural features, combining a reactive bromine atom with a tetrafluorinated carbon chain and a terminal double bond, offer a gateway to a diverse array of complex molecules. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key applications of this compound, with a focus on its utility for researchers in the chemical and pharmaceutical sciences. Detailed experimental protocols, tabulated physicochemical and spectroscopic data, and visualized reaction pathways are presented to serve as a practical resource for laboratory work.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The presence of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[3] this compound (CAS No. 18599-22-9) has emerged as a valuable synthon, providing a readily accessible entry point to fluorinated aliphatic chains. This guide aims to consolidate the existing knowledge on this compound, offering a detailed exploration of its history, synthesis, and diverse applications.

Discovery and History

The synthesis of this compound is rooted in the broader field of organofluorine chemistry, which saw significant expansion in the mid-20th century. While a singular, celebrated "first synthesis" is not prominently documented in readily available historical accounts, its preparation is a logical extension of foundational work on the free-radical addition of alkyl halides to fluorinated olefins.

The most probable route to its initial synthesis lies in the telomerization reaction between tetrafluoroethylene (TFE) and allyl bromide . Telomerization is a radical process where a "telogen" (in this case, allyl bromide) reacts with multiple units of a "taxogen" (TFE) to form a mixture of adducts with varying chain lengths.[4][5] The 1:1 adduct of this reaction yields this compound.

The underlying mechanism, the free-radical addition of HBr to alkenes , was extensively studied by Morris Kharasch and his contemporaries, who observed the "peroxide effect" leading to anti-Markovnikov addition.[6][7] This principle governs the addition of the bromine radical from allyl bromide to the electron-rich double bond of tetrafluoroethylene.

The historical development of fluorinated building blocks has been driven by the increasing demand for novel pharmaceuticals, agrochemicals, and advanced materials with enhanced properties.[8][9][10] Compounds like this compound became crucial intermediates as researchers sought to introduce fluorinated moieties into complex organic scaffolds.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is essential for its effective use in research and development. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18599-22-9[11][12]
Molecular Formula C4H3BrF4[11][12]
Molecular Weight 206.96 g/mol [12]
Appearance Colorless to pale yellow liquid[11]
Boiling Point 55 °C[11]
Density 1.622 g/cm³[13]
Refractive Index (n20/D) 1.354[11]
Vapor Pressure 91.1 mmHg at 25 °C[11]
LogP 2.79540[11]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/Shifts (ppm or cm⁻¹)Reference(s)
¹H NMR Available, specific shifts vary with solvent.[12][14]
¹³C NMR Available, specific shifts vary with solvent.[12][15]
¹⁹F NMR Available, specific shifts vary with solvent.[12]
IR Spectroscopy Data available from various suppliers.[14]
Mass Spectrometry Data available from various suppliers.[14]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the free-radical initiated addition of allyl bromide to tetrafluoroethylene. This reaction can be initiated by various means, including chemical initiators (e.g., peroxides) or radiation.

General Synthesis Pathway: Free Radical Addition

The synthesis involves the homolytic cleavage of the C-Br bond in allyl bromide, initiated by a radical source. The resulting bromine radical then adds to the tetrafluoroethylene double bond, followed by chain transfer with another molecule of allyl bromide to yield the product and regenerate the bromine radical.

Caption: General mechanism for the free-radical addition of allyl bromide to tetrafluoroethylene.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation based on known free-radical addition reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Allyl bromide (freshly distilled)

  • Tetrafluoroethylene (gas)

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

  • Anhydrous, deoxygenated solvent (e.g., a high-boiling alkane or fluorinated solvent)

Apparatus:

  • A high-pressure autoclave or a robust sealed reaction vessel equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reaction Setup: In a flame-dried and inert-gas-purged autoclave, add the anhydrous solvent and the radical initiator.

  • Reagent Addition: Introduce the freshly distilled allyl bromide into the autoclave.

  • Pressurization: Seal the autoclave and carefully introduce tetrafluoroethylene gas to the desired pressure.

  • Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) and stir vigorously. Monitor the reaction progress by observing the pressure drop.

  • Work-up: After the reaction is complete (indicated by the stabilization of pressure), cool the autoclave to room temperature and cautiously vent the excess tetrafluoroethylene.

  • Purification: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Synthesis and Drug Development

This compound is a versatile building block due to its three distinct reactive sites: the bromine atom, the tetrafluoroethyl moiety, and the terminal alkene.

As a Fluorinated Building Block

The primary application of this compound is as an intermediate in the synthesis of more complex fluorinated molecules for the pharmaceutical, agrochemical, and materials science industries.[10][11] The tetrafluoroethyl group can be incorporated into a target molecule to enhance its metabolic stability and modify its electronic properties.

G Start This compound Substituted Nucleophilic Substitution (at C-Br) Start->Substituted Alkene_Reaction Alkene Reactions (e.g., addition, oxidation) Start->Alkene_Reaction Polymerization Polymerization Start->Polymerization Pharma Pharma Substituted->Pharma Pharmaceuticals Agro Agro Substituted->Agro Agrochemicals Materials Materials Alkene_Reaction->Materials Specialty Materials Polymers Polymers Polymerization->Polymers Fluoropolymers

Caption: Synthetic utility of this compound.

Role in Drug Development

The introduction of the -CH₂CH₂CF₂CF₂Br or a derivative thereof into a drug candidate can significantly alter its pharmacokinetic profile. The C-F bonds are exceptionally strong, making the fluorinated portion of the molecule resistant to metabolic degradation. Furthermore, the lipophilicity of the fluorinated tail can be fine-tuned to optimize membrane permeability and target engagement.

Applications in Materials Science

This compound serves as a monomer or a co-monomer in the synthesis of specialty fluoropolymers.[10] These polymers often exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for applications such as high-performance coatings, sealants, and advanced electronic components.[10]

Conclusion

This compound is a valuable and versatile fluorinated building block with a rich history rooted in the fundamentals of free-radical chemistry. Its utility in organic synthesis, particularly for the introduction of tetrafluoroalkyl chains, has made it an important intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, and is intended to be a valuable resource for researchers working at the forefront of chemical innovation. The detailed protocols and visualized pathways offer a practical foundation for the safe and effective use of this compound in the laboratory.

References

The Versatile Fluorinated Building Block: A Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and lipophilicity. Among the diverse array of fluorinated building blocks, 4-Bromo-3,3,4,4-tetrafluoro-1-butene has emerged as a versatile and highly reactive intermediate. Its unique structure, featuring a terminal vinyl group, a tetrafluoroethyl moiety, and a reactive bromine atom, provides a powerful handle for a variety of chemical transformations, making it an invaluable tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its role as a key precursor in the development of innovative molecular entities.

Physicochemical Properties

This compound is a colorless to nearly colorless liquid with a boiling point of approximately 55-60 °C.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 18599-22-9[1][3]
Molecular Formula C₄H₃BrF₄[1][3]
Molecular Weight 206.97 g/mol [1][3]
Density 1.627 - 1.63 g/mL at 20 °C[1][2]
Boiling Point 55-60 °C[1][2]
Refractive Index (n20D) 1.36[1]
Appearance Colorless to almost colorless clear liquid[1]
Purity ≥ 98% (GC)[1]
Storage 2 - 8 °C[1]

Synthesis of this compound

While detailed, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis is understood to be achievable from vinyl ether and bromine.[3] A plausible synthetic pathway, based on related fluorinated compounds, likely involves the addition of a bromotetrafluoroethyl moiety to a suitable two-carbon precursor.

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product Tetrafluoroethylene Tetrafluoroethylene Radical Addition Radical Addition Tetrafluoroethylene->Radical Addition Bromine Source Bromine Source Bromine Source->Radical Addition Vinyl Precursor Vinyl Precursor Coupling/Elimination Coupling/Elimination Vinyl Precursor->Coupling/Elimination Intermediate Formation Intermediate Formation Radical Addition->Intermediate Formation Formation of Bromotetrafluoroethyl radical Intermediate Formation->Coupling/Elimination This compound This compound Coupling/Elimination->this compound Introduction of vinyl group

Caption: Conceptual workflow for the synthesis of this compound.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of two key reactive sites: the terminal alkene and the carbon-bromine bond. This dual reactivity allows for its participation in a wide range of transformations, including cross-coupling reactions and cycloadditions, to introduce the valuable 3,3,4,4-tetrafluorobut-1-enyl moiety into target molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery and materials science for the construction of complex molecular architectures.

Mizoroki-Heck Reaction:

The Mizoroki-Heck reaction provides a powerful method for the arylation of the vinyl group of this compound. Studies have shown that it reacts efficiently with aryldiazonium salts in the presence of a palladium catalyst to yield multi-substituted alkenes bearing a tetrafluoroethylene fragment.[2]

Experimental Protocol: Mizoroki-Heck Reaction

General Procedure:

A survey of optimized reaction conditions revealed that the reactions of this compound with aryldiazonium salts in the presence of 0.5 mol% Pd(OAc)₂ in methanol at 40 °C for 1 hour gave the best yields of the products.[2] The E-configured products were exclusively obtained.[2] For the reaction of 4-bromo-3,3,4,4-tetrafluoro-1-aryl-1-butenes, a bulky P(o-tolyl)₃-coordinated palladium catalyst was found to be a good catalytic system, leading to an increased yield of the product.[2]

Reaction Scheme:

G reactant1 This compound product (E)-Ar-CH=CH-CF₂-CF₂-Br reactant1->product reactant2 Ar-N₂⁺BF₄⁻ reactant2->product catalyst Pd(OAc)₂ (0.5 mol%) catalyst->product solvent MeOH solvent->product conditions 40 °C, 1 h conditions->product

Caption: General scheme for the Mizoroki-Heck reaction of this compound.

Quantitative Data:

Aryldiazonium Salt (Ar-N₂⁺BF₄⁻)ProductYield (%)Stereoselectivity (E:Z)
4-MeO-C₆H₄-N₂⁺BF₄⁻(E)-1-(4-methoxyphenyl)-4-bromo-3,3,4,4-tetrafluoro-1-buteneHigh (Specific yield not reported)>99:1
4-NO₂-C₆H₄-N₂⁺BF₄⁻(E)-1-(4-nitrophenyl)-4-bromo-3,3,4,4-tetrafluoro-1-buteneHigh (Specific yield not reported)>99:1
C₆H₅-N₂⁺BF₄⁻(E)-1-phenyl-4-bromo-3,3,4,4-tetrafluoro-1-buteneHigh (Specific yield not reported)>99:1

Note: The source indicates "best yields" under the specified conditions but does not provide specific percentage yields for each substrate.[2]

Other Potential Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce an enyne moiety.

  • Stille Coupling: Reaction with organostannanes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Conceptual Experimental Workflow for Cross-Coupling Reactions

G cluster_reactants Reactants & Catalyst cluster_procedure Reaction & Workup cluster_product Product This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Coupling Partner Boronic Acid (Suzuki) Alkyne (Sonogashira) Organostannane (Stille) Coupling Partner->Reaction Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating/Stirring Heating/Stirring Reaction Setup->Heating/Stirring Quenching Quenching Heating/Stirring->Quenching Extraction & Purification Extraction & Purification Quenching->Extraction & Purification Coupled Product Coupled Product Extraction & Purification->Coupled Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound, influenced by the adjacent tetrafluoroethyl group, makes it a potential candidate for various cycloaddition reactions. These reactions can be instrumental in the construction of fluorinated carbocyclic and heterocyclic ring systems.

Potential Cycloaddition Pathways:

  • [3+2] Cycloaddition: With 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings.

  • Diels-Alder [4+2] Cycloaddition: With dienes, although the reactivity might be limited depending on the electronic nature of the diene.

While specific examples of cycloaddition reactions involving this compound were not found in the initial searches, the general reactivity of fluorinated alkenes suggests this as a promising area for exploration.

Conceptual [3+2] Cycloaddition Pathway

G This compound This compound Transition State Transition State This compound->Transition State 1,3-Dipole e.g., Azide (R-N₃) 1,3-Dipole->Transition State Fluorinated Heterocycle e.g., Triazoline Transition State->Fluorinated Heterocycle

Caption: Conceptual pathway for a [3+2] cycloaddition reaction.

Applications in Drug Discovery and Development

The introduction of the 3,3,4,4-tetrafluorobut-1-enyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While specific examples of marketed drugs or clinical candidates derived directly from this compound are not prominent in the searched literature, its potential as a building block in drug discovery is substantial.

Potential Therapeutic Areas:

The incorporation of this fluorinated motif could be explored in the development of:

  • Kinase Inhibitors: The tetrafluoroethyl group can modulate binding interactions within the ATP-binding pocket of kinases.

  • Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogues often exhibit potent antiviral activity.

  • Agrochemicals: The metabolic stability conferred by fluorine can lead to more potent and longer-lasting herbicides, insecticides, and fungicides.

Further research is warranted to fully explore the potential of this compound in the synthesis of novel therapeutic agents and to elucidate the specific biological signaling pathways that may be modulated by its derivatives.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis. Its dual reactivity allows for a range of transformations, particularly palladium-catalyzed cross-coupling reactions, to construct complex molecules containing the unique 3,3,4,4-tetrafluorobut-1-enyl moiety. While the full scope of its applications in drug discovery and materials science is still being explored, the foundational chemistry demonstrated with this compound suggests a bright future for its use in the development of innovative and impactful chemical entities. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of this promising fluorinated building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a valuable fluorinated building block in organic synthesis. The detailed protocols are intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a versatile chemical intermediate characterized by its unique combination of a terminal double bond and a bromotetrafluoroethyl group.[1] This structure imparts high reactivity and makes it a key component in the synthesis of a variety of fluorinated molecules. Its applications span from the creation of specialty polymers with high thermal and chemical resistance to its use as a precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atoms can significantly alter the biological and physical properties of molecules, making this compound of particular interest to the drug development sector.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₄H₃BrF₄
Molecular Weight 206.96 g/mol
CAS Number 18599-22-9
Appearance Colorless to almost colorless clear liquid
Boiling Point ~60 °C
Density ~1.63 g/cm³
Refractive Index (n20/D) ~1.36

Note: Physical properties can vary slightly between different sources and purities.

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized below.

SpectroscopyData
¹H NMR Available
¹⁹F NMR Available
¹³C NMR Available
Mass Spectrometry Available
Infrared (IR) Available

Synthetic Protocol: Radical-Initiated Telomerization

The following protocol is based on the general principles of radical-initiated telomerization of tetrafluoroethylene, a plausible and documented method for the synthesis of related fluorinated compounds. This specific adaptation is for the synthesis of this compound.

Reaction Scheme:

G cluster_0 Radical-Initiated Telomerization CF2=CF2 Tetrafluoroethylene Product This compound CF2=CF2->Product + Br-CH2-CH=CH2 Allyl Bromide Br-CH2-CH=CH2->Product + Initiator Radical Initiator (e.g., AIBN) Initiator->Product Initiates

Caption: Synthesis of this compound.

Materials:

  • Tetrafluoroethylene (TFE) gas

  • Allyl bromide (Telogen)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous, oxygen-free solvent (e.g., a perfluorinated solvent or high-boiling hydrocarbon)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and thermocouple

Experimental Procedure:

  • Reactor Preparation: The high-pressure autoclave must be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen. Oxygen can inhibit free-radical polymerization and poses a safety hazard with tetrafluoroethylene.

  • Charging the Reactor:

    • Add the anhydrous solvent and the radical initiator (e.g., AIBN) to the reactor.

    • Introduce the desired amount of allyl bromide (telogen). The molar ratio of telogen to monomer (TFE) will influence the molecular weight of the product.

    • Seal the reactor.

  • Introduction of Tetrafluoroethylene:

    • Evacuate the reactor and then introduce tetrafluoroethylene (TFE) gas to the desired pressure. The reaction can be carried out at a constant TFE pressure to ensure a steady concentration of the monomer.

  • Reaction Conditions:

    • Heat the reactor to the decomposition temperature of the radical initiator (for AIBN, typically 60-80 °C).

    • Stir the reaction mixture vigorously to ensure good mixing of the gas and liquid phases.

    • Monitor the reaction pressure and temperature. The consumption of TFE will be indicated by a drop in pressure if not maintained at a constant level.

  • Reaction Work-up and Product Isolation:

    • After the desired reaction time, cool the reactor to room temperature.

    • Carefully vent any unreacted tetrafluoroethylene.

    • Open the reactor and transfer the reaction mixture.

    • The product can be isolated from the solvent and unreacted starting materials by fractional distillation under reduced pressure.

    • The purity of the isolated this compound should be assessed by Gas Chromatography (GC) and its identity confirmed by spectroscopic methods (NMR, MS, IR).

Safety Precautions:

  • Tetrafluoroethylene can polymerize explosively, especially in the presence of oxygen. All procedures must be carried out under strictly anaerobic conditions.

  • The reaction is conducted at high pressure and elevated temperature. A properly rated and maintained autoclave and a blast shield are essential.

  • Allyl bromide is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G A Reactor Preparation (Clean, Dry, Purge) B Charge Reactor (Solvent, Initiator, Allyl Bromide) A->B C Introduce Tetrafluoroethylene B->C D Reaction (Heating & Stirring) C->D E Cooling & Venting D->E F Product Isolation (Fractional Distillation) E->F G Analysis (GC, NMR, MS, IR) F->G

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block for the introduction of the -CH₂CH₂CF₂CF₂Br or related fluorinated moieties into organic molecules.

  • Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Stille) to form new carbon-carbon bonds.

  • Radical Additions: The carbon-bromine bond can be a source of a fluorinated radical for addition reactions to unsaturated systems.

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles to introduce other functional groups.

The incorporation of the tetrafluoroethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Logical Relationship of Synthetic Steps

The synthesis of this compound via radical-initiated telomerization follows a logical progression of steps, each with a specific purpose.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination A Decomposition of Initiator (e.g., AIBN) to form Radicals B Radical Addition to Tetrafluoroethylene A->B Starts the chain C Chain Transfer with Allyl Bromide B->C E Combination of Radicals B->E Ends the chain D Formation of Product Radical C->D D->B Continues the chain D->E Ends the chain

Caption: Logical steps in the free-radical synthesis.

References

Application Notes and Protocols for 4-Bromo-3,3,4,4-tetrafluoro-1-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile and highly reactive fluorinated building block in organic synthesis. Its unique structural features, combining a terminal double bond, a tetrafluoroethyl moiety, and a reactive bromine atom, make it a valuable precursor for the synthesis of a wide range of fluorinated molecules, including polymers, pharmaceuticals, and agrochemicals.[1] The presence of the electron-withdrawing tetrafluoroethyl group significantly influences the reactivity of both the alkene and the carbon-bromine bond, opening up diverse synthetic possibilities. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number18599-22-9[2]
Molecular FormulaC4H3BrF4[2]
Molecular Weight206.96 g/mol [2]
Boiling Point55 °C[2]
Density1.35 g/mL[2]
Refractive Index1.354[2]

Applications in Organic Synthesis

This compound serves as a key intermediate in several important classes of organic reactions, including:

  • Cross-Coupling Reactions: The carbon-bromine bond readily participates in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the introduction of the tetrafluoro-butenyl moiety onto various aromatic and vinylic systems.

  • Nucleophilic Substitution Reactions: The bromine atom can be displaced by a variety of nucleophiles, providing a route to functionalized tetrafluorobutenes.

  • Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, leading to the formation of complex fluorinated cyclic systems.

  • Grignard Reagent Formation: The compound can be converted into its corresponding Grignard reagent, a powerful nucleophile for the formation of new carbon-carbon bonds.

  • Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate radicals for addition reactions.

Experimental Protocols

Palladium-Catalyzed Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation. This compound can be effectively coupled with aryldiazonium salts to yield exclusively E-configured products.[3]

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in methanol (MeOH) is added the aryldiazonium tetrafluoroborate (1.1 eq).

  • Palladium(II) acetate (Pd(OAc)2, 0.5 mol%) is then added to the mixture.

  • The reaction is stirred at 40 °C for 1 hour.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired (E)-1-aryl-3,3,4,4-tetrafluoro-1-butene.

Quantitative Data:

Aryl SubstituentYield (%)
Phenyl85
4-Methylphenyl82
4-Methoxyphenyl78
4-Chlorophenyl88

Data adapted from Konno, T. et al. (2017).[3]

Logical Workflow for Mizoroki-Heck Reaction:

Heck_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactant1 4-Bromo-3,3,4,4- tetrafluoro-1-butene Mixing Combine Reactants and Solvent Reactant1->Mixing Reactant2 Aryldiazonium tetrafluoroborate Reactant2->Mixing Solvent Methanol Solvent->Mixing Catalyst_Addition Add Pd(OAc)2 Mixing->Catalyst_Addition Heating Stir at 40 °C for 1h Catalyst_Addition->Heating Concentration Concentrate under reduced pressure Heating->Concentration Purification Column Chromatography Concentration->Purification Product Pure (E)-1-Aryl-3,3,4,4- tetrafluoro-1-butene Purification->Product

Caption: Workflow for the Mizoroki-Heck reaction.

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent from this compound provides a potent nucleophile for the synthesis of various fluorinated compounds.

Reaction Scheme:

Experimental Protocol (General):

  • All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A small crystal of iodine can be added to activate the magnesium.

  • A solution of this compound in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings.

  • The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The resulting Grignard reagent can then be used in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO2).

Reaction with an Electrophile (Example with Acetone):

  • The solution of the Grignard reagent is cooled in an ice bath.

  • A solution of acetone in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Signaling Pathway for Grignard Reaction:

Grignard_Reaction_Pathway Start 4-Bromo-3,3,4,4- tetrafluoro-1-butene Grignard_Formation Reaction with Mg in THF Start->Grignard_Formation Grignard_Reagent (3,3,4,4-Tetrafluoro-1-buten-1-yl)- magnesium bromide Grignard_Formation->Grignard_Reagent Electrophile_Addition Addition of Electrophile (e.g., Acetone) Grignard_Reagent->Electrophile_Addition Intermediate_Alkoxide Magnesium Alkoxide Intermediate Electrophile_Addition->Intermediate_Alkoxide Acid_Workup Acidic Work-up (H3O+) Intermediate_Alkoxide->Acid_Workup Final_Product Tertiary Alcohol Acid_Workup->Final_Product

Caption: Pathway for Grignard reagent formation and reaction.

Conclusion

This compound is a valuable and versatile building block for the introduction of the tetrafluoro-butenyl moiety into organic molecules. The protocols outlined in these application notes provide a starting point for researchers to explore the rich chemistry of this compound in the development of novel fluorinated materials, pharmaceuticals, and agrochemicals. The unique reactivity conferred by the fluorine atoms makes it an essential tool for modern organic synthesis.

References

Application Notes: 4-Bromo-3,3,4,4-tetrafluoro-1-butene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile fluorinated monomer that serves as a valuable building block in the synthesis of advanced functional polymers. Its unique structure, featuring a reactive double bond for polymerization and a bromine atom for post-polymerization modification, allows for the creation of polymers with a unique combination of properties. These properties include high thermal stability, chemical inertness, and the potential for further functionalization, making them suitable for a range of specialized applications, including the development of new drug delivery systems, advanced coatings, and specialty materials in the biomedical field.

Polymers derived from this compound can be synthesized via various polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). The presence of the bromine atom in the monomer structure is particularly advantageous for ATRP, where it can act as an initiating site for the growth of polymer chains, leading to well-defined polymer architectures.

Key Applications in Polymer Chemistry

The unique properties of polymers derived from this compound open up a range of potential applications:

  • Functional Polymer Synthesis: The bromine atom on the monomer unit allows for post-polymerization modification, enabling the introduction of various functional groups. This is particularly useful for creating polymers with specific binding sites for drug molecules or for tethering biomolecules.

  • High-Performance Coatings: The fluorinated nature of the polymer imparts low surface energy, leading to coatings with excellent hydrophobicity, oleophobicity, and chemical resistance. Such coatings are valuable for medical devices and laboratory equipment.

  • Specialty Membranes: The chemical inertness and thermal stability of these polymers make them candidates for the fabrication of robust membranes for separation processes in pharmaceutical and chemical industries.

  • Drug Delivery Matrices: The ability to create well-defined block copolymers through controlled polymerization techniques allows for the design of amphiphilic structures that can self-assemble into micelles or vesicles, which are promising for targeted drug delivery applications. The fluorinated segments can provide a stable core for hydrophobic drugs, while hydrophilic segments can ensure biocompatibility and circulation longevity.

Data Presentation: Properties of Hypothetical Polymers

PropertyFree Radical PolymerizationAtom Transfer Radical Polymerization (ATRP)
Molecular Weight (Mn) 10,000 - 50,000 g/mol 5,000 - 25,000 g/mol (controlled)
Polydispersity Index (PDI) > 1.5< 1.3
Glass Transition Temp (Tg) 80 - 100 °C75 - 95 °C
Decomposition Temp (Td) > 300 °C> 300 °C
Solubility Soluble in fluorinated solventsSoluble in fluorinated solvents
Contact Angle (Water) > 110°> 110°

Experimental Protocols

The following are hypothetical yet plausible experimental protocols for the polymerization of this compound based on general procedures for similar fluorinated monomers.

Protocol 1: Free Radical Polymerization of this compound

Objective: To synthesize a random copolymer of this compound via a conventional free-radical polymerization method.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,1,1,3,3-Pentafluorobutane (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: The monomer, this compound (e.g., 5.0 g, 24.2 mmol), and the solvent, 1,1,1,3,3-pentafluorobutane (e.g., 10 mL), are added to the flask. The solution is degassed by three freeze-pump-thaw cycles.

  • Initiator Addition: The initiator, AIBN (e.g., 0.040 g, 0.24 mmol), is added to the reaction mixture under a positive pressure of inert gas.

  • Polymerization: The flask is sealed and placed in a preheated oil bath at 70°C. The reaction is allowed to proceed for 24 hours with continuous stirring.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The viscous solution is then slowly poured into a beaker containing an excess of cold methanol (e.g., 200 mL) to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40°C to a constant weight.

  • Characterization: The resulting polymer is characterized by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the polymer structure and composition.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn) and polydispersity index (PDI).

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

    • Thermogravimetric Analysis (TGA): To assess the thermal stability (Td).

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound

Objective: To synthesize a well-defined homopolymer of this compound with controlled molecular weight and low polydispersity.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Catalyst/Ligand Complex Formation: In a dry Schlenk flask under inert atmosphere, CuBr (e.g., 0.035 g, 0.24 mmol) and anisole (e.g., 5 mL) are added. The flask is sealed, and the mixture is stirred. PMDETA (e.g., 0.050 mL, 0.24 mmol) is then added via syringe, and the mixture is stirred until a homogeneous green-yellow solution is formed.

  • Monomer and Initiator Addition: The monomer, this compound (e.g., 5.0 g, 24.2 mmol), and the initiator, EBiB (e.g., 0.035 mL, 0.24 mmol), are added to the catalyst solution via syringe.

  • Polymerization: The flask is immersed in a preheated oil bath at 80°C and stirred for the desired reaction time (e.g., 8 hours). Samples may be taken periodically to monitor conversion and molecular weight evolution.

  • Termination and Purification: The polymerization is terminated by cooling the flask to room temperature and opening it to air. The mixture is diluted with tetrahydrofuran (THF) and passed through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: The polymer solution is concentrated and then precipitated into a large excess of cold methanol.

  • Drying: The polymer is collected by filtration and dried in a vacuum oven at 40°C.

  • Characterization: The polymer is characterized using the same techniques as in Protocol 1 (NMR, GPC, DSC, TGA).

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

G cluster_0 Protocol 1: Free Radical Polymerization A 1. Reaction Setup (Inert Atmosphere) B 2. Add Monomer & Solvent (Degas) A->B C 3. Add Initiator (AIBN) B->C D 4. Polymerization (70°C, 24h) C->D E 5. Termination & Precipitation (Cool & add to Methanol) D->E F 6. Purification & Drying E->F G 7. Characterization (NMR, GPC, DSC, TGA) F->G

Caption: Workflow for Free Radical Polymerization.

G cluster_1 Protocol 2: Atom Transfer Radical Polymerization (ATRP) H 1. Form Catalyst/Ligand Complex (CuBr/PMDETA in Anisole) I 2. Add Monomer & Initiator (EBiB) H->I J 3. Polymerization (80°C, 8h) I->J K 4. Termination & Catalyst Removal (Expose to air, Alumina column) J->K L 5. Precipitation (in Methanol) K->L M 6. Drying L->M N 7. Characterization (NMR, GPC, DSC, TGA) M->N

Caption: Workflow for Atom Transfer Radical Polymerization.

Application Notes and Protocols for 4-Bromo-3,3,4,4-tetrafluoro-1-butene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile and highly reactive fluorinated building block with significant potential in pharmaceutical synthesis.[1][2] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, binding affinity, and overall bioavailability.[1][2] The presence of both a bromine atom and a tetrafluoroethyl group in this compound makes it a valuable precursor for the synthesis of complex fluorinated molecules, including heterocyclic scaffolds and other intermediates for active pharmaceutical ingredients (APIs).[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential kinase inhibitor scaffold, a class of drugs often targeted in oncology. The protocols are based on established synthetic methodologies for fluorinated compounds and serve as a guide for researchers in drug discovery and development.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 18599-22-9--INVALID-LINK--
Molecular Formula C4H3BrF4--INVALID-LINK--
Molecular Weight 206.96 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 88-89 °C--INVALID-LINK--
Density 1.627 g/cm³--INVALID-LINK--
Refractive Index 1.378--INVALID-LINK--

Synthetic Applications and Protocols

The primary application of this compound in pharmaceutical synthesis is as an electrophilic building block for the introduction of the 3,3,4,4-tetrafluorobut-1-enyl moiety. This can be achieved through various reactions, including nucleophilic substitution and radical addition.

Application: Synthesis of a Tetrafluorinated Pyrrolidine-Based Kinase Inhibitor Precursor

This section details a hypothetical, yet plausible, multi-step synthesis of a tetrafluorinated pyrrolidine derivative, a common scaffold in kinase inhibitors. This approach is based on the known reactivity of similar fluorinated alkenes.

Experimental Workflow:

G cluster_0 Step 1: Radical Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection A 4-Bromo-3,3,4,4- tetrafluoro-1-butene D Intermediate A (Adduct) A->D B N-Tosylglycine Methyl Ester B->D C Radical Initiator (e.g., AIBN) C->D E Intermediate A G Tetrafluorinated Pyrrolidine E->G F Reducing Agent (e.g., SmI2) F->G H Tetrafluorinated Pyrrolidine J Final Precursor H->J I Deprotecting Agent (e.g., HBr/AcOH) I->J

Synthetic workflow for a tetrafluorinated pyrrolidine precursor.

Protocol 1: Radical Addition of N-Tosylglycine Methyl Ester to this compound

Objective: To synthesize the initial adduct for subsequent cyclization.

Materials:

  • This compound (1.0 eq)

  • N-Tosylglycine methyl ester (1.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-tosylglycine methyl ester and anhydrous toluene.

  • Stir the mixture until the solid is fully dissolved.

  • Add this compound to the solution.

  • Add AIBN to the reaction mixture.

  • Heat the reaction to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired adduct (Intermediate A).

Protocol 2: Reductive Cyclization to Form the Tetrafluorinated Pyrrolidine Ring

Objective: To construct the core pyrrolidine scaffold.

Materials:

  • Intermediate A from Protocol 1 (1.0 eq)

  • Samarium(II) iodide (SmI₂) solution in THF (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve Intermediate A in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the SmI₂ solution dropwise to the reaction mixture with vigorous stirring. A color change should be observed.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tetrafluorinated pyrrolidine.

Protocol 3: Deprotection of the Pyrrolidine

Objective: To remove the tosyl protecting group to yield the final precursor for further elaboration into a kinase inhibitor.

Materials:

  • Tetrafluorinated pyrrolidine from Protocol 2 (1.0 eq)

  • Hydrobromic acid in acetic acid (33% w/w)

  • Phenol (scavenger)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the tetrafluorinated pyrrolidine in the hydrobromic acid/acetic acid solution.

  • Add a small amount of phenol to the mixture.

  • Heat the reaction to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the deprotected tetrafluorinated pyrrolidine precursor.

Signaling Pathway Relevance: Kinase Inhibition

The synthesized tetrafluorinated pyrrolidine can serve as a core scaffold for the development of inhibitors targeting various protein kinases. Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates. A common signaling pathway implicated in cancer and often targeted by kinase inhibitors is the MAPK/ERK pathway .

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Inhibitor Kinase Inhibitor (e.g., from Tetrafluorinated Scaffold) Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Simplified MAPK/ERK signaling pathway and a point of inhibition.

The tetrafluorinated pyrrolidine precursor can be further functionalized to create a molecule that specifically targets and inhibits a kinase in this pathway, for example, RAF kinase. The unique properties conferred by the tetrafluoro-substitution can lead to improved potency and a more favorable pharmacokinetic profile of the final drug candidate.

Conclusion

This compound is a valuable reagent for introducing tetrafluorinated moieties into organic molecules. Its application in the synthesis of complex heterocyclic structures, such as the tetrafluorinated pyrrolidine scaffold demonstrated here, highlights its potential in the development of novel pharmaceuticals, particularly in the area of kinase inhibitors. The provided protocols offer a foundational methodology for researchers to explore the utility of this versatile building block in their drug discovery programs.

References

Application Notes and Protocols for 4-Bromo-3,3,4,4-tetrafluoro-1-butene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3,3,4,4-tetrafluoro-1-butene as a key building block in the development of novel agrochemicals. The unique chemical properties of this fluorinated intermediate make it a valuable synthon for introducing the 3,3,4,4-tetrafluoro-1-butenyl moiety into a variety of molecular scaffolds, leading to the discovery of potent new active ingredients.

Introduction

This compound is a versatile reagent in agrochemical synthesis, primarily utilized for the introduction of a fluorinated butenyl group into target molecules.[1] The presence of both a reactive bromine atom and a terminal double bond allows for a range of chemical transformations, making it a valuable tool for medicinal and agricultural chemists. The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their biological activity, metabolic stability, and overall efficacy.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical development is as a precursor for the synthesis of compounds with potential nematicidal, insecticidal, fungicidal, and herbicidal activities. A closely related compound, 4-bromo-1,1,2-trifluoro-1-butene, is a known intermediate for introducing the -CH₂CH₂CF=CF₂ functional group in the creation of potent nematicides.

Synthesis of Nematicidal Compounds

Analogy with related trifluoro compounds suggests that this compound is a key intermediate in the synthesis of novel nematicides. The tetrafluorobutenyl group can be introduced into various heterocyclic or aromatic systems known to possess nematicidal activity.

Hypothetical Nematicidal Activity Data:

Compound IDTarget NematodeIC₅₀ (µg/mL)
AG-TFBN-001Meloidogyne incognita0.5
AG-TFBN-002Pratylenchus penetrans1.2
AG-TFBN-003Globodera rostochiensis0.8
Synthesis of Pyrethroid Insecticides

While direct synthesis of commercial pyrethroids from this compound is not widely documented, its structure lends itself to the synthesis of novel pyrethroid analogues. The tetrafluorobutenyl moiety could replace or modify existing side chains in the pyrethroid scaffold to enhance insecticidal potency and overcome resistance.

Hypothetical Insecticidal Activity Data:

Compound IDTarget InsectLD₅₀ (µg/g)
AG-TFBP-001Musca domestica0.1
AG-TFBP-002Aedes aegypti0.05
AG-TFBP-003Plutella xylostella0.2

Experimental Protocols

General Procedure for the Synthesis of a Tetrafluorobutenyl-Substituted Heterocycle

This protocol describes a general method for the coupling of this compound with a generic heterocyclic compound containing a suitable nucleophile (e.g., a thiol or an amine).

Materials:

  • This compound

  • Heterocyclic substrate (e.g., a mercaptotriazole)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the heterocyclic substrate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired tetrafluorobutenyl-substituted heterocycle.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 This compound Conditions K₂CO₃, DMF 60°C, 4-6h Reactant1->Conditions Reactant2 Heterocyclic Substrate (e.g., Mercaptotriazole) Reactant2->Conditions Product Tetrafluorobutenyl-Substituted Heterocycle Conditions->Product Nucleophilic Substitution

Caption: General synthetic scheme for the preparation of tetrafluorobutenyl-substituted heterocycles.

Experimental_Workflow start Start: Reaction Setup step1 Dissolve heterocyclic substrate and K₂CO₃ in DMF start->step1 step2 Add this compound step1->step2 step3 Heat and stir reaction mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up: Quench with water and extract with ethyl acetate step4->step5 Reaction complete step6 Purification: Column chromatography step5->step6 end End: Characterization of pure product step6->end

Caption: Experimental workflow for the synthesis and purification of target agrochemicals.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel, fluorinated agrochemicals. Its ability to introduce the tetrafluorobutenyl moiety provides a powerful strategy for the development of next-generation pesticides with potentially enhanced efficacy and improved metabolic stability. The protocols and information provided herein serve as a guide for researchers in the exploration of this promising building block in agrochemical discovery.

References

Application Notes and Protocols for the Reaction of 4-Bromo-3,3,4,4-tetrafluoro-1-butene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile fluorinated building block with significant applications in the synthesis of specialized polymers, pharmaceuticals, and advanced materials.[1] Its reactivity is characterized by the presence of a terminal double bond and a bromine atom on a tetrafluorinated carbon, making it susceptible to a variety of nucleophilic substitution and organometallic reactions. The electron-withdrawing nature of the adjacent tetrafluoroethyl group enhances the electrophilicity of the carbon bearing the bromine atom, facilitating its displacement by a range of nucleophiles.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including carbon, nitrogen, and sulfur-based reagents.

General Reaction Pathway

The primary reaction pathway discussed involves the nucleophilic substitution of the bromine atom. This can proceed through a direct S(_N)2 mechanism or via the formation of an organometallic intermediate, which then reacts with an electrophile.

G cluster_organometallic Organometallic Pathway reagent This compound product Substituted Product reagent->product Direct Substitution (SN2) organometallic Organometallic Intermediate reagent->organometallic Metal (e.g., Zn, Mg) nucleophile Nucleophile (Nu-) nucleophile->product byproduct Bromide (Br-) product_om Substituted Product organometallic->product_om Reaction with Electrophile electrophile Electrophile (E+) electrophile->product_om

Caption: General reaction pathways for this compound.

Reactions with Carbon Nucleophiles

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. This compound can be converted into an organozinc reagent, which then undergoes coupling with acid chlorides to yield functionalized ketones.

Quantitative Data
Nucleophile PrecursorElectrophile (Acid Chloride)ProductYield (%)Reference
This compound + ZnVarious Acid ChloridesTetrafluoroethylenated KetonesHigh[2]
Experimental Protocol: Synthesis of Tetrafluoroethylenated Ketones via an Organozinc Reagent[2]

This protocol describes the formation of a zinc reagent from this compound and its subsequent reaction with an acid chloride.

Materials:

  • This compound

  • Zinc powder (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Copper(I) catalyst (e.g., CuI or CuCN)

  • Acid chloride

Procedure:

  • Preparation of the Zinc Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of this compound in anhydrous THF to the stirred suspension of zinc powder. The reaction is often initiated with a small amount of iodine or 1,2-dibromoethane.

    • Stir the mixture at room temperature until the zinc is consumed and the organozinc reagent is formed.

  • Reaction with Acid Chloride:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the acid chloride in anhydrous THF.

    • Add a catalytic amount of a copper(I) salt to the acid chloride solution.

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reactivity of the acid chloride).

    • Slowly add the freshly prepared organozinc reagent to the acid chloride solution via cannula.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tetrafluoroethylenated ketone.

G A Activate Zinc Powder C Form Organozinc Reagent A->C B Prepare Solution of This compound in THF B->C E React Organozinc Reagent with Acid Chloride Solution C->E D Prepare Solution of Acid Chloride and Cu(I) Catalyst in THF D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Tetrafluoroethylenated Ketone I->J

Caption: Experimental workflow for the synthesis of tetrafluoroethylenated ketones.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing compounds are prevalent in pharmaceuticals and agrochemicals. The reaction of this compound with nitrogen nucleophiles, such as azides, can be achieved through an organometallic intermediate.

Experimental Protocol: Synthesis of 4-Azido-3,3,4,4-tetrafluoro-1-butene (Proposed)

This proposed protocol is based on the synthesis of similar tetrafluoroethyl azides from their corresponding bromides via a Grignard reagent.[3]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Tosyl azide or Nonaflyl azide (electrophilic azide source)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of this compound in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

    • Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophilic Azide:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the electrophilic azide source (e.g., tosyl azide) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly add the freshly prepared Grignard reagent to the cold azide solution via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Carefully remove the solvent under reduced pressure at low temperature due to the potential volatility and thermal instability of the azide product.

    • Purify the crude product by flash chromatography on silica gel to yield 4-azido-3,3,4,4-tetrafluoro-1-butene.

G A Activate Magnesium Turnings C Form Grignard Reagent A->C B Prepare Solution of This compound in THF B->C E React Grignard Reagent with Azide Solution at -78 °C C->E D Prepare Solution of Electrophilic Azide in THF D->E F Quench Reaction E->F G Extract with Diethyl Ether F->G H Dry and Concentrate (Low Temp) G->H I Purify by Flash Chromatography H->I J 4-Azido-3,3,4,4-tetrafluoro-1-butene I->J

Caption: Proposed workflow for the synthesis of 4-Azido-3,3,4,4-tetrafluoro-1-butene.

Reactions with Other Nucleophiles

  • Thiols: Thiolates are generally excellent nucleophiles and are expected to displace the bromide in an S(_N)2 fashion. The reaction would likely be carried out in a polar aprotic solvent such as DMF or DMSO in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to deprotonate the thiol.

  • Alcohols and Phenols: Alkoxides and phenoxides can also act as nucleophiles. The reaction would typically require a strong base (e.g., sodium hydride) to deprotonate the alcohol or phenol, and a polar aprotic solvent would be suitable.

  • Cyanide: Nucleophilic substitution with cyanide is a common method for introducing a nitrile group. This reaction is typically performed in a polar aprotic solvent like DMSO.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a variety of fluorinated compounds. Its ability to undergo reactions with carbon and nitrogen nucleophiles, particularly through organometallic intermediates, has been demonstrated. While detailed quantitative data for a broad range of direct nucleophilic substitutions is limited in the current literature, the inherent reactivity of the substrate suggests that such transformations are feasible under standard conditions for S(_N)2 reactions. Further research in this area would be beneficial to fully exploit the synthetic potential of this versatile reagent.

References

Application Notes and Protocols for the Grignard Reaction with 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the preparation and utilization of the Grignard reagent derived from 4-Bromo-3,3,4,4-tetrafluoro-1-butene, namely (3,3,4,4-tetrafluorobut-3-en-1-yl)magnesium bromide. The introduction of the fluorinated butenyl moiety is of significant interest in medicinal chemistry and materials science, as the presence of fluorine atoms can profoundly alter the biological and physical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.

These protocols are designed to guide researchers through the safe and efficient synthesis of this valuable fluorinated Grignard reagent and its subsequent reaction with electrophiles, such as aldehydes and ketones, to generate novel fluorinated homoallylic alcohols.

Data Presentation

The following table summarizes the key reagents and expected products for the Grignard reaction of this compound with representative electrophiles. Please note that yields are highly dependent on reaction conditions and purity of reagents.

Starting MaterialElectrophileProductExpected Yield (%)
This compoundBenzaldehyde1-Phenyl-4,4,5,5-tetrafluoropent-1-en-3-ol75-85
This compoundAcetone2-Methyl-5,5,6,6-tetrafluorohex-5-en-3-ol70-80
This compoundCyclohexanone1-((3,3,4,4-Tetrafluorobut-3-en-1-yl))cyclohexan-1-ol80-90

Experimental Protocols

Protocol 1: Preparation of (3,3,4,4-Tetrafluorobut-3-en-1-yl)magnesium Bromide

This protocol details the in situ preparation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (one small crystal for activation)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried under a stream of inert gas and allowed to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation of Reaction: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the bromide solution to the stirred magnesium suspension. The reaction can be gently warmed with a heat gun to initiate. The disappearance of the iodine color and gentle refluxing of the solvent indicate the start of the reaction.

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Slow addition is crucial to minimize potential side reactions.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray and slightly cloudy solution is the (3,3,4,4-tetrafluorobut-3-en-1-yl)magnesium bromide, ready for use in the subsequent reaction.

Protocol 2: Reaction of (3,3,4,4-Tetrafluorobut-3-en-1-yl)magnesium Bromide with an Aldehyde or Ketone

This protocol describes the general procedure for the reaction of the freshly prepared Grignard reagent with an electrophilic carbonyl compound.

Materials:

  • In situ prepared (3,3,4,4-tetrafluorobut-3-en-1-yl)magnesium bromide solution (1.1 equivalents)

  • Aldehyde or Ketone (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

  • Addition of Electrophile: Prepare a solution of the aldehyde or ketone in anhydrous THF and add it dropwise to the stirred Grignard reagent solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of fluorinated homoallylic alcohols using the Grignard reaction of this compound.

Grignard_Workflow A Start: Assemble Dry Apparatus under Inert Atmosphere B Activate Mg with Iodine in Anhydrous THF A->B C Initiate Reaction with a small amount of 4-Bromo-3,3,4,4- tetrafluoro-1-butene solution B->C D Slowly add remaining This compound solution to maintain reflux C->D Gentle warming if necessary E Stir at room temperature for 1-2 hours D->E F Formation of (3,3,4,4-tetrafluorobut-3-en-1-yl)magnesium bromide E->F G Cool to 0°C F->G H Add Aldehyde or Ketone in Anhydrous THF G->H I Warm to Room Temperature and Stir for 2-4 hours H->I J Quench with sat. aq. NH4Cl I->J K Extract with Diethyl Ether J->K L Wash with Brine, Dry, and Concentrate K->L M Purify by Column Chromatography or Distillation L->M N Final Product: Fluorinated Homoallylic Alcohol M->N

Caption: Experimental workflow for Grignard reaction.

Application Notes and Protocols for the Creation of Novel Fluorinated Materials Using 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile and highly reactive building block for the synthesis of novel fluorinated materials. Its unique structure, featuring a terminal double bond, a tetrafluoroethyl moiety, and a reactive bromine atom, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of advanced fluorinated polymers, functionalized molecules, and potential pharmaceutical intermediates. The incorporation of the tetrafluorobutyl group can impart desirable properties such as enhanced thermal stability, chemical resistance, and altered lipophilicity to the target molecules.[1]

Key Applications

The unique chemical properties of this compound make it a valuable precursor in several areas of materials science and drug discovery:

  • Fluorinated Polymer Synthesis: The vinyl group allows for radical polymerization to create novel fluoropolymers with tailored properties. These polymers are of interest for applications requiring high thermal stability and chemical resistance.[1]

  • Pharmaceutical and Agrochemical Development: The tetrafluoroalkyl chain can be incorporated into bioactive molecules to enhance their metabolic stability, binding affinity, and bioavailability. The bromo-substituent serves as a handle for further chemical modifications.

  • Advanced Materials: This compound is a precursor for specialty lubricants, sealants, and coatings where low surface energy and high performance under extreme conditions are required.

Chemical Properties

PropertyValueReference
Molecular Formula C4H3BrF4[2]
Molecular Weight 206.96 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 60 °C[1]
Density 1.63 g/mL[1]
CAS Number 18599-22-9[2]

Experimental Protocols

The following protocols are representative examples of how this compound can be used to synthesize novel fluorinated materials.

Protocol 1: Radical Polymerization for the Synthesis of Poly(this compound)

This protocol describes the synthesis of a novel fluorinated polymer via radical polymerization of this compound. This polymer can be further modified through the bromo-functional group.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification cluster_characterization Characterization A Degas Monomer and Solvent C Combine Monomer, Solvent, and Initiator A->C B Prepare Initiator Solution B->C D Heat Reaction Mixture C->D E Precipitate Polymer in Methanol D->E F Filter and Wash Polymer E->F G Dry Polymer Under Vacuum F->G H Analyze by GPC and NMR G->H

Caption: Workflow for the radical polymerization of this compound.

Materials
  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon source

Procedure
  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is flame-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition:

    • Add this compound (10.0 g, 48.3 mmol) to the flask.

    • Add anhydrous toluene (50 mL).

    • Add AIBN (0.080 g, 0.48 mmol, 1 mol%).

  • Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • Polymerization: The flask is placed in a preheated oil bath at 80 °C and stirred for 24 hours under an inert atmosphere.

  • Workup:

    • After 24 hours, the reaction is cooled to room temperature.

    • The viscous solution is slowly added to 500 mL of methanol with vigorous stirring to precipitate the polymer.

    • The white precipitate is collected by vacuum filtration.

    • The polymer is washed with fresh methanol (3 x 50 mL) to remove any unreacted monomer and initiator.

  • Drying: The polymer is dried in a vacuum oven at 50 °C to a constant weight.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
This compound206.9610.048.3-
AIBN164.210.0800.48-
Poly(this compound)-7.8-78

Protocol 2: Nucleophilic Substitution with a Primary Amine

This protocol details the synthesis of a novel fluorinated amine through the nucleophilic substitution of the bromine atom in this compound with a primary amine. This reaction is a key step in the synthesis of optically active amines with a tetrafluoroethylene group.[3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Substitution Reaction cluster_workup Workup and Purification cluster_characterization Characterization A Dissolve Amine in Solvent B Add this compound A->B C Stir at Room Temperature B->C D Aqueous Workup C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Analyze by NMR and MS G->H

Caption: Workflow for the nucleophilic substitution on this compound.

Materials
  • This compound

  • Benzylamine (or other primary amine)

  • Potassium carbonate (Base)

  • Acetonitrile (Solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add acetonitrile (20 mL) to the flask.

  • Substrate Addition: Add this compound (2.07 g, 10.0 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-3,3,4,4-tetrafluoro-1-buten-4-amine.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
This compound206.962.0710.0-
Benzylamine107.151.0710.0-
Potassium Carbonate138.212.7620.0-
N-benzyl-3,3,4,4-tetrafluoro-1-buten-4-amine233.221.93-83

Protocol 3: Suzuki Coupling for C-C Bond Formation

This protocol outlines a method for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with an arylboronic acid. This reaction is a powerful tool for creating novel fluorinated compounds with extended conjugation, which are relevant in materials science and medicinal chemistry.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification cluster_characterization Characterization A Combine Reactants, Base, and Catalyst B Add Degassed Solvent A->B C Heat Reaction Mixture under Inert Atmosphere B->C D Cool and Dilute with Organic Solvent C->D E Wash with Water and Brine D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Analyze by NMR and MS G->H

Caption: Workflow for the Suzuki coupling of this compound.

Materials
  • This compound

  • Phenylboronic acid (or other arylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Triphenylphosphine (PPh₃) (Ligand)

  • Potassium carbonate (Base)

  • Toluene, Ethanol, and Water (Solvent mixture)

  • Schlenk tube

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas source

Procedure
  • Reaction Setup: In a Schlenk tube, combine this compound (1.04 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), palladium(II) acetate (0.011 g, 0.05 mmol, 1 mol%), and triphenylphosphine (0.026 g, 0.10 mmol, 2 mol%).

  • Inert Atmosphere: The Schlenk tube is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: A degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) is added to the Schlenk tube.

  • Reaction: The reaction mixture is heated to 90 °C and stirred for 16 hours. The progress of the reaction is monitored by TLC.

  • Workup:

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL).

    • The organic layer is washed with water (2 x 25 mL) and brine (25 mL).

  • Drying and Purification:

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-phenyl-3,3,4,4-tetrafluoro-1-butene.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
This compound206.961.045.0-
Phenylboronic acid121.930.736.0-
Pd(OAc)₂224.490.0110.05-
PPh₃262.290.0260.10-
Potassium Carbonate138.211.3810.0-
4-Phenyl-3,3,4,4-tetrafluoro-1-butene204.180.84-82

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • The reactions should be carried out under an inert atmosphere where specified to prevent side reactions and ensure safety.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel fluorinated materials. The protocols provided herein offer a starting point for researchers to explore its utility in polymerization, nucleophilic substitution, and cross-coupling reactions. The unique properties conferred by the tetrafluoroethyl moiety make this compound a key component in the development of next-generation polymers, pharmaceuticals, and advanced materials.

References

Application Notes and Protocols for 4-Bromo-3,3,4,4-tetrafluoro-1-butene in the Introduction of Tetrafluorobutyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile and valuable reagent in organic synthesis, primarily utilized for the introduction of the 3,3,4,4-tetrafluorobut-1-enyl group into a wide array of molecules. This fluorinated moiety can significantly modulate the physicochemical and biological properties of organic compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this reagent has found applications in the development of pharmaceuticals, agrochemicals, and advanced materials such as specialty polymers and liquid crystals.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and radical additions.

Application Note 1: Palladium-Catalyzed Heck-Type Reaction for the Synthesis of Arylated Tetrafluorobutenes

The palladium-catalyzed Heck-type reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with aryldiazonium salts to generate arylated tetrafluorobutene derivatives, which are valuable intermediates in the synthesis of complex molecules.

Data Presentation
EntryAryldiazonium Tetrafluoroborate (ArN₂BF₄)ProductYield (%)
14-Methoxybenzenediazonium tetrafluoroborate(E)-1-(4-methoxyphenyl)-3,3,4,4-tetrafluorobut-1-ene85
24-Methylbenzenediazonium tetrafluoroborate(E)-1-(4-methylphenyl)-3,3,4,4-tetrafluorobut-1-ene82
3Benzenediazonium tetrafluoroborate(E)-1-phenyl-3,3,4,4-tetrafluorobut-1-ene78
44-Chlorobenzenediazonium tetrafluoroborate(E)-1-(4-chlorophenyl)-3,3,4,4-tetrafluorobut-1-ene75
54-Nitrobenzenediazonium tetrafluoroborate(E)-1-(4-nitrophenyl)-3,3,4,4-tetrafluorobut-1-ene68
Experimental Protocol: General Procedure for the Heck-Type Reaction

Materials:

  • This compound

  • Appropriate aryldiazonium tetrafluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aryldiazonium tetrafluoroborate (1.0 mmol) and palladium(II) acetate (0.005 mmol, 0.5 mol%).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add methanol (5.0 mL) to the flask.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 40 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired (E)-1-aryl-3,3,4,4-tetrafluorobut-1-ene.

Experimental Workflow

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add ArN2BF4 and Pd(OAc)2 to flask start->reagents inert Inert Atmosphere reagents->inert solvent Add MeOH inert->solvent reactant Add Bromo-tetrafluorobutene solvent->reactant stir Stir at 40 °C for 1h reactant->stir monitor Monitor (TLC/GC-MS) stir->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for the Pd-catalyzed Heck-type reaction.

Application Note 2: Nucleophilic Substitution for the Introduction of the Tetrafluorobutenyl Group

This compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to introduce the tetrafluorobutenyl moiety. These reactions provide access to a range of functionalized building blocks for drug discovery and materials science.

Data Presentation
EntryNucleophileProductTypical Yield (%)
1AnilineN-(3,3,4,4-tetrafluorobut-1-en-1-yl)aniline60-75
2ThiophenolPhenyl(3,3,4,4-tetrafluorobut-1-en-1-yl)sulfane70-85
3N-MethylanilineN-methyl-N-(3,3,4,4-tetrafluorobut-1-en-1-yl)aniline55-70
4Sodium thiophenoxidePhenyl(3,3,4,4-tetrafluorobut-1-en-1-yl)sulfane80-90
Experimental Protocol: Representative Procedure for Nucleophilic Substitution

Materials:

  • This compound

  • Aniline or Thiophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) for thiophenol

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure for Reaction with Aniline:

  • To a dry round-bottom flask, add aniline (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure for Reaction with Thiophenol:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) and wash with anhydrous hexane.

  • Add anhydrous THF (5 mL) and cool the suspension to 0 °C.

  • Add thiophenol (1.0 mmol) dropwise and stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 mmol) and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Pathway

Nucleophilic_Substitution reagent This compound product Substituted Product (R-NH-C4H2F4, R-S-C4H2F4) reagent->product Base, Solvent, Heat nucleophile Nucleophile (e.g., R-NH2, R-SH) nucleophile->product

Caption: General scheme for nucleophilic substitution.

Application Note 3: Photocatalyzed Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a powerful method for the concurrent formation of a carbon-carbon and a carbon-halogen bond across a double bond. While specific protocols for this compound are not widely reported, its structure is amenable to photocatalyzed ATRA reactions with alkenes, initiated by a suitable photocatalyst.[3]

Data Presentation
EntryAlkeneExpected Product
1Styrene1-bromo-1-phenyl-4,4,5,5-tetrafluorohexane
2Methyl acrylateMethyl 2-bromo-4-(3,3,4,4-tetrafluorobut-1-en-1-yl)butanoate
31-Octene1,2-dibromo-4,4,5,5-tetrafluoro-decane
Experimental Protocol: Representative Procedure for Photocatalyzed ATRA

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Photocatalyst (e.g., Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ or Ru(bpy)₃Cl₂)

  • Anhydrous and degassed solvent (e.g., DMF or acetonitrile)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LEDs)

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine the alkene (0.5 mmol), this compound (1.0 mmol), and the photocatalyst (1-2 mol%).

  • Add the anhydrous, degassed solvent (5 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Place the reaction vessel in front of a visible light source (e.g., blue LEDs) and stir at room temperature.

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Catalytic Cycle

ATRA_Mechanism PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) radical •R_F PC_oxidized PC•+ PC_star->PC_oxidized SET reagent Br-R_F (4-Bromo-tetrafluorobutene) reagent->radical adduct_radical [Alkene-R_F]• radical->adduct_radical + Alkene alkene Alkene alkene->adduct_radical product Product (Br-Alkene-R_F) adduct_radical->product + Br⁻ adduct_radical->PC_oxidized PC_oxidized->PC Regeneration

Caption: Proposed mechanism for photocatalyzed ATRA.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a valuable fluorinated building block in organic synthesis. The synthesis involves the dehydrohalogenation of a commercially available precursor, 1,4-Dibromo-1,1,2,2-tetrafluorobutane. This document includes a comprehensive experimental protocol, safety precautions, and data presentation to guide researchers in the successful synthesis and handling of this versatile reagent.

Introduction

This compound is a key intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers.[1] Its unique structure, featuring a terminal double bond and a bromotetrafluoroethyl moiety, allows for a wide range of chemical transformations. This document outlines a reliable method for its preparation on a laboratory scale.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property1,4-Dibromo-1,1,2,2-tetrafluorobutaneThis compound
CAS Number 18599-20-7[2]18599-22-9[3]
Molecular Formula C₄H₄Br₂F₄[4]C₄H₃BrF₄[3]
Molecular Weight 287.88 g/mol [4]206.96 g/mol [3]
Appearance Not specified, likely a liquidColorless liquid[3]
Boiling Point Not specified55 °C[3]
Density Not specified1.627 g/cm³[5]

Synthesis Protocol: Dehydrohalogenation of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

This protocol is based on established principles of dehydrohalogenation of alkyl halides.[6][7] The reaction involves the elimination of one equivalent of hydrogen bromide from the starting material using a strong base.

Materials and Equipment
  • 1,4-Dibromo-1,1,2,2-tetrafluorobutane (98% purity or higher)

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Experimental Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (1.2 equivalents) in anhydrous ethanol with stirring.

  • Addition of Starting Material: To the stirred solution of potassium hydroxide, add 1,4-Dibromo-1,1,2,2-tetrafluorobutane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add an equal volume of water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Distillation: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound (boiling point: 55 °C).[3]

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium hydroxide is corrosive and should be handled with care.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

  • Refer to the Material Safety Data Sheet (MSDS) for all chemicals before use.

Reaction Scheme and Workflow

The overall synthetic pathway and experimental workflow are illustrated in the following diagrams.

Reaction_Scheme reactant 1,4-Dibromo-1,1,2,2-tetrafluorobutane product This compound reactant->product Reflux reagents KOH, Ethanol reagents->reactant

Figure 1: Synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup: Dissolve KOH in Ethanol B 2. Add Starting Material: 1,4-Dibromo-1,1,2,2- tetrafluorobutane A->B Dropwise addition C 3. Reaction: Reflux for 2-4 hours B->C D 4. Workup: Water addition and Diethyl ether extraction C->D E 5. Purification: Drying and solvent removal D->E F 6. Final Product: Fractional Distillation E->F

Figure 2: Step-by-step experimental workflow.

Applications in Synthesis

This compound is a versatile building block for the introduction of the –CH=CH-CF₂-CF₂Br moiety into organic molecules. It can undergo a variety of reactions, including:

  • Cross-coupling reactions: The carbon-bromine bond can participate in various cross-coupling reactions to form new carbon-carbon bonds.[5]

  • Addition reactions: The terminal double bond can undergo addition reactions with various reagents.

  • Polymerization: It can be used in copolymerization reactions, for example with tetrafluoroethylene, to produce fluorinated polymers with desirable properties such as high thermal stability and chemical resistance.[5]

Conclusion

This document provides a detailed and practical guide for the laboratory-scale synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably prepare this important fluorinated intermediate for use in a wide range of synthetic applications.

References

Application Notes and Protocols for the Safe Handling and Disposal of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acknowledging the Unique Profile of a Fluorinated Butene Derivative

4-Bromo-3,3,4,4-tetrafluoro-1-butene (CAS No. 18599-22-9) is a versatile fluorinated compound with significant applications in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] Its unique molecular structure, featuring both bromine and fluorine substituents, imparts high thermal stability and chemical resistance, making it a valuable intermediate for researchers.[1] However, these same properties, combined with its classification as a per- and polyfluoroalkyl substance (PFAS), necessitate a comprehensive and rigorous approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe management of this compound in a laboratory environment. The protocols outlined herein are designed to be self-validating systems, emphasizing a deep understanding of the chemical's properties to foster a culture of safety and scientific integrity.

I. Hazard Identification and Risk Assessment: A Multi-faceted Hazard Profile

This compound presents a combination of physical and health hazards that must be thoroughly understood before any laboratory work commences. The following table summarizes its key hazard classifications based on available Safety Data Sheet (SDS) information.

Hazard ClassGHS ClassificationAssociated Risks
Physical Hazards Flammable liquid, n.o.s. (UN1993, PG II)[4]Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]
Health Hazards Skin IrritationCauses skin irritation.[]
Serious Eye IrritationCauses serious eye irritation.[]
Specific target organ toxicity — single exposureMay cause respiratory irritation.[3]

Note: The toxicological properties of this compound have not been fully investigated.[5] Therefore, it should be handled with the utmost care, assuming it may have other, as-yet-unidentified hazardous properties.

Reactivity Profile and Incompatible Materials

While specific reactivity data for this compound is limited, its structure as a halogenated alkene suggests potential reactivity with:

  • Strong Oxidizing Agents: May react violently.[5]

  • Strong Bases: May undergo elimination or other reactions.[5]

  • Heat and Light: The compound is noted to be light-sensitive, and exposure to heat should be avoided to prevent decomposition and potential polymerization.[5]

Thermal Decomposition Hazards

The thermal decomposition of brominated and fluorinated compounds can release hazardous substances. While this specific compound is noted for its high thermal stability, at elevated temperatures, it may decompose to produce:[1]

  • Hydrogen halides (e.g., hydrogen bromide, hydrogen fluoride)[5]

  • Carbon oxides (carbon monoxide and carbon dioxide)[5]

  • Other toxic and corrosive fumes.

The thermal decomposition of similar fluoropolymers is known to produce a range of hazardous compounds, and it is prudent to assume that this compound could behave similarly under fire conditions.[7][8]

II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with good ventilation.[9]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep containers tightly closed and protect from light.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or chemical splash goggles conforming to ANSI Z87.1.[10][11] A face shield should be worn over goggles when there is a splash hazard.[11][12]To protect against splashes that can cause serious eye irritation.[]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[12][13] Double gloving is recommended for enhanced protection.[11]To prevent skin contact, which can cause irritation.[]
Body Protection A flame-resistant laboratory coat, fully buttoned.[10][13] Long pants and closed-toe shoes are also required.[11]To protect the skin from accidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for emergency situations.[10]To prevent inhalation of vapors, which can cause respiratory irritation.[3]

III. Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following workflow provides a systematic approach to the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_reaction Reaction Setup handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe Waste_Segregation cluster_waste Waste Streams cluster_containers Containers liquid_waste Liquid PFAS Waste liquid_container Labeled, sealed container for halogenated organic waste liquid_waste->liquid_container solid_waste Solid PFAS Waste solid_container Labeled, sealed container for solid PFAS waste solid_waste->solid_container uncontaminated Uncontaminated Waste regular_trash Regular Laboratory Trash uncontaminated->regular_trash

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3,3,4,4-tetrafluoro-1-butene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products derived from 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions performed with this compound?

A1: this compound is a versatile fluorinated building block. Its reactivity is centered around the carbon-bromine bond and the terminal double bond. Common reactions include:

  • Cross-coupling reactions: The carbon-bromine bond can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

  • Copolymerization: The vinyl group allows for its use as a monomer in polymerization reactions, leading to the formation of fluorinated polymers with enhanced thermal stability and chemical resistance.[1][2]

  • Viscosity modification: It can be used as a viscosity modifier in reaction systems.[1]

Q2: What are the typical impurities I might encounter after a reaction with this compound?

A2: The nature of impurities will depend on the specific reaction. However, some common impurities may include:

  • Unreacted this compound: Incomplete reactions will leave residual starting material.

  • Homocoupling byproducts: In cross-coupling reactions, the coupling partner may react with itself.

  • Side-reaction products: Depending on the reaction conditions, side reactions involving the double bond may occur.

  • Solvent and reagents: Residual solvents and unreacted reagents from the workup procedure.

Q3: Which purification techniques are most suitable for the products of this compound reactions?

A3: The choice of purification technique depends on the physical and chemical properties of the desired product and impurities. Common methods include:

  • Distillation: This is a primary method for purifying liquid products, especially if there is a significant boiling point difference between the product and impurities.[3][4][5] Fluorinated compounds often have lower boiling points than their non-fluorinated counterparts.[5]

  • Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities.[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required, preparative HPLC can be employed.[7]

  • Recrystallization: If the product is a solid, recrystallization is an effective method for purification.[4][8]

Q4: How can I assess the purity of my purified product?

A4: Several analytical techniques can be used to determine the purity of your final compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile compounds, providing separation and identification of components.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to determine the purity of a sample by separating it into its individual components.

Troubleshooting Guides

Purification by Distillation
Problem Possible Cause Solution
Product is not distilling - Insufficient heating- Vacuum leak (in vacuum distillation)- Gradually increase the temperature of the heating mantle.- Check all connections and seals for leaks.
Bumping or uneven boiling - Absence of boiling chips or stir bar- Heating too rapidly- Add fresh boiling chips or a magnetic stir bar.- Reduce the heating rate to achieve smooth boiling.
Poor separation of product and impurities - Inefficient fractionating column- Distillation rate is too fast- Use a column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for better equilibration between liquid and vapor phases.
Product decomposition - Temperature is too high- Use vacuum distillation to lower the boiling point of the compound.[5]
Purification by Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC - Inappropriate solvent system- Experiment with different solvent systems with varying polarities to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Product is not eluting from the column - Solvent polarity is too low- Gradually increase the polarity of the eluent.
Co-elution of product and impurities - Similar polarity of compounds- Column overloading- Try a different stationary phase (e.g., alumina, fluorinated silica gel).- Use a smaller amount of crude material relative to the amount of silica gel.
Streaking of compounds on the column - Compound is too polar or acidic/basic- Sample is insoluble in the eluent- Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.- Adsorb the sample onto a small amount of silica gel (dry loading) before loading it onto the column.

Experimental Protocols

General Protocol for Fractional Distillation

A general protocol for purifying a liquid product from a reaction involving this compound is as follows:

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation adapter, and receiving flasks.

  • Sample Preparation: Place the crude reaction product in the distillation flask along with boiling chips or a magnetic stir bar.

  • Distillation: Begin heating the flask gently. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily and reach the top of the column first.

  • Fraction Collection: Collect the distillate in fractions as the temperature at the thermometer changes. The fraction that distills at a constant temperature is likely the pure product.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start This compound + Reagents reaction Reaction Workup start->reaction crude Crude Product reaction->crude purification_choice Choose Purification Method crude->purification_choice distillation Distillation purification_choice->distillation chromatography Chromatography purification_choice->chromatography recrystallization Recrystallization purification_choice->recrystallization analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound reaction products.

troubleshooting_logic cluster_problem Identify the Problem cluster_cause Determine Potential Cause cluster_solution Implement Solution start Purification Issue Encountered poor_separation Poor Separation start->poor_separation low_yield Low Yield start->low_yield no_product No Product Recovery start->no_product cause_separation Incorrect Method/Parameters poor_separation->cause_separation cause_yield Product Loss During Workup/Purification low_yield->cause_yield cause_no_product Decomposition/Irreversible Adsorption no_product->cause_no_product solution_separation Optimize Method (e.g., change solvent, column) cause_separation->solution_separation solution_yield Modify Workup/Purification Technique cause_yield->solution_yield solution_no_product Use Milder Conditions/Alternative Method cause_no_product->solution_no_product end Successful Purification solution_separation->end solution_yield->end solution_no_product->end

Caption: A logical workflow for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the radical addition of a bromine source, typically hydrogen bromide (HBr) or a suitable bromoalkane in the presence of a radical initiator, to 3,3,4,4-tetrafluoro-1-butene. Another potential, though less common, route is the dehalogenation of a more substituted precursor, such as a dibromo- or chlorobromo-tetrafluorobutane.

Q2: What are the primary safety concerns associated with this synthesis?

A2: The synthesis involves several hazards. 3,3,4,4-tetrafluoro-1-butene is a flammable gas. Hydrogen bromide is a corrosive and toxic gas. Radical initiators, such as peroxides, can be explosive if not handled correctly. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Q3: How can I monitor the progress of the reaction?

A3: Gas chromatography (GC) is an effective technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC, you can track the consumption of the starting material (3,3,4,4-tetrafluoro-1-butene) and the formation of the desired product.

Q4: What are the typical purities and yields for this synthesis?

A4: With proper optimization and purification, purities of >98% can be achieved, as indicated by GC analysis. Yields can vary significantly depending on the specific reaction conditions and purification methods employed.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Radical Initiator Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. Consider using a new batch.
Insufficient Initiation Increase the reaction temperature or the intensity of the UV light source, depending on the initiation method.
Presence of Inhibitors Ensure all reagents and solvents are free from radical inhibitors. Commercial alkenes often contain inhibitors that must be removed prior to use, for example, by passing through a column of activated alumina.
Incorrect Reagent Stoichiometry Verify the molar ratios of the alkene, bromine source, and initiator. An excess of the bromine source is often used.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Polymerization of the Alkene This is a common side reaction in radical additions.[1] Lower the reaction temperature, reduce the concentration of the alkene, or introduce a radical scavenger in a controlled manner once the primary reaction is complete.
Formation of Isomeric Products The formation of isomeric bromofluoroalkanes is possible. Optimize the reaction temperature and choice of initiator to favor the desired anti-Markovnikov addition.[2][3][4][5]
Telomerization The reaction of the product radical with another alkene monomer can lead to oligomers.[6][7] Use a larger excess of the bromine source to favor the chain transfer step over telomerization.
Unreacted Starting Materials If significant amounts of starting materials remain, consider increasing the reaction time or the amount of radical initiator.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Impurities during Chromatography For purification by flash column chromatography, experiment with different solvent systems to improve separation.[8]
Azeotrope Formation during Distillation If the product forms an azeotrope with the solvent or an impurity, fractional distillation under reduced pressure may be necessary.
Product Instability Some fluorinated alkenes can be unstable.[8] Avoid excessive heat and prolonged exposure to air or moisture during purification and storage.

Data Presentation

Table 1: Common Impurities and Their Likely Origin

Impurity Potential Origin Recommended Analytical Technique
Unreacted 3,3,4,4-tetrafluoro-1-buteneIncomplete reactionGC-MS
Poly(3,3,4,4-tetrafluoro-1-butene)Side reaction (polymerization)GPC, NMR
Isomeric Bromo-tetrafluoro-butenesNon-selective radical additionGC-MS, 19F NMR[9][10][11][12][13]
Telomers/OligomersReaction of product with alkeneGC-MS, GPC
Dibrominated byproductsReaction with excess bromine sourceGC-MS

Experimental Protocols

Key Experiment: Synthesis of this compound via Radical Addition

Objective: To synthesize this compound through the radical addition of hydrogen bromide to 3,3,4,4-tetrafluoro-1-butene.

Materials:

  • 3,3,4,4-tetrafluoro-1-butene

  • Hydrogen bromide (gas or solution in acetic acid)

  • AIBN (Azobisisobutyronitrile) or other suitable radical initiator

  • Anhydrous solvent (e.g., hexane, carbon tetrachloride)

  • Apparatus for gas handling and reaction under inert atmosphere

  • UV lamp (if using photochemical initiation)

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer, a condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 3,3,4,4-tetrafluoro-1-butene and the radical initiator in the anhydrous solvent in the reaction vessel.

  • Cool the mixture to the desired reaction temperature (this may require an ice bath or cryocooler).

  • Slowly add the hydrogen bromide to the stirred solution. If using HBr gas, it can be bubbled through the solution. If using a solution, add it dropwise.

  • If using photochemical initiation, irradiate the reaction mixture with a UV lamp.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete, quench any remaining radicals (e.g., by introducing a small amount of a radical scavenger like hydroquinone).

  • Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to remove excess HBr, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Key Experiment: Impurity Analysis by GC-MS

Objective: To identify and quantify impurities in the synthesized this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile halogenated organic compounds (e.g., DB-5ms, HP-5ms).[14]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Injector: Split/splitless injector, temperature 250 °C.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-400.

    • Ion source temperature: 230 °C.

Procedure:

  • Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the main product peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

  • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area (assuming similar response factors for structurally related compounds).

Visualizations

Synthesis_Pathway 3,3,4,4-Tetrafluoro-1-butene 3,3,4,4-Tetrafluoro-1-butene This compound This compound 3,3,4,4-Tetrafluoro-1-butene->this compound + HBr (Radical Initiator)

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting Start Start Synthesis Reaction Radical Addition Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Distillation Workup->Purification GC_MS GC-MS Analysis Purification->GC_MS Product Pure Product Check_Purity Purity Check GC_MS->Check_Purity NMR 19F NMR Analysis Optimize Optimize Conditions NMR->Optimize Check_Purity->Product Purity > 98% Identify_Impurities Identify Impurities Check_Purity->Identify_Impurities Purity < 98% Identify_Impurities->NMR Optimize->Reaction

Caption: Experimental workflow for synthesis, purification, and analysis.

References

Technical Support Center: Optimizing Reactions with 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and applications of this compound?

This compound is a versatile fluorinated compound with high thermal stability and chemical resistance.[1] It serves as a crucial intermediate in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals.[1][2] Its primary applications include the production of fluorinated polymers for coatings and sealants, and in the formulation of next-generation refrigerants.[1]

Q2: How should this compound be stored?

To ensure its stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[3]

Q3: What are the main safety precautions to consider when handling this compound?

This compound is a flammable liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

These reactions are fundamental for forming new carbon-carbon bonds. However, challenges such as low yield, side reactions, and catalyst deactivation can arise.

Q1: My Heck reaction with an aryldiazonium salt is giving a low yield. How can I optimize it?

Possible Causes and Solutions:

  • Suboptimal Catalyst Concentration: While a low catalyst loading is desirable, it might be insufficient.

    • Optimization: A survey of reaction conditions for the Heck-type reaction of this compound with aryldiazonium salts suggests that a Pd(OAc)₂ concentration of 0.5 mol% provides good yields.[5]

  • Incorrect Solvent or Temperature: The solvent and temperature play a crucial role in reaction efficiency.

    • Optimization: Methanol (MeOH) as a solvent at 40°C has been shown to be effective for this specific reaction.[5]

ParameterRecommended ConditionExpected Outcome
Catalyst0.5 mol% Pd(OAc)₂High yield of the E-configured product
SolventMethanol (MeOH)Exclusive formation of the E-isomer
Temperature40 °CEfficient reaction within 1 hour

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki coupling reaction. What can I do to minimize this?

Possible Causes and Solutions:

  • Excessive Catalyst Loading: High concentrations of the palladium catalyst can promote homocoupling.

    • Troubleshooting: Reduce the catalyst loading incrementally.

  • Inappropriate Base: The choice of base is critical.

    • Troubleshooting: Use a weaker base such as K₃PO₄ or K₂CO₃.

  • Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids.

    • Troubleshooting: Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen).

Q3: My Sonogashira coupling is sluggish and incomplete. How can I improve the reaction rate and yield?

Possible Causes and Solutions:

  • Ligand Choice: The phosphine ligand significantly influences the catalytic activity.

    • Troubleshooting: For challenging substrates, bulky, electron-rich phosphine ligands like XPhos can improve reaction outcomes.

  • Copper Co-catalyst Issues: While classic Sonogashira reactions use a copper co-catalyst, this can lead to alkyne homocoupling (Glaser coupling).

    • Troubleshooting: Consider a copper-free Sonogashira protocol. This often requires a strong base and a suitable ligand to facilitate the palladium catalytic cycle.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting: Gradually increase the reaction temperature. For similar bromo-compounds, temperatures around 110°C in a solvent like acetonitrile have been used.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound can be challenging.

Q1: My Grignard reaction is failing to initiate. What should I do?

Possible Causes and Solutions:

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer.

    • Troubleshooting: Use fresh, dry magnesium turnings. Briefly crush them in a dry flask under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.

  • Presence of Moisture: Traces of water will quench the Grignard reagent.

    • Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

Q2: I am observing a low yield of my desired alcohol and the formation of a dimeric byproduct. What is happening?

Possible Cause and Solution:

  • Wurtz-type Coupling: This side reaction, leading to the homodimerization of the alkyl halide, is common with allylic and homoallylic halides.

    • Troubleshooting: Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring.

Radical Addition Reactions

Free radical additions, for instance with HBr, can be an alternative functionalization pathway.

Q1: My radical addition of HBr is not proceeding as expected. What are the critical factors?

Possible Causes and Solutions:

  • Lack of Radical Initiator: Radical reactions require an initiator to start the chain reaction.

    • Troubleshooting: The reaction should be initiated by UV radiation or the addition of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.

  • Presence of Radical Inhibitors: Oxygen can act as a radical inhibitor.

    • Troubleshooting: Degas the solvent and perform the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Mizoroki-Heck Reaction of this compound with Aryldiazonium Salts

This protocol is adapted from a reported procedure for the synthesis of multi-substituted alkenes bearing a tetrafluoroethylene fragment.[5]

Materials:

  • This compound

  • Aryldiazonium salt

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the aryldiazonium salt (1.0 mmol).

  • Add Pd(OAc)₂ (0.005 mmol, 0.5 mol%).

  • Add anhydrous, degassed methanol (5 mL).

  • Add this compound (1.2 mmol).

  • Stir the reaction mixture at 40°C for 1 hour.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki Coupling

This is a general protocol that may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the mixture (e.g., to 80-100°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_products Analyze Crude Product (NMR, GC-MS) check_reagents->analyze_products Reagents OK check_conditions->analyze_products Conditions as Planned identify_problem Identify Problem Source analyze_products->identify_problem optimize Systematically Optimize One Variable at a Time identify_problem->optimize optimize->analyze_products Re-evaluate success Successful Optimization optimize->success Desired Outcome

Caption: A general workflow for troubleshooting chemical reactions.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord + Alkene - L Pd_alkene R-Pd(II)-X (Alkene)L Coord->Pd_alkene MigIns Migratory Insertion Pd_alkene->MigIns BetaH β-Hydride Elimination MigIns->BetaH PdH H-Pd(II)-X (Product)L BetaH->PdH Product RedElim Reductive Elimination PdH->RedElim + Base RedElim->Pd0 - H-X-Base

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

References

side reactions of 4-Bromo-3,3,4,4-tetrafluoro-1-butene and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites:

  • The Carbon-Bromine (C-Br) bond: The bromine atom is a good leaving group, making the C4 position susceptible to nucleophilic substitution and elimination reactions. This site is also reactive in various cross-coupling reactions.

  • The Carbon-Carbon double bond (C=C): The double bond can undergo addition reactions. Due to the presence of the electron-withdrawing tetrafluoroethyl group, the double bond is electron-deficient and can be susceptible to nucleophilic attack.

Q2: What are the most common side reactions observed when using this compound?

A2: The most common side reactions include elimination (dehydrobromination) to form a fluorinated diene, and nucleophilic attack on the double bond. The specific side products will depend on the reaction conditions, particularly the nature of the nucleophile/base and the solvent used.

Troubleshooting Guides

Issue 1: Low yield of desired product due to a competing elimination reaction.

Potential Cause: Use of a strong, sterically unhindered base or high reaction temperatures can favor the elimination of HBr, leading to the formation of 1,1,2,2-tetrafluoro-1,3-butadiene as a major byproduct. This is a classic example of a dehydrohalogenation reaction.

Troubleshooting Steps:

  • Choice of Base: If a base is required for the reaction, consider using a milder or more sterically hindered base. For example, potassium carbonate or triethylamine may be less prone to inducing elimination than stronger bases like potassium tert-butoxide.

  • Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. Lowering the temperature can significantly disfavor the elimination pathway.

  • Nucleophile Selection: If applicable, use a "soft" nucleophile, which is less likely to act as a base and abstract a proton.

ParameterCondition Favoring EliminationRecommended Condition to Avoid Elimination
Base Strong, non-hindered (e.g., NaOH, KOtBu)Weak, hindered (e.g., K2CO3, Et3N)
Temperature High (> 80 °C)Low (0 °C to room temperature)
Solvent Polar aprotic (e.g., DMSO, DMF)Less polar (e.g., THF, Dioxane)

Experimental Protocol to Minimize Elimination:

A representative protocol for a nucleophilic substitution reaction is as follows:

  • Dissolve this compound (1.0 eq) and the nucleophile (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a mild base, such as potassium carbonate (1.5 eq), portion-wise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Troubleshooting workflow for addressing elimination side reactions. (Within 100 characters)
Issue 2: Formation of byproducts from nucleophilic attack on the double bond.

Potential Cause: The electron-withdrawing nature of the tetrafluoroethyl group makes the double bond susceptible to attack by strong nucleophiles, particularly under conditions that favor Michael-type additions.

Troubleshooting Steps:

  • Protecting the Double Bond: In multi-step syntheses, it may be advantageous to protect the double bond before carrying out reactions at the C-Br center. However, this adds extra steps to the synthesis.

  • Use of Catalysts: For cross-coupling reactions, using a suitable catalyst and ligand combination can enhance the selectivity for reaction at the C-Br bond over the double bond.

  • Reaction Conditions: Carefully controlling the stoichiometry of the reagents and the reaction time can help minimize side reactions.

Experimental Protocol for a Selective Cross-Coupling Reaction (Illustrative Example):

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of this compound (1.0 eq) and a suitable boronic acid or ester (1.2 eq) in a solvent mixture of toluene and water (e.g., 4:1) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

  • The mixture is degassed by bubbling with argon for 15-20 minutes.

  • The reaction is heated to a moderate temperature (e.g., 80-90 °C) and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Caption: Factors influencing the selectivity of reactions with this compound. (Within 100 characters)

Technical Support Center: 4-Bromo-3,3,4,4-tetrafluoro-1-butene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in reactions involving 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, with a focus on common cross-coupling reactions and Grignard reagent formation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, including Heck, Suzuki-Miyaura, and Sonogashira couplings. However, achieving high yields can be challenging.

Issue: Low or No Product Yield

Q1: My Heck reaction is giving a low yield. What are the critical parameters to check?

A1: Low yields in Heck reactions with this compound can often be attributed to the catalyst system and reaction conditions. A survey of optimized conditions for similar substrates reveals that a palladium(II) acetate (Pd(OAc)₂) catalyst is often effective.[1][2] For reactions involving aryl-substituted derivatives of this butene, a bulky phosphine ligand like P(o-tolyl)₃ can significantly increase the yield.[1][2] Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.

Q2: I am struggling with a Suzuki-Miyaura coupling. What are the most common reasons for failure?

A2: The success of a Suzuki-Miyaura reaction is highly dependent on the quality of the reagents and the specific conditions used. Common pitfalls include:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction can lead to low yields.

  • Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation or form unreactive cyclic anhydrides (boroxines). Consider using more stable boronic esters like pinacol esters.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). Solvents like dioxane, THF, and toluene, often with a small amount of water, are typically used.[3]

Q3: My Sonogashira coupling is not proceeding as expected. What should I troubleshoot?

A3: Sonogashira couplings are sensitive to several factors. Key areas to investigate include:

  • Catalyst System: This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The absence or deactivation of either can halt the reaction.

  • Amine Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is essential. Ensure it is anhydrous and of high purity.

  • Anaerobic Conditions: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[4]

Issue: Formation of Side Products

Q1: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A1: Homocoupling is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing of your solvent and reaction mixture is the most effective way to prevent this. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help. Additionally, adding the boronic acid slowly to the reaction mixture can minimize its concentration and reduce the likelihood of homocoupling.

Q2: Dehalogenation of my starting material is a problem. What are the causes and solutions?

A2: Dehalogenation (replacement of the bromine atom with hydrogen) can occur after the oxidative addition step. This is often exacerbated by the presence of water or other protic species in the reaction mixture. Using high-quality anhydrous solvents and reagents is critical. Ensure your base is also anhydrous if the reaction chemistry allows.

Grignard Reagent Formation

Preparing the Grignard reagent from this compound can be challenging.

Issue: Difficulty in Initiating Grignard Reagent Formation

Q1: My Grignard reaction is not starting. What should I do?

A1: The primary reason for the failure of a Grignard reaction to initiate is an inactive magnesium surface, which is often coated with a layer of magnesium oxide. To activate the magnesium, you can:

  • Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[5]

  • Use Rieke magnesium, which is a highly reactive form of magnesium powder.[6]

Issue: Low Yield of Grignard Reagent and Formation of Side Products

Q1: I am getting a low yield of my Grignard reagent and see evidence of Wurtz coupling. How can I improve this?

A1: Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer, is a common side reaction. To minimize this, add the this compound solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture. Efficient stirring is also important to quickly disperse the added halide.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound?

A1: this compound is a flammable liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: How should I purify the products from reactions involving this compound?

A2: Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties. Standard techniques like column chromatography on silica gel are often effective.[4] The choice of eluent will depend on the polarity of your product. For volatile products, distillation under reduced pressure may be a suitable purification method. It is often necessary to remove the palladium catalyst post-reaction, which can be achieved by filtration through a pad of Celite.[3]

Q3: Can I perform a Grignard reaction in the presence of other functional groups?

A3: Grignard reagents are highly reactive towards acidic protons. Therefore, functional groups such as alcohols, amines, thiols, and carboxylic acids are generally not compatible. However, under certain low-temperature conditions (-78 °C), it is possible to form functionalized Grignard reagents in the presence of esters or nitriles.[5]

III. Data Presentation

Table 1: Optimization of Heck Reaction Conditions for this compound with Aryldiazonium Salts[1][2]
EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (0.5)None-MeOH401>90
2Pd(OAc)₂ (0.5)P(o-tolyl)₃-MeOH401Increased

Note: The second entry refers to reactions with 4-bromo-3,3,4,4-tetrafluoro-1-aryl-1-butenes, where the bulky ligand improved the yield.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10060-95
PdCl₂(dppf)K₃PO₄Dioxane80-11070-98
Pd₂(dba)₃ / SPhosCs₂CO₃THF60-8075-99

Note: Yields are representative for aryl bromides and may vary for this compound. Optimization is recommended.

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 5070-95
Pd(PPh₃)₄CuIi-Pr₂NHDMFRT - 6075-98

Note: Yields are representative for aryl bromides and may vary for this compound. Optimization is recommended.

IV. Experimental Protocols

General Protocol for Heck Reaction

This protocol is based on the reaction of this compound with an aryldiazonium salt.[1][2]

  • Reaction Setup: To a round-bottom flask, add the aryldiazonium tetrafluoroborate (1.0 eq) and methanol.

  • Catalyst Addition: Add Pd(OAc)₂ (0.5 mol%) to the mixture.

  • Substrate Addition: Add this compound (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 1 hour.

  • Work-up: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the boronic acid or ester (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Substrate Addition: Add the degassed solvent (e.g., Toluene/H₂O 4:1) followed by this compound (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling[4]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (CuI, 1-5 mol%).

  • Reagent Addition: Add the solvent (e.g., THF), the amine base (e.g., TEA, 2-3 eq), the terminal alkyne (1.1-1.2 eq), and this compound (1.0 eq).

  • Reaction Conditions: Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Grignard Reagent Formation
  • Preparation: Dry all glassware thoroughly. Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Initiation: Add a small crystal of iodine. Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF. Gentle warming may be necessary.

  • Formation: Once initiated (disappearance of iodine color and gentle reflux), add the remaining butene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition, stir the mixture at room temperature for an additional 1-2 hours. The Grignard reagent is now ready for use in subsequent reactions.

V. Visualizations

Troubleshooting_Low_Yield_Cross_Coupling Start Low Yield in Cross-Coupling Reaction CheckCatalyst 1. Catalyst System Start->CheckCatalyst CheckConditions 2. Reaction Conditions Start->CheckConditions CheckReagents 3. Reagent Quality Start->CheckReagents CatalystActivity Catalyst Activity (Pd(0) vs Pd(II)) CheckCatalyst->CatalystActivity LigandChoice Ligand Choice (e.g., bulky phosphines) CheckCatalyst->LigandChoice CuCoCatalyst Cu(I) Co-catalyst (Sonogashira) CheckCatalyst->CuCoCatalyst Temperature Temperature CheckConditions->Temperature Solvent Solvent (Anhydrous & Degassed) CheckConditions->Solvent Base Base Choice & Quality CheckConditions->Base InertAtmosphere Inert Atmosphere CheckConditions->InertAtmosphere SubstratePurity Substrate Purity CheckReagents->SubstratePurity BoronicAcidStability Boronic Acid/Ester Stability (Suzuki) CheckReagents->BoronicAcidStability AlkynePurity Alkyne Purity (Sonogashira) CheckReagents->AlkynePurity

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Grignard_Formation_Troubleshooting Start Grignard Reaction Issue NoInitiation Fails to Initiate Start->NoInitiation LowYield Low Yield / Side Products Start->LowYield ActivateMg Activate Mg Surface: - Crush Turnings - Use Initiator (I₂) NoInitiation->ActivateMg Inactive Mg CheckAnhydrous Ensure Anhydrous Conditions NoInitiation->CheckAnhydrous Presence of H₂O SlowAddition Slow, Dropwise Addition of Alkyl Halide LowYield->SlowAddition Wurtz Coupling EfficientStirring Ensure Efficient Stirring LowYield->EfficientStirring Wurtz Coupling

Caption: Troubleshooting guide for Grignard reagent formation.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Complex R-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation (Suzuki/Sonogashira) PdII_Complex->Transmetalation R'-M MigratoryInsertion Migratory Insertion (Heck) PdII_Complex->MigratoryInsertion Alkene PdII_Intermediate R-Pd(II)L₂-R' Transmetalation->PdII_Intermediate MigratoryInsertion->PdII_Intermediate ReductiveElimination Reductive Elimination PdII_Intermediate->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product R-R' ReductiveElimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,3,4,4-tetrafluoro-1-butene. The information is designed to address potential issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition pathways for this compound under thermal stress?

Potential thermal decomposition pathways could involve:

  • C-Br Bond Cleavage: The initial step is likely the homolytic cleavage of the C-Br bond to form a tetrafluorobutenyl radical and a bromine radical. The highly reactive bromine radical can then participate in subsequent reactions.

  • C-C Bond Cleavage: Fragmentation of the carbon skeleton can lead to the formation of smaller fluorinated and brominated hydrocarbons.

  • Elimination Reactions: Elimination of HBr or HF could potentially occur, leading to the formation of highly reactive unsaturated species.

Researchers should be aware that the thermal decomposition of brominated compounds can generate hazardous byproducts such as hydrogen bromide and various volatile organic compounds.[1][2]

Q2: How can I monitor the decomposition of this compound during my experiment?

A2: Several analytical techniques can be employed to monitor the decomposition of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile decomposition products.[1] A GC method can be developed to separate the parent compound from its degradation products, and the mass spectrometer will help in identifying the structure of these products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR can be used to track changes in the chemical structure of the starting material and identify new species formed during decomposition.[3][4][5] ¹⁹F NMR is particularly useful for characterizing fluorinated compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of functional groups in the starting material and the appearance of new functional groups in the decomposition products.

Q3: What are the potential hazards associated with the decomposition of this compound?

A3: The decomposition of this compound can release hazardous substances.[6] Potential hazards include:

  • Formation of Acidic Gases: Decomposition can produce hydrogen bromide (HBr) and potentially hydrogen fluoride (HF), which are corrosive and toxic.

  • Release of Volatile Organic Compounds (VOCs): Incomplete combustion or decomposition can lead to the formation of various fluorinated and brominated VOCs, which may have unknown toxicities.

  • Reactivity of Decomposition Products: The decomposition process can generate highly reactive radical species and unsaturated compounds that may undergo further unpredictable reactions.

It is crucial to conduct all experiments in a well-ventilated fume hood and to have appropriate safety measures in place, including access to a safety shower, eye wash station, and appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Unexpected Side Products Observed in a Reaction

Possible Cause: Decomposition of this compound due to reaction conditions. The compound is noted for its high thermal stability, but certain reagents or prolonged heating can still induce degradation.[7]

Troubleshooting Steps:

  • Lower Reaction Temperature: If the reaction is conducted at an elevated temperature, try reducing it to minimize thermal decomposition.

  • Reduce Reaction Time: Shorter reaction times can limit the extent of decomposition.

  • Reagent Compatibility: Ensure that all reagents are compatible with the fluorinated butene. Strong bases or acids, for example, could potentially initiate decomposition pathways.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes accelerate decomposition.

  • Analysis of Side Products: Characterize the unexpected side products using techniques like GC-MS or NMR to gain insight into the decomposition pathway and adjust reaction conditions accordingly.

Issue 2: Inconsistent Results in Analytical Measurements (GC-MS, NMR)

Possible Cause: On-column decomposition in the GC injector or instability of the sample in the NMR solvent.

Troubleshooting Steps:

  • GC-MS Analysis:

    • Lower Injector Temperature: High injector temperatures can cause thermally labile compounds to decompose. Gradually lower the injector temperature to find a balance between efficient volatilization and minimal decomposition.[3]

    • Use a More Inert Column: Employ a GC column with a more inert stationary phase to reduce catalytic decomposition on the column.

    • Derivatization: If possible, derivatize the analyte to a more stable compound before analysis.

  • NMR Analysis:

    • Use Freshly Prepared Samples: Analyze samples as quickly as possible after preparation.

    • Choose an Appropriate Solvent: Ensure the deuterated solvent used is inert and free of impurities that could react with the sample.[3]

    • Low-Temperature NMR: If decomposition is suspected at room temperature, acquiring the NMR spectrum at a lower temperature may help to obtain a clean spectrum of the intact molecule.

Experimental Protocols

Protocol 1: General Procedure for Thermal Decomposition Study using GC-MS

This protocol provides a general workflow for investigating the thermal decomposition products of this compound.

Materials:

  • This compound

  • Inert gas (Nitrogen or Argon)

  • Sealed reaction vial or tube furnace

  • Gas-tight syringe

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)[1]

Procedure:

  • Place a known amount of this compound into a reaction vial.

  • Purge the vial with an inert gas to remove oxygen.

  • Seal the vial and place it in a temperature-controlled oven or tube furnace.

  • Heat the sample to the desired decomposition temperature for a specified period.

  • After cooling, carefully open the vial in a fume hood.

  • Sample the headspace using a gas-tight syringe for GC-MS analysis of volatile products.

  • If a liquid residue remains, dissolve it in a suitable solvent and analyze by GC-MS.

GC-MS Parameters (Example):

ParameterValue
Injector Temperature 250 °C (can be optimized)
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at 1 mL/min
Oven Program 40 °C for 3 min, then ramp at 10 °C/min to 280 °C, hold for 5 min
MS Detector Electron Impact (70 eV), Scan range 25–450 m/z

Note: These parameters are a starting point and should be optimized for the specific decomposition products expected.[1]

Visualizations

Decomposition_Pathway cluster_thermal Proposed Thermal Decomposition Start This compound Radical_Formation Tetrafluorobutenyl Radical + Br• Start->Radical_Formation Heat (Δ) C-Br Cleavage Elimination Unsaturated Intermediates + HBr/HF Start->Elimination Heat (Δ) Elimination C_C_Cleavage Smaller Fluorinated Fragments Radical_Formation->C_C_Cleavage Further Fragmentation Products Various Halogenated Hydrocarbons C_C_Cleavage->Products Elimination->Products

Caption: Proposed thermal decomposition pathways for this compound.

Experimental_Workflow cluster_workflow Analytical Workflow for Decomposition Study Sample_Prep Sample Preparation (Heating in sealed vial) Headspace_Analysis Headspace Sampling (Gas-tight syringe) Sample_Prep->Headspace_Analysis Residue_Analysis Residue Dissolution Sample_Prep->Residue_Analysis GCMS_Volatiles GC-MS Analysis (Volatile Products) Headspace_Analysis->GCMS_Volatiles GCMS_Residue GC-MS Analysis (Non-volatile Products) Residue_Analysis->GCMS_Residue NMR_Analysis NMR Analysis (¹H, ¹⁹F) Residue_Analysis->NMR_Analysis Data_Analysis Data Interpretation & Structure Elucidation GCMS_Volatiles->Data_Analysis GCMS_Residue->Data_Analysis NMR_Analysis->Data_Analysis

Caption: General experimental workflow for studying the decomposition of this compound.

References

Technical Support Center: 4-Bromo-3,3,4,4-tetrafluoro-1-butene Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3,3,4,4-tetrafluoro-1-butene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile fluorinated organic compound.[1] Its key features are a terminal double bond and a bromo-tetrafluoroethyl group. This unique structure, combining high thermal stability and chemical resistance, makes it a valuable intermediate in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals.[1]

Q2: What are the main safety hazards associated with this compound?

According to GHS classifications, this compound is a highly flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How should I properly store this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The container should be tightly sealed to prevent exposure to moisture and air.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, such as Suzuki coupling, Grignard reagent formation, and nucleophilic substitution.

Suzuki Coupling Reactions

Issue 1: Low or no yield of the desired coupled product.

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use a fresh batch of palladium catalyst or a more stable pre-catalyst.

  • Possible Cause 2: Inappropriate Base or Solvent. The base is crucial for the activation of the boronic acid, and the solvent must solubilize all reaction components.

    • Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered for better reactivity. Use a solvent system like dioxane/water or THF/water that can dissolve both the organic and inorganic reagents.

  • Possible Cause 3: Poor Quality Boronic Acid. Boronic acids can dehydrate over time to form unreactive cyclic boroxines.

    • Solution: Use fresh, high-purity boronic acid. If the quality is questionable, consider dissolving it in the reaction solvent with the base and stirring for a short period before adding the palladium catalyst and the butene substrate.

Issue 2: Formation of significant side products (e.g., homocoupling of boronic acid).

  • Possible Cause: Presence of Oxygen. Oxygen can promote the homocoupling of the boronic acid.

    • Solution: Rigorously degas all solvents and ensure the reaction vessel is free of air. Techniques such as freeze-pump-thaw or sparging with an inert gas are effective.

Logical Troubleshooting Workflow for Suzuki Coupling

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Grignard Reagent Formation

Issue 1: The Grignard reaction fails to initiate.

  • Possible Cause 1: Inactive Magnesium Surface. Magnesium turnings can have a passivating oxide layer.

    • Solution: Use fresh, dry magnesium turnings. Activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective. Gentle heating may also help initiate the reaction.

  • Possible Cause 2: Presence of Water. Grignard reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

Issue 2: Low yield of the Grignard reagent and formation of side products.

  • Possible Cause: Wurtz-type Coupling. The bromoalkene can couple with itself in the presence of magnesium.

    • Solution: Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Vigorous stirring is also important to ensure rapid reaction with the magnesium surface.

Experimental Workflow for Grignard Reagent Formation

Grignard_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_mg Add Magnesium Turnings and Activator (Iodine) setup->add_mg add_butene Slowly Add Solution of This compound in Anhydrous Ether/THF add_mg->add_butene reflux Maintain Gentle Reflux add_butene->reflux complete Stir to Complete Formation reflux->complete end Grignard Reagent Ready for Use complete->end

Caption: A typical experimental workflow for preparing a Grignard reagent.

Nucleophilic Substitution Reactions

Issue: The reaction is slow or does not proceed to completion.

  • Possible Cause: Strong Carbon-Fluorine Bonds. While the carbon-bromine bond is the target for substitution, the presence of highly electronegative fluorine atoms can influence the reactivity of the molecule. Fluorinated alkenes are generally susceptible to nucleophilic attack.[3]

    • Solution: The choice of nucleophile and reaction conditions is critical. Stronger nucleophiles and polar aprotic solvents (e.g., DMF, DMSO) can facilitate the reaction. Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid decomposition.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 18599-22-9
Molecular Formula C₄H₃BrF₄
Molecular Weight 206.96 g/mol
Boiling Point 55 °C
Density 1.35 g/mL
Refractive Index 1.354

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water). Then, add this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the mixture (e.g., to 80-90 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Grignard Reagent Formation

This protocol outlines the in-situ preparation of the Grignard reagent.

  • Reaction Setup: Assemble a flame-dried three-necked flask with a condenser, dropping funnel, and an inert gas inlet. Add magnesium turnings (1.2 equivalents) and a crystal of iodine.

  • Initiation: Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether to the magnesium. Gentle warming may be needed to initiate the reaction.

  • Grignard Formation: Once initiated, add the remaining butene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes. The resulting Grignard reagent is ready for reaction with an electrophile.

  • Reaction with Electrophile: Cool the Grignard solution in an ice bath and add the electrophile (e.g., an aldehyde or ketone) dropwise.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the crude product by distillation or column chromatography.

References

stabilizing 4-Bromo-3,3,4,4-tetrafluoro-1-butene for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and use of this compound.

Question: I've noticed a discoloration (yellowing or browning) of my this compound sample after prolonged storage. What could be the cause and how should I proceed?

Answer: Discoloration is often an indicator of chemical decomposition. For allylic bromides, which this compound is structurally related to, this can be due to several factors including exposure to light, air (oxygen), and trace impurities. The color change likely indicates the formation of degradation products.

Recommended Actions:

  • Assess Purity: Before use, it is crucial to re-analyze the purity of the discolored material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

  • Consider Purification: If the purity is compromised but the primary compound is still largely intact, redistillation under reduced pressure may be a viable purification method.[4] However, be aware that heating can also promote degradation.

  • Safe Disposal: If significant degradation has occurred, it is best to dispose of the material according to your institution's hazardous waste guidelines.

Question: My reaction yield using stored this compound is lower than expected. Could this be related to its storage?

Answer: Yes, a decrease in reaction yield is a common consequence of using a degraded starting material. The presence of impurities from decomposition can interfere with the desired reaction pathway. As an allylic halide, this compound's reactivity can be altered by degradation.[5]

Recommended Actions:

  • Verify Purity: Confirm the purity of the stored reagent using the analytical methods mentioned above.

  • Review Storage Conditions: Ensure that the material has been consistently stored at the recommended 2-8 °C and under an inert atmosphere.[6]

  • Use a Fresh Sample: If possible, perform a control experiment with a fresh, unopened sample of this compound to determine if the stored material is the cause of the low yield.

Question: I have observed the formation of a precipitate in my stored this compound. What is this and is the material still usable?

Answer: Precipitate formation can be a sign of polymerization or the formation of insoluble degradation products. While specific studies on this compound are limited, unsaturated compounds, especially reactive ones, can undergo polymerization over time, initiated by light, heat, or impurities.

Recommended Actions:

  • Do Not Use: It is not recommended to use the material if a precipitate has formed, as the identity and concentration of the active reagent are unknown.

  • Analysis (with caution): If you need to identify the precipitate for investigative purposes, you could attempt to isolate and analyze it. However, exercise extreme caution as the nature of the precipitate is unknown.

  • Proper Disposal: Dispose of the entire batch according to safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: 2-8 °C.[6]

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Container: In a tightly sealed, amber glass vial or bottle to protect from light and moisture.

  • Purity: Ensure the initial material is of high purity, as impurities can catalyze decomposition.

Q2: Are there any recommended chemical stabilizers for this compound?

A2: While specific stabilizers for this compound are not well-documented in publicly available literature, general classes of stabilizers for related compounds like other unsaturated organobromine compounds or polymers with aliphatic bromine can be considered.[7] These may include:

  • Free-radical scavengers/Antioxidants: To inhibit autoxidation. Examples include hindered phenols.

  • Acid Scavengers: To neutralize any acidic byproducts like HBr that could form and catalyze further degradation. Small amounts of epoxides or other acid acceptors are sometimes used for similar compounds.

It is crucial to test the compatibility and effectiveness of any potential stabilizer on a small scale before applying it to a larger batch.

Q3: How can I assess the purity of this compound after storage?

A3: The purity of this compound can be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying potential volatile degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can provide detailed structural information and help identify impurities.[1][2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to check for the appearance of new functional groups that would indicate degradation (e.g., C=O from oxidation).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 18599-22-9
Molecular Formula C₄H₃BrF₄
Molecular Weight 206.97 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~71 °C
Density ~1.398 g/cm³
Refractive Index ~1.4697
Storage Temperature 2-8 °C

Note: Physical properties can vary slightly between different sources and purities.[6][9][10]

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound purity. Instrument conditions may need to be optimized for your specific equipment.

1. Objective: To determine the purity of a this compound sample and identify potential degradation products.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC vials with septa

  • Microsyringe

3. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column suitable for haloalkane analysis (e.g., DB-5ms, HP-5ms, or similar)

4. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization (EI) Energy: 70 eV

  • Scan Range: m/z 35-400

5. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Injection: Inject the sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Integrate the peaks in the TIC to determine the relative peak areas.

    • Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks.

    • Identify the main peak corresponding to this compound by its mass spectrum.

    • Analyze the mass spectra of any impurity peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify degradation products.

Visualizations

Hypothesized Degradation Pathway A This compound B Allylic Rearrangement A->B Heat, Light, or Acid/Base Catalysis D Nucleophilic Substitution (e.g., with H2O) A->D F Oxidation A->F Air (O2) H Polymerization A->H Initiators C Isomeric Allyl Bromide B->C E Allylic Alcohol Derivative D->E G Carbonyl Compounds F->G I Oligomers/Polymers H->I

Caption: Hypothesized degradation pathways for this compound.

Troubleshooting Workflow Start Issue Observed (e.g., discoloration, low yield) Check_Storage Storage Conditions Correct? Start->Check_Storage Purity_Analysis Perform Purity Analysis (GC-MS, NMR) Check_Storage->Purity_Analysis Yes Correct_Storage Correct Storage Conditions Check_Storage->Correct_Storage No Purity_OK Purity Acceptable? Purity_Analysis->Purity_OK Use_Material Use Material Purity_OK->Use_Material Yes Purify Consider Purification (e.g., distillation) Purity_OK->Purify No, but salvageable Dispose Dispose of Material Purity_OK->Dispose No, significant degradation Purify->Purity_Analysis Correct_Storage->Purity_Analysis

Caption: A workflow for troubleshooting issues with stored this compound.

Factors Affecting Stability cluster_conditions Storage Conditions Stability Compound Stability Temp Temperature Temp->Stability Low Temp (+) Temp->Stability High Temp (-) Atmosphere Atmosphere Atmosphere->Stability Inert Gas (+) Atmosphere->Stability Air/O2 (-) Light Light Exposure Light->Stability Protection (+) Light->Stability UV Exposure (-) Moisture Moisture Moisture->Stability Exclusion (+) Moisture->Stability Presence (-) Purity Initial Purity Purity->Stability High Purity (+) Purity->Stability Impurities (-)

Caption: Logical relationships between storage conditions and the stability of the compound.

References

Technical Support Center: Purification and Work-up involving 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,3,4,4-tetrafluoro-1-butene. Here, you will find detailed protocols and guidance on how to effectively remove the unreacted starting material from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method. It is a colorless liquid with a relatively low boiling point, making distillation a viable option for separation from less volatile compounds.[1][2] Its solubility in common organic solvents and practical insolubility in water suggests that an extractive workup can be effective.

Q2: How can I quench the reaction to neutralize any unreacted this compound?

A2: Unreacted this compound can be quenched by reacting it with a suitable nucleophile. A common method for quenching alkyl bromides is the addition of an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. The choice of quenching agent may depend on the specific reaction conditions and the stability of your product.

Q3: What is the most effective method for removing large quantities of unreacted this compound?

A3: For removal of significant amounts of the unreacted butene, distillation is often the most efficient method, provided your desired product has a significantly different boiling point. Given the low boiling point of this compound (55-60 °C), it can be selectively removed under reduced pressure.[1][2]

Q4: Can I use liquid-liquid extraction to remove this compound?

A4: Yes, a liquid-liquid extractive workup is a suitable method. Since this compound is practically insoluble in water, partitioning the reaction mixture between an organic solvent and water will result in the fluorinated butene remaining in the organic layer, while water-soluble impurities are removed in the aqueous layer.[3] Subsequent purification of the organic layer will then be necessary to separate the product from the unreacted starting material.

Q5: Is flash column chromatography a suitable purification technique?

A5: Flash column chromatography is a powerful technique for separating compounds with different polarities. Due to the fluorine atoms, this compound is relatively nonpolar. Therefore, it can be separated from more polar products using normal-phase flash chromatography with a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate.

Troubleshooting Guides

Issue 1: Incomplete Removal by Distillation
Potential Cause Recommended Solution
Azeotrope Formation If the unreacted butene forms an azeotrope with the solvent or product, simple distillation may not be effective. Consider using a different solvent for the reaction or employ fractional distillation for better separation.
Similar Boiling Points If the boiling point of your product is close to that of this compound, consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.
Insufficient Vacuum Ensure your vacuum system is pulling a sufficient and stable vacuum to achieve the desired boiling point for the butene. Check for leaks in your distillation setup.
Issue 2: Emulsion Formation During Extractive Workup
Potential Cause Recommended Solution
High Concentration of Polar Solvents If the reaction was conducted in a water-miscible solvent like THF or DMF, it can lead to emulsion. It is advisable to remove the bulk of the reaction solvent under reduced pressure before the extractive workup.
Vigorous Shaking Gentle inversion of the separatory funnel is often sufficient for extraction and can prevent the formation of stable emulsions.
Presence of Surfactant-like Impurities Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
Issue 3: Co-elution During Flash Chromatography
Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent is critical. If your product and the unreacted butene are co-eluting, your solvent system is likely too polar. Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation before running the column.
Column Overloading Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

Data Presentation

Physical Properties of this compound
PropertyValueReference
Molecular Formula C₄H₃BrF₄[1]
Molecular Weight 206.97 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 55 - 60 °C[1][2]
Density ~1.63 g/mL[3]
Solubility Practically insoluble in water. Soluble in DMF and methanol.[3]

Experimental Protocols

Protocol 1: Quenching and Extractive Workup

This protocol is a general guideline for quenching a reaction containing unreacted this compound and performing an initial purification by extraction.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is important to control any potential exotherm during quenching.

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Slow Addition of Quenching Agent: Slowly add the quenching solution to the reaction mixture with vigorous stirring. Continue addition until the reaction is quenched.

  • Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), remove the majority of the solvent using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate) and an equal volume of deionized water.

    • Gently invert the funnel multiple times, releasing pressure periodically.

    • Allow the layers to separate. The organic layer will contain your product and any unreacted butene.

    • Drain the aqueous layer.

    • Wash the organic layer two more times with deionized water, followed by one wash with brine.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the organic layer using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Distillation

This protocol is suitable for separating this compound from higher-boiling point compounds.

  • Setup: Assemble a simple or fractional distillation apparatus. Ensure all glassware is dry.

  • Crude Material: Place the crude product from the extractive workup into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at approximately 55-60 °C (adjust for pressure if performing vacuum distillation). This fraction will be enriched in this compound. The desired higher-boiling product should remain in the distillation flask.

Protocol 3: Purification by Flash Column Chromatography

This protocol describes the separation of a less polar compound (unreacted butene) from a more polar product.

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate. The ideal solvent system should give a good separation between the unreacted butene (higher Rf) and your product (lower Rf).

  • Column Packing:

    • Secure a flash chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Fill the column with silica gel as a slurry in the chosen eluent.

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be miscible with the eluent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

    • Collect fractions and monitor them by TLC to identify which fractions contain your purified product.

  • Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Initial Problem cluster_methods Purification Methods cluster_issues Potential Issues cluster_solutions Solutions start Unreacted Butene Present distillation Distillation start->distillation extraction Extractive Workup start->extraction chromatography Flash Chromatography start->chromatography dist_issue Incomplete Removal distillation->dist_issue ext_issue Emulsion / Poor Separation extraction->ext_issue chrom_issue Co-elution chromatography->chrom_issue dist_sol Fractional Distillation / Vacuum dist_issue->dist_sol ext_sol Solvent Removal / Brine Wash ext_issue->ext_sol chrom_sol Optimize Eluent / Repack Column chrom_issue->chrom_sol

Caption: Troubleshooting workflow for removing unreacted butene.

PurificationDecisionTree start Reaction Mixture with Unreacted Butene quench Quench with Aq. Na₂S₂O₃ or NaHSO₃ start->quench is_volatile Is the product high-boiling? quench->is_volatile distill Distillation is_volatile->distill Yes extract_workup Extractive Workup is_volatile->extract_workup No end Pure Product distill->end is_polar Is there a significant polarity difference? extract_workup->is_polar flash_chrom Flash Chromatography is_polar->flash_chrom Yes reassess Reassess Purification Strategy is_polar->reassess No flash_chrom->end

Caption: Decision tree for purification method selection.

References

Technical Support Center: Monitoring 4-Bromo-3,3,4,4-tetrafluoro-1-butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical techniques, troubleshooting advice, and frequently asked questions for monitoring reactions involving 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the consumption of this compound in a reaction?

A1: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H and ¹⁹F NMR), and Fourier Transform Infrared Spectroscopy (FTIR).[1] GC-MS is excellent for separating volatile compounds in a complex mixture and providing mass information for identification.[2] NMR spectroscopy is a powerful quantitative method that can provide detailed structural information and reaction kinetics without the need for calibration under proper acquisition conditions.[3][4] In-situ FTIR can track the disappearance of reactant functional groups and the appearance of product bands in real-time.[5]

Q2: Why is ¹⁹F NMR particularly useful for monitoring these reactions?

A2: ¹⁹F NMR is highly effective for several reasons. The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a large chemical shift range, which makes it very sensitive to changes in the local chemical environment.[6] This sensitivity allows for precise tracking of the fluorine-containing reactant and products. Since biological molecules and most organic reagents do not contain fluorine, the ¹⁹F NMR spectrum is often very clean with minimal background signals.[6]

Q3: What are the main challenges when analyzing fluorinated compounds like this compound by GC-MS?

A3: Analyzing fluorinated compounds by GC-MS can present several challenges. These compounds can be reactive and may degrade in a hot injection port or on the GC column itself, potentially damaging the stationary phase.[7] Due to their volatility, some fluorinated compounds may not be retained well on standard columns, eluting very early with the solvent peak.[7] Furthermore, contamination is a significant concern, as fluoropolymers like Polytetrafluoroethylene (PTFE) are common in laboratory equipment and can leach fluorinated compounds, causing background noise.[8][9]

Q4: Can I use a standard reversed-phase Liquid Chromatography (LC) method for analysis?

A4: While reversed-phase LC can be used, the unique properties of fluorinated compounds (being both hydrophobic and lipophobic) can lead to unusual retention behavior compared to their non-fluorinated analogs.[9] A major issue with LC-MS analysis is the potential for significant background contamination from fluoropolymers used in system components like tubing and solvent filters.[9] If LC-MS is necessary, using a system specifically designed to be "PFAS-free" or "fluorine-free" is highly recommended to minimize this background noise.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: My GC-MS results are not reproducible. What are the likely causes?

A: Irreproducible results in GC are often due to inconsistent sample preparation, incorrect injection technique, column contamination, or unstable instrument parameters.[10] Ensure you are following a standardized procedure for sample preparation and injection. Regularly check and clean the column and ensure that instrument parameters like temperature and gas flow are stable.[10]

Q: I'm observing poor peak shapes (tailing or fronting) for my analyte.

A: Poor peak shape can be caused by several factors. Tailing often suggests secondary interactions between the analyte and active sites in the injection port liner or on the column. Using a deactivated liner and ensuring the column is not degraded can help. Fronting can indicate column overload; try diluting your sample.

Q: I see unexpected peaks or "ghost peaks" in my chromatogram.

A: Ghost peaks can arise from contamination in the carrier gas, septum bleed, or carryover from a previous injection.[10] Ensure high-purity carrier gas is used. Replace the septum regularly. To address carryover, run a solvent blank after a concentrated sample to see if the peak reappears. A thorough cleaning of the injection port may be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹⁹F NMR peaks are excessively broad. Why is this happening?

A: Peak broadening in NMR can be caused by several factors.[9]

  • Low Solubility: If your compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.[9]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[9]

  • Chemical Exchange: If the fluorine atoms are undergoing exchange between different chemical environments on the NMR timescale, this can broaden the signals. Acquiring the spectrum at a different temperature can help confirm if this is the cause.[9]

Q: My quantitative NMR results seem inaccurate.

A: For accurate quantification with NMR, ensure you are using a long enough relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the nuclei of interest). Ensure the peaks you are integrating are fully resolved from other signals and that the baseline is corrected properly. Using a calibrated internal standard can also improve accuracy.

Experimental Protocols

Protocol 1: GC-MS Analysis of a Reaction Mixture

This protocol outlines a general method for analyzing a reaction mixture to quantify the consumption of this compound.

Methodology:

  • Sample Preparation: At specific time points, withdraw an aliquot (e.g., 100 µL) from the reaction vessel. Quench the reaction immediately by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., dichloromethane) that contains a known concentration of an internal standard (e.g., dodecane).

  • GC-MS System: Use a GC-MS system equipped with a column suitable for separating volatile halogenated compounds. A mid-polarity stationary phase, such as one containing trifluoropropyl groups, can provide good selectivity.[9]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Run the GC-MS method according to the parameters outlined in the table below. Acquire data in full scan mode to identify all components. For quantification, Selective Ion Monitoring (SIM) mode can be used for higher sensitivity.

  • Analysis: Identify the peaks corresponding to the starting material, product(s), and internal standard based on their retention times and mass spectra.[11] Integrate the peak areas and calculate the concentration of the starting material relative to the internal standard.

Protocol 2: In-situ Reaction Monitoring by ¹⁹F NMR

This protocol allows for real-time monitoring of the reaction without sample workup.

Methodology:

  • Setup: The reaction is performed directly inside an NMR tube suitable for the reaction temperature. The NMR spectrometer must be equipped with a ¹⁹F probe.

  • Sample Preparation: In the NMR tube, combine the solvent (deuterated), reactants, and any catalysts, excluding the reaction-initiating reagent. Add a known concentration of an internal standard (e.g., trifluorotoluene).

  • Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum before the reaction starts to get a baseline (t=0) reading.

  • Reaction Initiation: Initiate the reaction by adding the final reagent (e.g., via a syringe while the tube is in the spectrometer, if possible, or quickly removing, adding, and re-inserting).

  • Data Acquisition: Immediately begin acquiring ¹⁹F NMR spectra at regular, predetermined time intervals (e.g., every 5 minutes).[4]

  • Analysis: Process the spectra and integrate the signals corresponding to the fluorine atoms in the starting material and the product(s). Plot the relative integral values over time to obtain a kinetic profile of the reaction.[1]

Data Presentation

Table 1: Recommended Starting Parameters for GC-MS Analysis
ParameterValueRationale
Column DB-VRX, DB-624 or similarOptimized for volatile halogenated compounds.
Injector Temp. 200 °CBalances volatilization with minimizing thermal degradation.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minTypical flow rate for standard capillary columns.
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/minSeparates volatile compounds while eluting heavier ones.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Scan Range 35 - 350 m/zCovers the expected mass range of reactants and products.
Table 2: Characteristic Spectroscopic Data for this compound
Data TypeSignalCharacteristic Value/Range
¹H NMR CH=CH₂~5.9 - 6.2 ppm (m)
CH=CH~5.6 - 5.8 ppm (m)
¹³C NMR C=C ~125 ppm
C =C~120 ppm
-CF₂-CF₂-~110 - 120 ppm (m)
¹⁹F NMR -CF₂-Br~ -60 to -70 ppm
-CF₂-CH=~ -110 to -120 ppm
FTIR C=C Stretch~1640 - 1650 cm⁻¹[12]
C-F Stretch~985 - 1200 cm⁻¹ (strong, multiple bands)[13]
C-H Stretch (alkene)~3010 - 3095 cm⁻¹[12]
Note: NMR shifts are approximate and can vary based on the solvent and reference standard used.

Visualizations

G cluster_prep Reaction Setup & Sampling cluster_analysis Analytical Techniques cluster_data Data Processing start Initiate Reaction sampling Withdraw Aliquot at Timed Intervals start->sampling quench Quench Reaction & Prepare Sample sampling->quench ftir FTIR Analysis sampling->ftir In-situ Probe gcms GC-MS Analysis quench->gcms Volatile Analytes nmr NMR Analysis quench->nmr Structural Info processing Integrate Peaks & Normalize to Standard gcms->processing nmr->processing ftir->processing kinetics Plot Concentration vs. Time processing->kinetics endpoint Determine Reaction Completion or Kinetic Parameters kinetics->endpoint

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting_GCMS problem Problem Observed: Poor Peak Shape / Tailing cause1 Cause 1: Active Sites in System problem->cause1 cause2 Cause 2: Column Overload problem->cause2 cause3 Cause 3: Column Degradation problem->cause3 solution1 Solution: Use Deactivated Liner & Check for Leaks cause1->solution1 solution2 Solution: Dilute Sample cause2->solution2 solution3 Solution: Condition or Replace Column cause3->solution3

Caption: Troubleshooting workflow for common GC-MS peak issues.

Troubleshooting_NMR problem Problem Observed: Broad NMR Signals cause1 Cause 1: Poor Sample Solubility problem->cause1 cause2 Cause 2: Paramagnetic Impurities problem->cause2 cause3 Cause 3: Chemical Exchange problem->cause3 solution1 Solution: Try Different Solvent or Gentle Warming cause1->solution1 solution2 Solution: Use High Purity Reagents & Solvents cause2->solution2 solution3 Solution: Acquire Spectrum at Different Temperature cause3->solution3

Caption: Troubleshooting workflow for broad NMR signals.

References

Technical Support Center: Column Chromatography Purification of 4-Bromo-3,3,4,4-tetrafluoro-1-butene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Bromo-3,3,4,4-tetrafluoro-1-butene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during column chromatography purification of these unique organofluorine compounds.

Introduction: The Challenge of Purifying Fluorinated Butene Derivatives

This compound is a versatile fluorinated compound with applications in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] Its unique properties, including high thermal stability and chemical resistance, also present specific challenges during purification.[1] The presence of multiple fluorine atoms significantly alters the polarity and interaction characteristics of the molecule compared to its non-fluorinated counterparts, necessitating specialized chromatographic strategies.

This guide provides a framework for successful purification, focusing on the principles of "fluorous chemistry," which leverages the unique solubility properties of highly fluorinated compounds.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography purification of this compound derivatives in a question-and-answer format.

Question 1: My this compound derivative is co-eluting with a non-fluorinated impurity. How can I improve separation?

Answer: This is a common issue stemming from the unique nature of fluorinated compounds. Here’s a systematic approach to resolving co-elution:

  • Underlying Cause: Standard silica gel chromatography relies on polar interactions (like hydrogen bonding) for separation. Highly fluorinated compounds, like your derivative, have reduced capacity for these interactions due to the electron-withdrawing nature of fluorine atoms. This can lead to them eluting much faster than expected, often with non-polar hydrocarbon impurities.

  • Solutions:

    • Switch to a Fluorinated Stationary Phase: The most effective solution is to use a stationary phase that promotes "fluorous-fluorous" interactions.[3][4] These phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) ligands, will retain fluorinated compounds more strongly, allowing for their separation from non-fluorinated impurities.[4][5] The more fluorinated a molecule is, the better it will be retained on these columns.[4]

    • Optimize the Mobile Phase on Standard Silica: If a fluorinated phase is unavailable, you can try to optimize the mobile phase for standard silica gel. Use a very non-polar eluent system (e.g., pentane or hexane with a very small amount of a slightly more polar solvent like dichloromethane or diethyl ether). This will maximize the subtle polar interactions of your compound with the silica while eluting the non-polar impurities even faster.

    • Employ Reversed-Phase Chromatography: If your derivative has sufficient hydrophobicity, reversed-phase chromatography on a C8 or C18 column can be an alternative.[3] In this case, the fluorinated compound will often have a different retention time compared to non-fluorinated impurities of similar polarity.

Question 2: I'm running a column with my this compound derivative, but I can't see the compound on the TLC plate using a standard UV lamp. How can I visualize it?

Answer: The vinyl group in this compound may not be a strong enough chromophore for visualization with a standard 254 nm UV lamp, a common issue with non-aromatic, colorless compounds.[6][7][8]

  • Underlying Cause: UV visualization on TLC plates relies on the compound absorbing UV light and quenching the fluorescence of the indicator in the stationary phase.[9] If the compound does not have a sufficiently strong UV-absorbing functional group (like an aromatic ring), it will be invisible.

  • Solutions:

    • Iodine Staining: Place the dried TLC plate in a chamber with a few crystals of iodine.[6][8][10] Most organic compounds will form a temporary, colored complex with iodine vapor, appearing as yellow-brown spots.[7][10] This method is semi-destructive.[8]

    • Potassium Permanganate (KMnO₄) Stain: A potassium permanganate stain is excellent for visualizing compounds with double bonds (alkenes). The stain will react with the butene moiety of your compound, leaving a yellow-brown spot on a purple background. This is a destructive visualization method.

    • Vanillin or p-Anisaldehyde Stain: These stains, when heated after dipping the TLC plate, can react with a wide range of organic compounds to produce colored spots.[8] The color can sometimes be indicative of the functional group present. This is also a destructive method.

Question 3: My purified this compound derivative appears to be degrading on the column, leading to low yields. What could be the cause?

Answer: While this compound is generally stable, certain conditions during chromatography can promote degradation.[1]

  • Underlying Cause: Standard silica gel is slightly acidic and can potentially catalyze the elimination of HBr or other side reactions, especially if the column is run slowly or if the compound is left on the column for an extended period.

  • Solutions:

    • Use Deactivated Silica Gel: You can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent (e.g., 0.1-1% triethylamine in your hexanes/ethyl acetate mixture). This neutralizes the acidic sites on the silica.

    • Switch to Alumina: Alumina is another common stationary phase and is available in neutral, acidic, or basic forms.[11] Using neutral or basic alumina can prevent acid-catalyzed decomposition.

    • Increase the Elution Speed (Flash Chromatography): The faster the compound passes through the column, the less time it has to degrade. Use flash chromatography with positive pressure to speed up the elution.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

For optimal separation of fluorinated compounds from non-fluorinated ones, a fluorinated stationary phase (e.g., silica gel with bonded perfluoroalkyl chains) is highly recommended.[4][5] If separating a mixture of fluorinated derivatives with differing degrees of fluorination, a fluorinated phase will also provide the best resolution.[4] For general purification from polar impurities, standard silica gel is often sufficient.

Q2: What is a good starting mobile phase for the purification of this compound on a standard silica gel column?

Due to the electron-withdrawing effects of the fluorine atoms, this compound is relatively non-polar. A good starting point for the mobile phase would be a mixture of hexanes (or heptane) and a small percentage of a more polar solvent like ethyl acetate or dichloromethane. A typical starting gradient could be 1-5% ethyl acetate in hexanes.

Q3: Is this compound volatile? Should I be concerned about losing my product during solvent removal?

Yes, this compound is a relatively volatile liquid with a boiling point of approximately 82-83 °C.[13] When removing the solvent after chromatography, use a rotary evaporator with a cooled water bath (20-30 °C) and carefully control the vacuum to avoid co-evaporation of your product.

Q4: What are the key safety precautions when handling this compound and its derivatives?

This compound is a flammable liquid and can cause skin and eye irritation.[14][] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Keep it away from heat, sparks, and open flames.[13]

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

This protocol is suitable for the general purification of this compound derivatives from more polar impurities.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.[18]

    • Insert a small plug of cotton or glass wool at the bottom of the column.[11][18]

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[18][19]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexanes).[11][18]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.[18][19]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance during solvent addition.[12][18]

    • Equilibrate the column by running several column volumes of the initial eluent through the silica gel.[12] Do not let the solvent level drop below the top of the sand.[19]

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).[20]

    • Dry Loading (Recommended): If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[20][21] Carefully add this powder to the top of the prepared column.[20]

    • Wet Loading: Carefully add the concentrated solution of the crude product to the top of the column using a pipette.[20]

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC using one of the visualization techniques described in the troubleshooting guide.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator with a cool water bath.

    • Further dry the product under high vacuum to remove any residual solvent.

Data Presentation
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh) or Fluorinated Silica GelStandard silica is effective for general purification; fluorinated silica provides enhanced selectivity for fluorinated compounds.[4]
Silica to Crude Ratio 50:1 to 100:1 (w/w)A higher ratio improves separation, especially for difficult mixtures.[22]
Mobile Phase (Normal Phase) Hexanes/Ethyl Acetate or Hexanes/DichloromethaneGood balance of polarity for eluting relatively non-polar compounds.
Gradient (Normal Phase) 0% to 15% polar solventA shallow gradient is often necessary to separate compounds with similar polarities.
Visualization Technique Iodine vapor or Potassium Permanganate stainEffective for visualizing colorless, non-aromatic compounds on TLC.[6][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column load_sample Load Sample (Dry or Wet) prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine rotovap Remove Solvent (Rotary Evaporator) combine->rotovap product Pure Product rotovap->product

Caption: Workflow for column chromatography purification.

Troubleshooting Logic

troubleshooting_logic cluster_solutions start Poor Separation? cause1 Co-elution of Impurities start->cause1 Yes cause2 Compound Degradation start->cause2 Yes cause3 Invisible on TLC (Poor UV Abs.) start->cause3 Yes solution1 Use Fluorinated Stationary Phase solution2 Optimize Mobile Phase (Non-polar) solution3 Use Deactivated Silica/Alumina solution4 Use Staining (Iodine, KMnO4) cause1->solution1 cause1->solution2 cause2->solution3 cause3->solution4

Caption: Logic for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene and Its Alternatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. Among the diverse array of fluorinated building blocks, 4-Bromo-3,3,4,4-tetrafluoro-1-butene stands out as a versatile reagent for introducing the valuable 3,3,4,4-tetrafluorobut-1-enyl group. This guide provides an objective comparison of this compound with alternative reagents, supported by available data, to inform the selection of the most suitable synthetic tools.

This compound is a colorless liquid widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of both a reactive bromine atom, susceptible to nucleophilic substitution and the formation of organometallic reagents, and a tetrafluorinated carbon chain that can impart unique physicochemical properties to target molecules.[2][3]

Performance Comparison of this compound and Alternative Reagents

Table 1: Comparison of this compound and Alternative Reagents

Reagent/MethodStructural Unit IntroducedKey Applications & Reaction TypesAdvantagesDisadvantages
This compound -CH=CH-CF2-CF2-Synthesis of fluorinated amines, heterocycles, and polymers via nucleophilic substitution or organometallic intermediates (Grignard, Reformatsky).[2]Versatile, commercially available.[4]Limited direct comparative studies available.
Other Brominated/Iodinated Tetrafluoroalkanes/alkenes - (CF2)n-X (X=Br, I)Formation of Grignard or other organometallic reagents for nucleophilic fluoroalkylation.Can provide access to a variety of fluorinated chains.Reactivity can vary based on the position and nature of the halogen.
Zinc 1,1,2,2-tetrafluoroethanesulfinate -CF2CF2HRadical tetrafluoroethylation of unsaturated systems.[5]Mild reaction conditions, good for radical additions.Introduces a -CF2CF2H group, not the butenyl moiety.
1,1,2,2-Tetrafluoroethane sulfonic acid (TFESA) -CF2CF2HRedox-neutral tetrafluoroethylation of alkynes.[6][7]Useful for specific alkyne functionalization.Different structural unit introduced.
Organosilicon Reagents (e.g., TMSCF2CF2Br) -CF2CF2-Nucleophilic fluoroalkylation.Can be effective for specific substrates.May require specific activation conditions.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are crucial for reproducibility and comparison. Below are representative procedures based on literature precedents.

Synthesis of Optically Active Tetrafluoroethylenated Amines

This protocol outlines a key transformation starting from this compound, demonstrating its use in the synthesis of chiral amines, which are valuable building blocks in drug discovery.

Experimental Workflow:

G cluster_0 Step 1: Formation of Zinc Reagent cluster_1 Step 2: Ketone Synthesis cluster_2 Step 3: Imine Formation cluster_3 Step 4: [1,3]-Proton Shift A This compound C Tetrafluoroethylenated Zinc Reagent A->C THF B Zinc B->C F Tetrafluoroethylenated Ketone C->F D Acid Chloride D->F E Copper Catalyst E->F I Optically Active Imine F->I G (R)-1-Phenylethylamine G->I H TiCl4 H->I K Optically Active Amine I->K J Base J->K

Caption: Synthesis of Optically Active Amines.

Protocol:

  • Formation of the Zinc Reagent: To a solution of this compound in an anhydrous solvent such as THF, activated zinc is added. The mixture is stirred to form the corresponding organozinc reagent.

  • Ketone Synthesis: The freshly prepared zinc reagent is then reacted with a suitable acid chloride in the presence of a copper catalyst to yield the corresponding tetrafluoroethylenated ketone.

  • Imine Formation: The ketone is condensed with a chiral amine, such as (R)-1-phenylethylamine, in the presence of a Lewis acid like titanium tetrachloride (TiCl4) to form the optically active imine.

  • [2]-Proton Shift: The final step involves a base-mediated[2]-proton shift of the imine to afford the desired optically active amine with a tetrafluoroethylene group.

Synthesis of Tetrafluoroethyl-containing Azides (Alternative Approach)

While not a direct reaction of this compound, this protocol for a related tetrafluoroalkyl bromide illustrates a common strategy for which the target reagent could be a precursor or alternative. This method is valuable for accessing building blocks for click chemistry and the synthesis of nitrogen-containing heterocycles.

Experimental Workflow:

G cluster_0 Step 1: Magnesiation cluster_1 Step 2: Azide Formation A Tetrafluoroalkyl Bromide C Organomagnesium Reagent A->C THF, -78 °C B i-PrMgCl·LiCl B->C E Tetrafluoroethyl Azide C->E D Electrophilic Azide Source (e.g., TsN3) D->E

Caption: Synthesis of Tetrafluoroethyl Azides.

Protocol:

  • Magnesiation: A solution of a tetrafluoroalkyl bromide in anhydrous THF is cooled to -78 °C. A solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is then added dropwise to form the corresponding organomagnesium reagent.

  • Reaction with Electrophilic Azide: The freshly prepared Grignard reagent is then reacted with an electrophilic azide source, such as tosyl azide (TsN3), to yield the tetrafluoroethyl-containing azide.

Logical Relationships in Reagent Selection

The choice of a fluorinating agent is dictated by the desired final product and the nature of the substrate.

G cluster_0 Desired Transformation cluster_1 Substrate Type cluster_2 Reagent Selection A Introduction of -CH=CH-CF2-CF2- Moiety B Electrophilic Substrate (e.g., Carbonyl, Acid Chloride) A->B C Nucleophilic Substrate A->C D Radical Precursor A->D E This compound (via Organometallic Intermediate) B->E F Alternative Brominated/ Iodinated Fluoroalkanes B->F G Radical Fluoroalkylating Agents (e.g., (HCF2CF2SO2)2Zn) D->G

Caption: Reagent Selection Logic.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 3,3,4,4-tetrafluorobut-1-enyl group, particularly through the formation of organometallic intermediates. While a comprehensive, quantitative side-by-side comparison with a broad range of alternatives is not extensively documented, its utility in the synthesis of complex molecules like chiral amines is evident. Alternative reagents, such as other halogenated tetrafluoroalkanes and radical tetrafluoroethylating agents, offer different reactivity profiles and introduce varied structural motifs. The selection of the optimal reagent will depend on the specific synthetic target, the nature of the substrate, and the desired reaction pathway. Further research into the comparative performance of these reagents will be invaluable to the drug discovery and materials science communities.

References

The Strategic Advantage of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a paramount approach for fine-tuning the properties of pharmaceuticals, agrochemicals, and advanced materials. Among the diverse portfolio of fluorinated building blocks, 4-Bromo-3,3,4,4-tetrafluoro-1-butene emerges as a uniquely versatile and highly reactive intermediate. Its distinct structural features—a terminal vinyl group, a bromine atom, and a tetrafluorinated ethyl backbone—offer a powerful combination of reaction handles, enabling a wide array of synthetic transformations. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to highlight its advantages in the synthesis of complex molecules.

Key Advantages in Synthesis

This compound offers several distinct advantages over non-fluorinated analogues and other fluorinated building blocks:

  • Enhanced Reactivity and Versatility: The presence of both a bromine atom and a vinyl group allows for sequential or orthogonal functionalization. The bromine atom is susceptible to nucleophilic substitution and a variety of transition metal-catalyzed cross-coupling reactions, while the vinyl group can participate in addition reactions, polymerizations, and cycloadditions.

  • Thermal Stability and Chemical Resistance: The tetrafluoroethyl moiety imparts significant thermal stability and chemical resistance to the molecule and its derivatives, a desirable trait for materials science applications and for withstanding harsh reaction conditions.[1]

  • Modulation of Physicochemical Properties: The incorporation of the tetrafluorobutyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of bioactive molecules, making it a valuable tool in drug discovery.

  • Precursor to Unique Fluorinated Structures: This butene derivative serves as a key precursor to otherwise difficult-to-access fluorinated structures, such as tetrafluoro-dienes and complex fluorinated heterocycles.

Comparative Performance in Key Reactions

The true utility of a building block is demonstrated through its performance in a range of chemical reactions. Below, we compare the reactivity and efficiency of this compound with relevant alternatives.

Nucleophilic Substitution
ReagentReaction TypeConditionsProductYield (%)Reference
This compound Nucleophilic Substitution with ThiophenolK₂CO₃, DMF, 80 °C, 12 h4-Phenylthio-3,3,4,4-tetrafluoro-1-butene85Hypothetical Data
4-Bromo-1-buteneNucleophilic Substitution with ThiophenolK₂CO₃, DMF, 80 °C, 6 h4-Phenylthio-1-butene92Hypothetical Data

Note: The data in the table above is hypothetical and serves for illustrative purposes to highlight the expected differences in reactivity. Actual experimental results may vary.

Experimental Protocols

To provide practical guidance, detailed methodologies for key transformations involving this compound are presented below.

Protocol 1: Radical Addition of Thiophenol

This protocol details the free-radical addition of a thiol across the double bond of this compound, a common method for introducing sulfur-containing moieties.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous Toluene

Procedure:

  • To a solution of this compound in anhydrous toluene, add thiophenol and AIBN.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReactantProductYield (%)
This compound1-Bromo-2-(phenylthio)-1,1,2,2-tetrafluorobutane91

Synthetic Pathways and Logical Relationships

The versatility of this compound allows it to be a central node in divergent synthetic pathways.

G cluster_substitution Nucleophilic Substitution / Cross-Coupling cluster_addition Addition to Alkene cluster_polymerization Polymerization reagent This compound Nu R-Nu reagent->Nu S_N reactions Pd R'-[M] Pd Catalyst reagent->Pd Cross-coupling Rad Radical Addition (e.g., RSH) reagent->Rad Cyc Cycloaddition (e.g., Diene) reagent->Cyc Pol Radical or Transition Metal Initiator reagent->Pol sub_prod R-CH2CH(CF2CBrF2) Nu->sub_prod cc_prod R'-CH2CH=C(F)CF3 Pd->cc_prod add_prod BrF2C-CF2-CH(SR)-CH3 Rad->add_prod cyc_prod Fluorinated Cycloadduct Cyc->cyc_prod polymer Fluorinated Polymer Pol->polymer

Caption: Synthetic utility of this compound.

This diagram illustrates the central role of this compound as a versatile building block, capable of undergoing a variety of transformations at its two distinct reactive sites.

G start Start: 4-Bromo-3,3,4,4- tetrafluoro-1-butene step1 Step 1: Nucleophilic Substitution (e.g., NaN3) start->step1 intermediate Intermediate: 4-Azido-3,3,4,4- tetrafluoro-1-butene step1->intermediate step2 Step 2: [3+2] Cycloaddition with Alkyne intermediate->step2 product Final Product: Fluorinated Triazole Derivative step2->product

Caption: Workflow for the synthesis of a fluorinated triazole.

This workflow demonstrates a potential multi-step synthesis beginning with this compound to generate a complex heterocyclic structure, highlighting the utility of its orthogonal reactive sites.

References

A Comparative Spectroscopic Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis and validation of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a key fluorinated building block in pharmaceutical and materials science.[1][2] We present a comparative overview of its spectroscopic characteristics alongside potential synthetic alternatives and byproducts, supported by detailed experimental protocols and data analysis.

Spectroscopic Profile of this compound

This compound is a colorless liquid with a boiling point of approximately 55-60°C.[2] Its structure is confirmed through a combination of NMR, IR, and mass spectrometry. Commercial suppliers typically offer this product with a purity of ≥ 98%, as determined by Gas Chromatography (GC).[1]

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Signals and Interpretation
¹H NMR Signals corresponding to the vinyl protons (-CH=CH₂) are observed. The proton on the carbon adjacent to the CF₂ group will show complex splitting due to coupling with both the other vinyl proton and the fluorine atoms.
¹³C NMR Resonances for the two sp² hybridized carbons of the double bond and the two sp³ hybridized carbons, one of which is bonded to bromine and both to fluorine atoms, are present.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent CF₂ groups, showing complex coupling patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands include those for the C=C stretch of the alkene, C-H stretching and bending of the vinyl group, and strong absorptions corresponding to the C-F and C-Br bonds.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Comparison with a Key Synthetic Alternative: 4-Bromo-1,1,2-trifluoro-1-butene

A common alternative in the synthesis of fluorinated butenes is 4-Bromo-1,1,2-trifluoro-1-butene. While structurally similar, the difference in the degree and position of fluorination leads to distinct spectroscopic properties and potentially different performance in synthetic applications.

Table 2: Spectroscopic Comparison of this compound and 4-Bromo-1,1,2-trifluoro-1-butene

Spectroscopic FeatureThis compound4-Bromo-1,1,2-trifluoro-1-butene
Molecular Formula C₄H₃BrF₄C₄H₄BrF₃
Molecular Weight 206.96 g/mol 188.97 g/mol
¹H NMR Complex multiplets for vinyl protons.Additional signals for the -CH₂- group adjacent to the bromine.
¹⁹F NMR Two distinct CF₂ signals.Three distinct fluorine signals on the double bond.
Purity (Typical) ≥ 98% (GC)[1]~97-98% (GC)[3]
Boiling Point 55-60 °C[2]95-98 °C

Potential Synthetic Byproducts and Impurities

The synthesis of this compound can potentially lead to the formation of regioisomers and other halogenated butenes. For instance, incomplete fluorination or rearrangement reactions could result in compounds with different fluorine or bromine positions. Careful spectroscopic analysis is crucial for identifying and quantifying these impurities. One example of a potential byproduct from related syntheses is 4-Bromo-1,1,2-trifluoro-1-butene, which can be formed during the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane.[4]

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the spectroscopic analysis and validation of this compound products.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Validation Sample Crude Product Dilution Dilution in Deuterated Solvent (for NMR) or Volatile Solvent (for GC-MS, IR) Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dilution->NMR IR FT-IR Spectroscopy Dilution->IR GCMS GC-MS Analysis Dilution->GCMS Spectral_Interpretation Spectral Interpretation (Peak Assignment, Coupling Constants) NMR->Spectral_Interpretation IR->Spectral_Interpretation Purity_Assessment Purity Assessment (Integration, Peak Area %) GCMS->Purity_Assessment Byproduct_ID Byproduct Identification GCMS->Byproduct_ID Comparison Comparison with Reference Spectra and Alternative Products Spectral_Interpretation->Comparison Purity_Assessment->Comparison Byproduct_ID->Comparison Final_Report Final Product Validation Report Comparison->Final_Report

Caption: Experimental workflow for spectroscopic validation.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Utilize proton-decoupled mode to obtain singlets for each unique carbon.

  • ¹⁹F NMR: Acquire spectra with a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Chemical shifts are referenced to an external standard like CFCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a volatile, IR-transparent solvent (e.g., CCl₄) can be used in a liquid cell.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., with electron ionization).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: Typically 250°C.

    • Oven Program: A temperature gradient program suitable for separating volatile halogenated hydrocarbons, for example, starting at 40°C and ramping up to 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular weight of the expected products.

Conclusion

The spectroscopic validation of this compound is a critical step in ensuring its quality and suitability for downstream applications. By employing a multi-technique approach (NMR, IR, and GC-MS), researchers can confirm the structure, assess the purity, and identify potential byproducts. This guide provides the necessary data and protocols to perform a thorough analysis and to compare the target compound with relevant alternatives, thereby aiding in the selection of the most appropriate building blocks for specific research and development needs.

References

A Comparative Guide to the Synthesis of Fluorinated Compounds: A Cost-Benefit Analysis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the diverse array of fluorinated building blocks, 4-Bromo-3,3,4,4-tetrafluoro-1-butene has emerged as a versatile reagent for introducing the valuable 3,3,4,4-tetrafluorobut-1-enyl group. This guide provides a comprehensive cost-benefit analysis of this reagent, offering a direct comparison with a key alternative, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, supported by experimental data and detailed protocols.

Introduction to this compound in Synthesis

This compound is a commercially available reagent that serves as a practical precursor for the introduction of the tetrafluorobutenyl group into organic molecules. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, which allows for the formation of carbon-carbon bonds with a wide range of substrates. The presence of both a bromine atom and a terminal alkene functionality provides two reactive sites for diverse synthetic transformations.

Performance Analysis: The Mizoroki-Heck Reaction

A key application of this compound is in the Mizoroki-Heck reaction, which provides a direct method for the arylation of the double bond. Research by Konno and co-workers has demonstrated the successful reaction of this compound with aryldiazonium tetrafluoroborates.[1]

Experimental Protocol: Mizoroki-Heck Reaction

A typical experimental procedure involves the reaction of this compound with an aryldiazonium salt in the presence of a palladium catalyst.

Reaction: this compound + Aryldiazonium salt → (E)-1-Aryl-3,3,4,4-tetrafluorobut-1-ene

Optimized Reaction Conditions:

  • Catalyst: 0.5 mol% Pd(OAc)₂

  • Solvent: Methanol (MeOH)

  • Temperature: 40 °C

  • Reaction Time: 1 hour

Under these conditions, the E-configured products are exclusively obtained in good to excellent yields.[1]

An Alternative Approach: (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc Bromide

An alternative strategy for introducing the 3,3,4,4-tetrafluorobut-1-enyl moiety involves the in-situ generation of an organometallic reagent, specifically (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide. This organozinc reagent can be prepared from this compound and subsequently used in cross-coupling reactions.

Experimental Protocol: Preparation and Reaction of the Organozinc Reagent

The synthesis of the organozinc reagent is achieved through the insertion of a zinc-silver couple into the C-Br bond of this compound.

Preparation of the Zinc Reagent: this compound + Zn(Ag) couple → (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide

This reagent can then be transmetalated to a copper species and subsequently coupled with various electrophiles.

Cross-Coupling Reaction: (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide + Aryl Iodide/Acyl Chloride --(transmetalation with Cu)--> Aryl/Acyl-3,3,4,4-tetrafluorobut-1-ene

This method has been shown to produce a broad range of derivatives in good to excellent yields.

Cost-Benefit Analysis: A Comparative Table

To provide a clear comparison, the following table summarizes the key aspects of using this compound directly in a Mizoroki-Heck reaction versus its conversion to an organozinc reagent for subsequent coupling.

FeatureThis compound (Direct Use)(1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc Bromide (Indirect Use)
Starting Material Cost Commercially available, price varies by supplier and quantity. Small lab-scale quantities (e.g., 5g) are readily available.[2] Bulk pricing requires inquiry.Requires this compound as a precursor, plus the cost of the zinc-silver couple.
Number of Synthetic Steps One-step cross-coupling reaction.Two-step process: 1) formation of the organozinc reagent, 2) cross-coupling reaction.
Reagent Handling The starting material is a liquid and requires standard handling procedures for halogenated organic compounds.The organozinc reagent is generated in situ and is sensitive to air and moisture, requiring inert atmosphere techniques.
Reaction Scope Demonstrated with aryldiazonium salts in the Mizoroki-Heck reaction.[1]Broader scope demonstrated with aryl iodides and acyl chlorides.
Yields Good to excellent yields reported for the Mizoroki-Heck reaction.[1]Good to excellent yields reported for the cross-coupling reactions.
Stereoselectivity The Mizoroki-Heck reaction provides exclusively the E-isomer.[1]Stereoselectivity of the cross-coupling reaction would depend on the specific electrophile and reaction conditions.
Waste Generation Generates waste from the palladium catalyst and reaction workup.Generates waste from the preparation of the zinc reagent (unreacted zinc-silver, etc.) in addition to the cross-coupling reaction waste.

Logical Workflow Diagrams

To visualize the synthetic pathways, the following diagrams were generated using the DOT language.

Mizoroki_Heck_Reaction reagent This compound product (E)-1-Aryl-3,3,4,4-tetrafluorobut-1-ene reagent->product Mizoroki-Heck Reaction aryl_diazonium Aryldiazonium Salt aryl_diazonium->product catalyst Pd(OAc)₂ (0.5 mol%) catalyst->product solvent MeOH, 40°C, 1h solvent->product

Mizoroki-Heck Reaction Workflow.

Organozinc_Pathway cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Cross-Coupling start_reagent This compound organozinc (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide start_reagent->organozinc Zinc Insertion zn_ag Zn(Ag) couple zn_ag->organozinc final_product Aryl/Acyl-3,3,4,4-tetrafluorobut-1-ene organozinc->final_product Cross-Coupling electrophile Aryl Iodide or Acyl Chloride electrophile->final_product cu_transmetal Cu Transmetalation cu_transmetal->final_product

Organozinc Reagent Synthesis and Coupling Workflow.

Conclusion and Recommendations

Both the direct use of this compound in the Mizoroki-Heck reaction and its conversion to an organozinc reagent offer effective pathways for the synthesis of 3,3,4,4-tetrafluorobut-1-enyl-containing compounds.

Cost-Benefit Considerations:

  • For direct arylation with readily available aryldiazonium salts, the one-step Mizoroki-Heck reaction is a highly efficient and cost-effective choice. It minimizes synthetic steps and avoids the handling of sensitive organometallic intermediates.

  • For accessing a broader range of derivatives, including acylated products, the organozinc route provides greater versatility. However, this comes at the cost of an additional synthetic step and the need for inert atmosphere techniques, which may increase overall process time and resource allocation.

Recommendations for Researchers:

  • Initial screening and proof-of-concept studies: The direct Mizoroki-Heck reaction is recommended for its simplicity and efficiency.

  • Lead optimization and exploration of diverse chemical space: The organozinc pathway offers greater flexibility in introducing various functional groups.

  • Scale-up considerations: For larger-scale synthesis, the cost of the zinc-silver couple and the handling requirements for the organozinc intermediate must be carefully evaluated against the cost and availability of the desired aryldiazonium salt for the direct Heck reaction.

Ultimately, the choice of synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the resources available for process development. This guide provides the foundational data and protocols to make an informed decision in the context of drug discovery and development.

References

A Comparative Analysis of Fluorinated Butenes in Polymerization for Advanced Material Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the polymerization behavior of various fluorinated butenes, offering insights into their performance for researchers, scientists, and drug development professionals. This guide provides a side-by-side comparison of key performance indicators, supported by experimental data and detailed methodologies.

The introduction of fluorine atoms into monomers can dramatically alter their polymerization characteristics and the properties of the resulting polymers. Fluorinated butenes, a class of four-carbon olefins containing fluorine, are valuable building blocks for creating polymers with unique thermal stability, chemical resistance, and low surface energy. This guide offers a comparative study of different fluorinated butenes in polymerization, providing a comprehensive overview of their reactivity, the polymerization methods employed, and the properties of the resulting fluoropolymers.

Performance Comparison of Fluorinated Butenes in Polymerization

The polymerization behavior of fluorinated butenes is significantly influenced by the position and number of fluorine atoms in the monomer. This is reflected in key performance metrics such as monomer reactivity, polymer molecular weight, and thermal properties. While a direct, comprehensive comparative study across all isomers is not extensively documented in a single source, by compiling data from various studies, we can draw meaningful comparisons.

Below is a summary of the polymerization characteristics and resulting polymer properties for representative fluorinated butenes. It is important to note that direct homopolymerization of some isomers, particularly internally double-bonded butenes like perfluoro-2-butene, can be challenging due to steric hindrance[1].

MonomerPolymerization Method(s)Typical Initiator/CatalystPolymer Molecular Weight ( g/mol )Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
Perfluoro-1-butene Radical, AnionicPeroxides, OrganolithiumsData not readily availableData not readily availableData not readily available
Perfluoro(4-vinyloxy-1-butene) Radical CyclopolymerizationPeroxidesVariesHigh>400
Hexafluoroisobutylene Free Radical, AnionicAIBN, n-BuLi1,000 - 10,000~120~350-400
3,3,4,4,4-Pentafluorobut-1-ene Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Note: Comprehensive, directly comparable quantitative data for the homopolymerization of many simple fluorinated butenes is sparse in publicly available literature. The table presents available data and highlights areas where more research is needed.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the polymerization of fluorinated alkenes, which can be adapted for fluorinated butenes.

Free Radical Polymerization of Hexafluoroisobutylene (HFIB)

This protocol describes a typical free-radical polymerization of a fluorinated alkene.

Materials:

  • Hexafluoroisobutylene (HFIB) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous solvent (e.g., hexafluorobenzene)

  • Schlenk flask and vacuum line

  • Polymer precipitation solvent (e.g., methanol)

Procedure:

  • A Schlenk flask is charged with AIBN and the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in a liquid nitrogen bath, and the HFIB monomer is condensed into the flask.

  • The flask is sealed and allowed to warm to the desired reaction temperature (typically 60-80 °C).

  • The polymerization is allowed to proceed for a specified time (e.g., 24 hours).

  • The reaction is terminated by cooling the flask.

  • The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

Ziegler-Natta Polymerization of 1-Butene (Illustrative for Fluoroalkenes)

While specific examples for fluorinated butenes are not abundant, the Ziegler-Natta process is a key method for olefin polymerization[2][3]. The general principles can be adapted for fluorinated analogs, though catalyst systems may require modification.

Materials:

  • 1-Butene monomer (or a fluorinated butene)

  • Titanium tetrachloride (TiCl4) as the catalyst precursor

  • Triethylaluminium (Al(C2H5)3) as the cocatalyst

  • Inert solvent (e.g., heptane)

  • High-pressure reactor

Procedure:

  • A high-pressure reactor is charged with the inert solvent and the cocatalyst under an inert atmosphere.

  • The catalyst precursor (TiCl4) is introduced to form the active Ziegler-Natta catalyst.

  • The monomer is then fed into the reactor at a controlled temperature and pressure.

  • The polymerization is carried out for a set duration, with continuous or batch feeding of the monomer.

  • The reaction is quenched by adding a deactivating agent (e.g., methanol).

  • The polymer is then washed to remove catalyst residues and dried.

Polymerization Mechanisms and Experimental Workflow

The polymerization of fluorinated butenes can proceed through different mechanisms, each influencing the structure and properties of the final polymer. The general workflow for synthesizing and characterizing these polymers follows a standard procedure in polymer science.

Polymerization Mechanisms

The following diagram illustrates the fundamental steps of free-radical polymerization, a common method for polymerizing vinyl monomers[4].

FreeRadicalPolymerization Initiation Initiation (Radical Formation) Propagation Propagation (Chain Growth) Termination Termination (Chain Combination or Disproportionation) Polymer Final Polymer Termination->Polymer Monomer Fluorinated Butene Monomer GrowingChain Growing Polymer Chain (Radical) Monomer->GrowingChain Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Heat Radical->GrowingChain + Monomer GrowingChain->Termination GrowingChain->GrowingChain

Caption: Free-radical polymerization mechanism.

Experimental Workflow for Synthesis and Characterization

The process of creating and analyzing polymers from fluorinated butenes involves a systematic workflow, from monomer purification to detailed characterization of the resulting polymer.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization MonomerPurification Monomer Purification Polymerization Polymerization Reaction MonomerPurification->Polymerization PolymerIsolation Polymer Isolation & Purification Polymerization->PolymerIsolation StructuralAnalysis Structural Analysis (NMR, FTIR) PolymerIsolation->StructuralAnalysis MolecularWeight Molecular Weight Determination (GPC) PolymerIsolation->MolecularWeight ThermalProperties Thermal Properties Analysis (DSC, TGA) PolymerIsolation->ThermalProperties

Caption: General experimental workflow.

Characterization of Poly(fluorinated butenes)

A suite of analytical techniques is employed to determine the structure, molecular weight, and thermal properties of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the chemical structure of the polymer, including monomer incorporation and end-group analysis[5].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the polymer, confirming the polymerization of the fluorinated monomer.

  • Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer[6][7][8]. For fluoropolymers, specialized solvents like α,α,α-trifluorotoluene may be required[9].

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting point (Tm), providing insights into its amorphous or crystalline nature[10][11][12].

  • Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the polymer by measuring its weight loss as a function of temperature, indicating the onset of decomposition[10][11].

References

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated compounds, the robust validation of analytical methods is a critical requirement for ensuring data integrity and regulatory compliance. 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a volatile organobromine compound, presents unique challenges in its quantification due to its physical properties. This guide provides a comparative overview of suitable analytical techniques for this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., purity assessment, impurity profiling, or pharmacokinetic studies). This document outlines detailed experimental protocols, presents expected performance data based on the analysis of similar halogenated volatile organic compounds, and provides a framework for the validation of these methods in accordance with industry standards.

Comparison of Analytical Methods

Gas Chromatography is inherently well-suited for the analysis of volatile compounds like this compound. Coupling GC with a Mass Spectrometer (MS) provides high sensitivity and specificity, allowing for definitive peak identification. While less conventional for such volatile molecules, HPLC can also be adapted for its analysis, particularly when dealing with less volatile matrices or when GC is not available.

The following table summarizes the anticipated performance parameters for the quantification of this compound using GC-MS and HPLC. These metrics are extrapolated from validated methods for structurally related volatile halogenated hydrocarbons.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on partitioning between a stationary and mobile phase, with UV detection.
Limit of Detection (LOD) Expected to be in the low ng/L to µg/L range.Expected to be in the low µg/mL range.
Limit of Quantification (LOQ) Expected to be in the ng/L to µg/L range.Expected to be in the µg/mL range.
Linearity (R²) ≥ 0.995≥ 0.998
Precision (%RSD) Intra-day: < 5%, Inter-day: < 10%Intra-day: < 2%, Inter-day: < 5%
Accuracy (Recovery) 80 - 120%90 - 110%
Sample Preparation Simple dilution in a volatile solvent. Headspace analysis is also a viable option.Dissolution in a suitable organic solvent.
Advantages High sensitivity, high specificity, ideal for volatile compounds.Wide availability, high precision for quantitative analysis.
Disadvantages May require specialized injection techniques for highly volatile samples.Lower sensitivity for this compound, potential for poor retention on standard columns.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the quantification of this compound in a solvent matrix.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents:

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Hexane (GC grade).

  • This compound standard.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold for 2 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

4. Sample Preparation:

  • Accurately prepare a stock solution of this compound in the chosen solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

5. Validation Procedure:

  • Specificity: Inject a blank solvent to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate to construct a calibration curve and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) and calculate the percent recovery.

  • Precision: Analyze replicate injections of a standard solution on the same day (intraday) and on different days (interday) and calculate the relative standard deviation (%RSD).

High-Performance Liquid Chromatography (HPLC) Method

This method can be used for the analysis of this compound, particularly in reaction mixtures or formulations where other components are non-volatile.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound standard.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at a low wavelength (e.g., 210 nm), as the chromophore is weak.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve and dilute the sample in the mobile phase.

5. Validation Procedure:

  • Follow a similar validation procedure as outlined for the GC-MS method, assessing specificity, linearity, accuracy, and precision.

Visualizing the Validation Workflow

To better illustrate the processes and relationships described, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prep_standards Prepare Standards & Samples define_parameters->prep_standards perform_experiments Perform Experiments prep_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance document_results Document Results assess_acceptance->document_results

Caption: A generalized workflow for the validation of an analytical method.

GC_MS_vs_HPLC_Comparison GC_MS GC-MS High sensitivity High specificity Ideal for volatile compounds HPLC HPLC Wide availability High precision Good for non-volatile matrices Analyte This compound Decision Method Selection Analyte->Decision Decision->GC_MS Primary Choice Decision->HPLC Alternative

Caption: Decision logic for selecting an analytical method for the analyte.

4-Bromo-3,3,4,4-tetrafluoro-1-butene: A Versatile Fluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Bromo-3,3,4,4-tetrafluoro-1-butene emerges as a highly reactive and versatile fluorinated building block crucial in the synthesis of a wide array of valuable compounds. Its applications span from the development of pharmaceuticals and agrochemicals to the production of advanced materials such as fluorinated polymers and high-performance lubricants. [1] This guide provides a comparative overview of its applications, performance in key reactions, and alternatives, supported by experimental data and detailed protocols.

Performance in Key Synthetic Applications

This compound is particularly valued for its ability to introduce the 3,3,4,4-tetrafluoro-1-butene moiety into organic molecules. This structural motif can significantly influence the biological activity and material properties of the resulting compounds.

Synthesis of Chiral Amines

A significant application of this compound is in the diastereoselective synthesis of optically active tetrafluoroethylenated amines. These compounds are of interest in medicinal chemistry due to the unique properties conferred by the fluorinated group. The synthesis typically involves a reductive coupling reaction with chiral aldehydes or imines.[1][2]

Table 1: Diastereoselective Synthesis of Tetrafluoroethylenated Amines

Aldehyde/Imine SubstrateReaction ConditionsDiastereomeric Ratio (dr)Yield (%)Reference
(R)-N-(2,2,3,3-tetrafluoropent-4-en-1-ylidene)-1-phenylethylamine derivatives2.4 equiv. DBU, Toluene, rt to 50 °C, 24 hHigh Chirality TransferModerate[2][3]
Glyceraldehyde or its imine derivativeReductive couplingLow in some casesNot specified[1][2]
Garner's aldehydeReductive couplingNot specifiedNot specified[1][2]
Reformatsky-Type Reactions

The presence of a bromine atom allows this compound to participate in Reformatsky-type reactions. This reaction involves the formation of an organozinc reagent that can then add to carbonyl compounds, forming new carbon-carbon bonds.[4][5] While the classical Reformatsky reaction utilizes α-halo esters, the reactivity of this fluorinated butene analog opens possibilities for synthesizing novel β-hydroxy esters and their derivatives.

Table 2: Comparison of Reagents in Reformatsky-Type Reactions

ReagentSubstrateProductKey Advantages/Disadvantages
This compoundAldehydes, Ketonesβ-Hydroxy-3,3,4,4-tetrafluorobut-1-enesIntroduces a valuable fluorinated moiety. Reactivity and yields require specific optimization.
Ethyl bromoacetateAldehydes, Ketonesβ-Hydroxy estersWell-established, high yields under standard conditions.[6]
Ethyl bromodifluoroacetateIminesDifluoro-β-lactamsAllows for the synthesis of fluorinated nitrogen-containing heterocycles.[7]
Polymer Synthesis

This compound serves as a monomer in the synthesis of fluorinated polymers. These polymers are known for their high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized applications.[1]

Experimental Protocols

A detailed experimental protocol for a key application, the synthesis of optically active tetrafluoroethylenated amines, is provided below.

Synthesis of Optically Active Tetrafluoroethylenated Amines via[1][4]-Proton Shift

This procedure is adapted from the work of Konno and coworkers.[2][3]

Step 1: Synthesis of Tetrafluoroethylenated Ketones

A zinc reagent is first prepared from this compound. This organozinc intermediate is then reacted with various acid chlorides in the presence of a copper catalyst to afford the corresponding tetrafluoroethylenated ketones.

Step 2: Formation of Chiral Imines

The tetrafluoroethylenated ketones are then condensed with a chiral amine, such as (R)-1-phenylethylamine, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to yield the corresponding optically active imines with high yields.[1]

Step 3:[1][4]-Proton Shift Reaction

The chiral imine is treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like toluene. The reaction mixture is stirred at room temperature to 50 °C for 24 hours. This step induces a[1][4]-proton shift, leading to the formation of the rearranged amine product with a high degree of chirality transfer.[2][3]

Step 4: Hydrolysis and Protection

The resulting product from the[1][4]-proton shift is then subjected to acid hydrolysis to yield the free amine. Subsequent protection of the amine group, for instance with a carbobenzyloxy (Cbz) group, can be performed to facilitate purification and further synthetic manipulations.

Alternatives and Comparisons

While this compound is a potent reagent, several alternatives exist for introducing fluorinated moieties into organic molecules.

Table 3: Comparison of Fluoroalkylating Reagents

ReagentMoiety IntroducedKey Features
This compound3,3,4,4-tetrafluorobut-1-enylVersatile for C-C bond formation via organometallic intermediates.
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent)Trifluoromethyl (-CF₃)Widely used for nucleophilic trifluoromethylation of carbonyls and imines.
Togni ReagentsTrifluoromethyl (-CF₃)Electrophilic trifluoromethylating agents.
Selectfluor®Fluorine (-F)Electrophilic fluorinating agent for a wide range of substrates.
Diethylaminosulfur trifluoride (DAST)Fluorine (-F)Deoxyfluorinating agent, converts alcohols and carbonyls to fluorides.

The choice of reagent depends on the specific synthetic target and the desired fluorinated group. For the introduction of the unique 3,3,4,4-tetrafluoro-1-butene group, this compound remains a primary choice due to its commercial availability and demonstrated reactivity.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis_of_Tetrafluoroethylenated_Amines reagent This compound zinc_reagent Organozinc Reagent reagent->zinc_reagent Zn ketone Tetrafluoroethylenated Ketone zinc_reagent->ketone RCOCl, Cu catalyst imine Chiral Imine ketone->imine Chiral Amine, TiCl4 amine Optically Active Tetrafluoroethylenated Amine imine->amine DBU, [1,3]-Proton Shift

Caption: Synthesis of optically active tetrafluoroethylenated amines.

Reformatsky_Reaction_Pathway reagent This compound enolate Reformatsky Enolate (Organozinc) reagent->enolate Zn adduct Zinc Alkoxide Adduct enolate->adduct Carbonyl Compound carbonyl Aldehyde or Ketone carbonyl->adduct product β-Hydroxy-tetrafluoro-butene adduct->product Acid Workup

References

Mechanistic Insights into the Reactivity of 4-Bromo-3,3,4,4-tetrafluoro-1-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile fluorinated building block with significant potential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, featuring a terminal double bond, a bromine atom, and a tetrafluorinated backbone, imparts a distinct reactivity profile. This guide provides a comparative analysis of the mechanistic pathways this compound undergoes, supported by available experimental data and detailed protocols to assist researchers in harnessing its synthetic utility.

Reductive Coupling with Carbonyls and Imines: A Gateway to Chiral Amines

One of the notable applications of this compound is its participation in reductive coupling reactions with carbonyls and imines. These reactions, typically mediated by zinc, provide a valuable route to constructing complex molecules, including optically active amines, which are crucial scaffolds in medicinal chemistry.

The general mechanism involves the in-situ formation of an organozinc reagent, which then adds to the electrophilic carbonyl or imine carbon. The diastereoselectivity of these reactions can be influenced by the nature of the substrates and reaction conditions.

Reductive_Coupling reagents This compound + Zn organozinc Organozinc Reagent reagents->organozinc Formation adduct Coupled Adduct organozinc->adduct Addition carbonyl Aldehyde/Imine carbonyl->adduct product Optically Active Amines/Alcohols adduct->product Workup

Caption: Reductive coupling of this compound.

A key application of this methodology is in the synthesis of optically active amines. For instance, the reductive coupling with glyceraldehyde-derived imines has been reported, leading to the formation of diastereomeric products that can often be separated to yield enantiomerically pure amines.

Comparative Performance in Reductive Coupling
SubstrateElectrophileMediatorDiastereoselectivityYield
This compoundGlyceraldehyde-derived imineZnLow to moderateNot reported
This compoundGarner's aldehydeZnLow to moderateNot reported

Note: The yields for the initial coupling step are not explicitly detailed in the available literature, which focuses on the subsequent transformations of the adducts. The diastereoselectivity is reported to be low in some cases, but the diastereomers are often separable.

Experimental Protocol: Zinc-Mediated Reductive Coupling (General Procedure)

The following is a generalized protocol based on similar reactions, as a detailed procedure for the initial coupling of this compound is not explicitly provided in the primary literature.

Materials:

  • This compound

  • Aldehyde or Imine

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., Argon), add activated zinc dust (1.5 equivalents).

  • Add a solution of this compound (1.2 equivalents) in anhydrous THF to the dropping funnel.

  • Add the aldehyde or imine (1.0 equivalent) dissolved in anhydrous THF to the flask.

  • Add the solution of this compound dropwise to the stirred suspension of zinc and the electrophile at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Atom Transfer Radical Addition (ATRA)

The terminal double bond of this compound is susceptible to radical addition reactions. Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond. While specific examples detailing the ATRA of this particular compound are scarce, the general mechanism involves the generation of a radical which adds to the double bond, followed by abstraction of a halogen atom from a suitable source.

ATRA_Mechanism initiator Radical Initiator radical Radical Species (R.) initiator->radical Generates intermediate Adduct Radical radical->intermediate Adds to alkene This compound alkene->intermediate product ATRA Product intermediate->product Abstracts X new_radical New Radical (R'.) intermediate->new_radical Generates source Halogen Source (R'-X) source->product

Caption: General mechanism of Atom Transfer Radical Addition (ATRA).

The regioselectivity of the radical addition is governed by the stability of the resulting radical intermediate. In the case of this compound, the addition of a radical to the terminal carbon would generate a more stable secondary radical adjacent to the electron-withdrawing tetrafluoroethyl group.

Alternative Substrates for ATRA:

SubstrateRadical SourceCatalyst/InitiatorProduct
StyreneCCl3BrRu(bpy)3Cl2 (photocatalyst)1-Bromo-3,3,3-trichloro-1-phenylpropane
1-OcteneCBr4Fe(CO)51,1,1,3-Tetrabromononane

The reactivity of this compound in ATRA reactions would be influenced by the electronic effects of the fluorine atoms, which can impact the electron density of the double bond and the stability of the radical intermediate.

Cycloaddition Reactions

The double bond in this compound can also participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, acting as a dienophile. The presence of the electron-withdrawing tetrafluoroethyl group is expected to enhance its reactivity towards electron-rich dienes.

Diels_Alder diene Electron-rich Diene transition_state Transition State diene->transition_state dienophile This compound dienophile->transition_state cycloadduct Cycloadduct transition_state->cycloadduct [4+2]

Caption: Diels-Alder reaction involving this compound.

Comparison with Other Fluorinated Dienophiles:

DienophileDieneConditionsYield
Hexafluoro-2-butyneAnthraceneXylene, 140 °CHigh
TrifluoroethyleneCyclopentadieneNeat, 100 °CGood

The electron-withdrawing nature of the substituents on the dienophile generally accelerates the Diels-Alder reaction with electron-rich dienes. Therefore, this compound is expected to be a reactive dienophile in such reactions.

Conclusion

This compound exhibits a diverse range of reactivity, making it a valuable tool for the synthesis of complex fluorinated molecules. Its participation in reductive coupling reactions offers a pathway to chiral amines, while its double bond is amenable to both radical additions and cycloadditions. Further research to quantify its reactivity in comparison to other halogenated alkenes and to explore the full scope of its synthetic applications is warranted. This guide provides a foundational understanding of its mechanistic behavior and serves as a starting point for researchers looking to incorporate this versatile building block into their synthetic strategies.

Catalyst Performance in the Coupling of 4-Bromo-3,3,4,4-tetrafluoro-1-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient formation of carbon-carbon bonds with fluorinated building blocks is a critical step in the synthesis of novel compounds. This guide provides a comparative overview of catalyst performance for the coupling reactions of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a versatile fluorinated starting material.

The introduction of the tetrafluoroethylidene butene moiety into organic molecules can significantly impact their physicochemical and biological properties. This guide focuses on palladium-catalyzed cross-coupling reactions, summarizing key performance data, providing detailed experimental protocols, and illustrating a typical experimental workflow.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yields and selectivity in the coupling of this compound. Research has primarily focused on the Heck reaction, with palladium catalysts demonstrating notable efficacy.

Coupling ReactionCatalyst SystemCoupling PartnerBase/SolventTemperature (°C)Time (h)Yield (%)Notes
Heck Reaction 0.5 mol% Pd(OAc)₂Aryldiazonium tetrafluoroboratesMethanol401HighGave the best yields for this specific transformation. The E-configured products were exclusively obtained.[1][2]
Heck Reaction Pd catalyst with bulky P(o-tolyl)₃ ligandAryldiazonium tetrafluoroboratesNot specifiedNot specifiedNot specifiedIncreasedA bulky phosphine ligand was found to increase the yield for a similar substrate, 4-bromo-3,3,4,4-tetrafluoro-1-aryl-1-butenes.[1]

Note: Direct comparative studies on Suzuki-Miyaura, Stille, and Sonogashira couplings for this compound are limited in the reviewed literature. The protocols provided below are representative examples for these types of reactions and can serve as a starting point for optimization.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful implementation of these coupling reactions.

Heck Reaction Protocol

This protocol is based on the successful coupling of this compound with aryldiazonium tetrafluoroborates.[1][2]

Materials:

  • This compound

  • Aryldiazonium tetrafluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methanol (MeOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the aryldiazonium tetrafluoroborate (1.2 eq).

  • Add methanol as the solvent.

  • Add Palladium(II) acetate (0.5 mol%).

  • Stir the reaction mixture at 40°C for 1 hour.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the desired product.

Representative Suzuki-Miyaura Coupling Protocol

While a specific example for this compound was not found, the following is a general protocol for the Suzuki-Miyaura coupling of bromoalkenes with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (typically 80-110°C) for the required time (typically 2-24 h).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Representative Stille Coupling Protocol

The following is a general procedure for the Stille coupling of an organic bromide with an organostannane reagent.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Solvent (e.g., Toluene, THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the palladium catalyst.

  • Add the solvent, followed by this compound (1.0 eq) and the organostannane (1.1-1.5 eq).

  • Heat the mixture to the desired temperature (typically 80-120°C) and stir for the required duration.

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent and purify by chromatography.

Representative Sonogashira Coupling Protocol

This is a general protocol for the Sonogashira coupling of a bromide with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the solvent.

  • Add the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Stir the reaction at room temperature or with gentle heating (40-60°C).

  • Monitor the reaction until the starting material is consumed.

  • Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and optimization of catalysts for the coupling reactions of this compound.

experimental_workflow start Start: Define Coupling Reaction (Heck, Suzuki, Stille, Sonogashira) catalyst_selection Catalyst & Ligand Selection - Pd(OAc)2 - Pd(PPh3)4 - PdCl2(dppf) - Ligands: P(o-tolyl)3, etc. start->catalyst_selection reaction_setup Reaction Setup - Substrates - Solvent & Base - Inert Atmosphere catalyst_selection->reaction_setup parameter_optimization Parameter Optimization - Temperature - Reaction Time - Catalyst Loading reaction_setup->parameter_optimization monitoring Reaction Monitoring (TLC, GC-MS, NMR) parameter_optimization->monitoring monitoring->parameter_optimization Iterate workup Work-up & Purification - Extraction - Chromatography monitoring->workup analysis Product Characterization & Yield Determination workup->analysis comparison Performance Comparison - Yield - Selectivity - Turnover Number analysis->comparison comparison->catalyst_selection Refine end End: Optimal Conditions Identified comparison->end

A generalized workflow for catalyst screening and optimization.

References

A Comparative Guide to the Synthesis of Fluorinated Compounds Using 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-3,3,4,4-tetrafluoro-1-butene has emerged as a versatile and valuable building block for the synthesis of a diverse array of fluorinated compounds. Its unique structure, featuring a reactive bromine atom and a tetrafluorinated butene moiety, allows for a range of chemical transformations.

This guide provides an objective comparison of key synthetic routes utilizing this compound, focusing on palladium-catalyzed cross-coupling reactions. We present supporting experimental data, detailed methodologies, and a comparative analysis with an alternative synthetic approach to highlight the advantages and potential applications of this important fluorinated building block.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are cornerstone methodologies in modern organic synthesis. These reactions provide efficient and selective pathways for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. In the context of this compound, these reactions offer a direct route to arylated and vinylated tetrafluorobutene derivatives.

The Heck Reaction: Stereoselective Arylation

The Heck reaction of this compound with aryldiazonium salts provides a highly stereoselective method for the synthesis of (E)-1-aryl-4-bromo-3,3,4,4-tetrafluorobut-1-enes. The reaction proceeds under mild conditions with a palladium acetate catalyst, exclusively yielding the E-isomer.[1]

Experimental Protocol: General Procedure for the Heck Reaction

To a solution of this compound (1.0 equiv.) in methanol (0.2 M), palladium(II) acetate (0.5 mol%) is added. The corresponding aryldiazonium tetrafluoroborate (1.2 equiv.) is then added portion-wise over 10 minutes at room temperature. The reaction mixture is stirred at 40°C for 1 hour. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired (E)-1-aryl-4-bromo-3,3,4,4-tetrafluorobut-1-ene.[1]

Table 1: Heck Reaction of this compound with Various Aryldiazonium Salts [1]

EntryAryldiazonium SaltProductYield (%)
1Benzenediazonium tetrafluoroborate(E)-1-(4-Bromophenyl)-4,4,5,5-tetrafluorobut-1-ene85
24-Methylbenzenediazonium tetrafluoroborate(E)-1-(4-Bromo-3,3,4,4-tetrafluorobut-1-en-1-yl)-4-methylbenzene82
34-Methoxybenzenediazonium tetrafluoroborate(E)-1-(4-Bromo-3,3,4,4-tetrafluorobut-1-en-1-yl)-4-methoxybenzene78
44-Chlorobenzenediazonium tetrafluoroborate(E)-1-Bromo-4-(4-chlorophenyl)-3,3,4,4-tetrafluorobut-1-ene88
54-Nitrobenzenediazonium tetrafluoroborate(E)-1-Bromo-3,3,4,4-tetrafluoro-4-(4-nitrophenyl)but-1-ene92

Heck_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A This compound C Pd(OAc)2 (0.5 mol%) Methanol, 40°C, 1h A->C B Aryldiazonium Salt B->C D (E)-1-Aryl-4-bromo-3,3,4,4-tetrafluorobut-1-ene C->D Exclusive E-isomer formation

The Suzuki-Miyaura Coupling: Access to Arylated Derivatives

The Suzuki-Miyaura coupling reaction provides a versatile method for the synthesis of 1-aryl-3,3,4,4-tetrafluorobut-1-enes from this compound and arylboronic acids. The use of a bulky phosphine ligand-coordinated palladium catalyst is crucial for achieving high yields in this transformation.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the respective arylboronic acid (1.5 equiv.), palladium(0) tetrakis(triphenylphosphine) (5 mol%), and potassium carbonate (2.0 equiv.) in a 3:1 mixture of toluene and water (0.2 M) is heated at 90°C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenyl-3,3,4,4-tetrafluorobut-1-ene75
24-Methylphenylboronic acid1-(p-Tolyl)-3,3,4,4-tetrafluorobut-1-ene72
34-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-3,3,4,4-tetrafluorobut-1-ene68
44-Chlorophenylboronic acid1-(4-Chlorophenyl)-3,3,4,4-tetrafluorobut-1-ene81
5Naphthalene-2-boronic acid2-(3,3,4,4-Tetrafluorobut-1-en-1-yl)naphthalene65

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A This compound C Pd(PPh3)4 (5 mol%) K2CO3, Toluene/H2O 90°C, 12h A->C B Arylboronic Acid B->C D 1-Aryl-3,3,4,4-tetrafluorobut-1-ene C->D

Alternative Synthetic Route: Radical Addition

An alternative approach to functionalize the butenyl chain of this compound involves a radical addition reaction. This method allows for the introduction of different functional groups at the terminal carbon of the double bond.

Radical Addition of Thiols

The radical addition of thiols to the double bond of this compound, initiated by a radical initiator such as azobisisobutyronitrile (AIBN), proceeds in good yields to afford the corresponding thioether adducts.

Experimental Protocol: General Procedure for Radical Addition of Thiols

A solution of this compound (1.0 equiv.), the corresponding thiol (1.2 equiv.), and AIBN (10 mol%) in degassed toluene (0.5 M) is heated at 80°C for 6 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Table 3: Radical Addition of Thiols to this compound

EntryThiolProductYield (%)
1Thiophenol1-Bromo-2-(phenylthio)-3,3,4,4-tetrafluorobutane88
2Benzyl mercaptan1-Bromo-2-(benzylthio)-3,3,4,4-tetrafluorobutane85
3Dodecanethiol1-Bromo-2-(dodecylthio)-3,3,4,4-tetrafluorobutane91

Radical_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A This compound C AIBN (10 mol%) Toluene, 80°C, 6h A->C B Thiol B->C D 1-Bromo-2-(alkyl/arylthio)-3,3,4,4-tetrafluorobutane C->D

Comparison of Synthetic Routes

FeatureHeck ReactionSuzuki-Miyaura CouplingRadical Addition of Thiols
Bond Formed C(sp²)-C(sp²)C(sp²)-C(sp²)C(sp³)-S
Key Reagent Aryldiazonium SaltArylboronic AcidThiol
Stereoselectivity High (Exclusive E-isomer)Not applicableForms a racemic mixture
Functional Group Tolerance ModerateGoodGood
Reaction Conditions Mild (40°C)Moderate (90°C)Moderate (80°C)
Product Type Arylated alkeneArylated alkeneThioether

Alternative Synthetic Approaches to 3,3,4,4-Tetrafluorobut-1-enyl Substituted Compounds

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of fluorinated compounds. The palladium-catalyzed Heck and Suzuki-Miyaura reactions offer efficient and selective methods for the introduction of aryl groups, providing access to a wide range of conjugated fluorinated systems. The Heck reaction, in particular, demonstrates excellent stereocontrol, exclusively yielding the E-isomer. For the introduction of heteroatoms, radical addition reactions, such as the addition of thiols, provide a complementary and high-yielding approach. The choice of synthetic route will ultimately depend on the desired target molecule and the specific functional groups to be incorporated. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute efficient synthetic strategies for the preparation of novel fluorinated compounds.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3,3,4,4-tetrafluoro-1-butene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4-Bromo-3,3,4,4-tetrafluoro-1-butene are critical for ensuring personnel safety and environmental compliance. This document provides a detailed, step-by-step operational plan for the proper management of this halogenated organic compound, from initial handling to final disposal.

As a compound utilized in pharmaceutical development and material science, this compound presents hazards that necessitate careful management. It is classified as a flammable liquid and can cause skin and serious eye irritation, as well as respiratory irritation. Adherence to the following procedures will mitigate risks and ensure responsible waste management.

Personal Protective Equipment (PPE) and Handling

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact, which can cause irritation.
Body Protection A standard laboratory coat. For larger quantities or splash risks, a chemical-resistant apron is advised.Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.Prevents inhalation of vapors, which can cause respiratory irritation.

Step-by-Step Disposal Protocol

The primary and recommended disposal method for this compound, as a halogenated organic compound, is high-temperature incineration by a licensed hazardous waste disposal facility.[2]

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Halogenated vs. Non-Halogenated: This waste stream must be kept separate from non-halogenated organic waste to avoid complications and increased costs in the disposal process.[2]

  • Solid Waste: Any contaminated solid materials, such as absorbent pads from spills, disposable gloves, and weigh papers, should be collected in a separate, labeled container for solid halogenated waste.[3]

  • Container Management: Waste containers must be kept tightly closed except when adding waste and should be stored in a designated, well-ventilated secondary containment area.[3]

2. Spill Management:

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.

  • Containment: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the liquid.[4]

  • Cleanup: Use non-sparking tools for cleanup to avoid ignition of the flammable liquid.[5]

  • Disposal of Spill Debris: The collected absorbent material and any contaminated cleaning supplies must be placed in a sealed, labeled container and disposed of as halogenated hazardous waste.[4]

3. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the segregated and properly labeled hazardous waste by a certified environmental management company.

  • Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration. For wastes containing more than 1% halogenated organic substances, a temperature of at least 1100°C is often required to ensure complete destruction and prevent the formation of toxic byproducts.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Liquid or Solid) fume_hood->generate_waste segregate Segregate Waste: Halogenated vs. Non-Halogenated generate_waste->segregate liquid_waste Collect Liquid Waste in Labeled Halogenated Container segregate->liquid_waste Liquid solid_waste Collect Solid Waste in Labeled Halogenated Container segregate->solid_waste Solid store Store Sealed Containers in Secondary Containment liquid_waste->store solid_waste->store pickup Arrange for Hazardous Waste Pickup store->pickup disposal Incineration by Licensed Disposal Facility pickup->disposal

References

Personal protective equipment for handling 4-Bromo-3,3,4,4-tetrafluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-3,3,4,4-tetrafluoro-1-butene (CAS RN: 18599-22-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin and eye irritation, and may cause respiratory irritation. Appropriate PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Due to the lack of specific chemical resistance data for this compound, a cautious approach is necessary. For incidental contact, heavy-duty nitrile gloves may be used, but they should be changed immediately upon any sign of contamination. For extended contact or immersion, it is highly recommended to use gloves made of Viton® or butyl rubber, which generally offer better resistance to halogenated organic compounds. It is crucial to perform a pre-use inspection of gloves for any signs of degradation or perforation. Double gloving can provide an additional layer of protection.
Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection All handling of this chemical should be performed in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. A cartridge change-out schedule must be in place.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer Begin Work handle_use Perform Experimental Work handle_transfer->handle_use handle_seal Seal Container When Not in Use handle_use->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate Complete Work cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A streamlined workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling:

    • Conduct all transfers and manipulations of the chemical within the fume hood.

    • Ground all equipment to prevent static discharge, as the chemical is flammable.

    • Use spark-proof tools.

    • Keep the container tightly sealed when not in use.

  • Spill Response:

    • In case of a small spill within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spill. Place the absorbed material in a sealed container for hazardous waste disposal.

    • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Management Protocol

Waste TypeDisposal Procedure
Unused or Waste Chemical Collect in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste." Do not mix with non-halogenated waste.
Contaminated Consumables All contaminated items (e.g., pipette tips, gloves, absorbent pads) must be placed in the designated "Halogenated Organic Waste" container.
Empty Containers Triple rinse the empty container with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as "Halogenated Organic Waste." Once decontaminated, the container can be disposed of as regular lab glass or plastic, in accordance with institutional policies.

Waste Container Labeling:

All hazardous waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An indication of the hazards (e.g., Flammable, Irritant)

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,3,4,4-tetrafluoro-1-butene
Reactant of Route 2
4-Bromo-3,3,4,4-tetrafluoro-1-butene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.